(S)-Sunvozertinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2370013-49-1 |
|---|---|
Molecular Formula |
C29H35ClFN7O3 |
Molecular Weight |
584.1 g/mol |
IUPAC Name |
N-[5-[[4-[5-chloro-4-fluoro-2-(2-hydroxypropan-2-yl)anilino]pyrimidin-2-yl]amino]-2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C29H35ClFN7O3/c1-7-27(39)34-22-14-23(25(41-6)15-24(22)38-11-9-17(16-38)37(4)5)35-28-32-10-8-26(36-28)33-21-13-19(30)20(31)12-18(21)29(2,3)40/h7-8,10,12-15,17,40H,1,9,11,16H2,2-6H3,(H,34,39)(H2,32,33,35,36)/t17-/m0/s1 |
InChI Key |
BTMKEDDEMKKSEF-KRWDZBQOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Sunvozertinib: A Deep Dive into its Mechanism of Action on EGFR Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (S)-Sunvozertinib (DZD9008), a targeted therapy for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (Exon20ins) mutations. This document details the molecular interactions, downstream signaling effects, and key experimental evidence that underpin its therapeutic efficacy.
Executive Summary
This compound is a potent, irreversible, and selective small-molecule tyrosine kinase inhibitor (TKI) designed to specifically target EGFR Exon20ins mutations, a group of alterations notoriously resistant to earlier generations of EGFR TKIs.[1][2] Sunvozertinib covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of its catalytic activity.[3] This targeted inhibition blocks downstream signaling pathways, primarily the PI3K-AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.[4][5] Preclinical and clinical studies have demonstrated Sunvozertinib's significant anti-tumor activity in NSCLC with various EGFR Exon20ins mutations, alongside a manageable safety profile.[6]
Molecular Mechanism of Action
Targeting the Challenge of EGFR Exon 20 Insertions
EGFR Exon20ins mutations represent a heterogeneous group of in-frame insertions or duplications in exon 20 of the EGFR gene. These mutations lead to a conformational change in the ATP-binding pocket, which sterically hinders the binding of first and second-generation EGFR TKIs, rendering them largely ineffective.[7]
Covalent and Selective Inhibition by Sunvozertinib
Sunvozertinib was rationally designed to overcome this structural hurdle. Its mechanism of action is characterized by:
-
Irreversible Covalent Bonding: Sunvozertinib features a reactive acrylamide (B121943) warhead that forms a covalent bond with the C797 residue in the EGFR kinase domain.[3] This irreversible binding ensures a sustained and potent inhibition of the receptor's kinase activity.
-
High Selectivity: A key feature of Sunvozertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR. This is crucial for minimizing off-target effects and improving the therapeutic window, leading to a more favorable safety profile compared to less selective inhibitors.[1] The structural design of Sunvozertinib allows it to fit into the altered ATP-binding pocket of Exon20ins mutants more effectively than the WT receptor.
A modeled structure of Sunvozertinib bound to an EGFR Exon20ins mutant (D770_N771insNPG) reveals key interactions: bidentate hydrogen bonding with the hinge region (Met796), the covalent bond with Cys797, and interactions with the C-helix and solvent channel, contributing to its high affinity and selectivity.
Inhibition of Downstream Signaling Pathways
The constitutive activation of EGFR due to Exon20ins mutations leads to the aberrant activation of downstream signaling cascades that drive tumorigenesis. By inhibiting EGFR kinase activity, Sunvozertinib effectively blocks these pathways:
-
PI3K-AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Sunvozertinib's inhibition of EGFR prevents the phosphorylation and activation of PI3K and its downstream effector AKT.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation, differentiation, and survival. Sunvozertinib blocks the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.
The inhibition of these key signaling pathways ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in EGFR Exon20ins-driven NSCLC.[4][5]
Quantitative Preclinical Data
The following tables summarize the in vitro potency of Sunvozertinib against various EGFR genotypes from preclinical studies.
Table 1: In Vitro Cellular Activity of Sunvozertinib (pEGFR IC50)
| Cell Line | EGFR Mutation Status | pEGFR IC50 (nmol/L) |
| Ba/F3 | Exon 20 ins (D770_N771insSVD) | 6.3 |
| Ba/F3 | Exon 20 ins (V769_D770insASV) | 8.8 |
| Ba/F3 | Exon 20 ins (H773_V774insNPH) | 4.7 |
| Ba/F3 | Exon 19 del (E746_A750del) | 1.1 |
| Ba/F3 | L858R | 2.5 |
| Ba/F3 | L858R/T790M | 1.8 |
| A431 | Wild-Type EGFR | 52 |
Data synthesized from published preclinical studies.[6][8]
Table 2: Anti-proliferative Activity of Sunvozertinib (GI50)
| Cell Line | EGFR Mutation Status | GI50 (nmol/L) |
| Ba/F3 | Exon 20 ins (D770_N771insSVD) | 25 |
| Ba/F3 | Exon 20 ins (V769_D770insASV) | 33 |
| Ba/F3 | Exon 20 ins (H773_V774insNPH) | 18 |
| Ba/F3 | Wild-Type EGFR | 113 |
Data synthesized from published preclinical studies.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below as a reference for researchers.
Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of Sunvozertinib against EGFR.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and Exon20ins mutants)
-
Biotinylated peptide substrate (e.g., Poly-GT-biotin)
-
ATP
-
Sunvozertinib (or other test compounds)
-
HTRF KinEASE™-TK kit (containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Sunvozertinib in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the EGFR kinase and biotinylated peptide substrate in assay buffer to their optimal working concentrations.
-
Reaction Initiation: In a 384-well plate, add the test compound, followed by the enzyme solution. Pre-incubate for 15 minutes at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect phosphorylation by adding the HTRF detection reagents (Eu3+-cryptate anti-phosphotyrosine antibody and XL665-streptavidin) diluted in the detection buffer provided with the kit. Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Cellular Phospho-EGFR Inhibition Assay (Western Blot)
This protocol outlines the procedure to assess the inhibition of EGFR phosphorylation in cancer cell lines treated with Sunvozertinib.
Materials:
-
NSCLC cell lines harboring EGFR Exon20ins mutations (e.g., Ba/F3 engineered cells) and wild-type EGFR (e.g., A431)
-
Cell culture medium and supplements
-
Sunvozertinib
-
EGF (for stimulating WT-EGFR cells)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Sunvozertinib for 4 hours. For A431 cells, stimulate with 100 ng/mL EGF for 15 minutes prior to lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
-
Visualizations
The following diagrams illustrate the EGFR signaling pathway, the mechanism of Sunvozertinib, and a typical experimental workflow.
Caption: EGFR Signaling Pathway with Exon 20 Insertion.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Assessing Sunvozertinib Activity.
Conclusion
This compound represents a significant advancement in the treatment of NSCLC harboring EGFR Exon 20 insertion mutations. Its mechanism of action, centered on the irreversible and selective covalent inhibition of the mutant EGFR kinase, effectively abrogates the downstream signaling pathways essential for tumor growth and survival. The robust preclinical data, supported by promising clinical trial results, underscore the potential of Sunvozertinib as a valuable therapeutic option for this patient population with a previously unmet medical need. Further research into potential resistance mechanisms will be crucial for optimizing its long-term clinical application.
References
- 1. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Pharmacology of (S)-Sunvozertinib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Sunvozertinib (also known as DZD9008) is an oral, potent, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (exon20ins) mutations.[1][2] These mutations are notoriously resistant to earlier generations of EGFR TKIs.[3] Preclinical studies have demonstrated that Sunvozertinib exhibits significant anti-tumor activity in both in vitro and in vivo models, with a favorable selectivity profile against wild-type EGFR. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, key efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a selective and irreversible inhibitor of EGFR kinases, with potent activity against a variety of EGFR exon 20 insertion mutations, as well as other sensitizing and resistance mutations like T790M.[4] It covalently binds to the cysteine residue in the ATP-binding pocket of the mutant EGFR, thereby blocking its kinase activity and inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[5] The primary signaling cascades inhibited by Sunvozertinib are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[4][6]
Signaling Pathway
In Vitro Efficacy
The in vitro activity of Sunvozertinib has been evaluated through various assays, primarily focusing on the inhibition of EGFR phosphorylation and cell proliferation in engineered and cancer cell lines.
Inhibition of EGFR Phosphorylation
Sunvozertinib potently inhibits the phosphorylation of EGFR in cell lines harboring various EGFR exon 20 insertion mutations, as well as other sensitizing and resistance mutations.[1] The IC50 values for pEGFR (Tyr1068) inhibition are summarized in the table below.
Table 1: In Vitro Inhibition of EGFR Phosphorylation (pEGFR IC50)
| Cell Line | EGFR Mutation Status | pEGFR IC50 (nM) |
|---|---|---|
| Ba/F3-engineered | Exon 20 ins (various) | 6 - 40 |
| Ba/F3-engineered | Sensitizing/Resistance mutations | 1.1 - 12 |
| A431 | Wild-Type EGFR | 58 |
Data compiled from reference[1].
Inhibition of Cell Proliferation
Consistent with its potent inhibition of EGFR signaling, Sunvozertinib effectively suppresses the proliferation of cancer cell lines with EGFR exon 20 insertion mutations.
Table 2: In Vitro Inhibition of Cell Proliferation (GI50)
| Cell Line | EGFR Mutation Status | GI50 (nM) |
|---|---|---|
| Ba/F3-engineered | Exon 20 ins (various) | 6 - 88 |
| Ba/F3-engineered | Wild-Type EGFR | 113 |
| A431 | Wild-Type EGFR | Comparable to Ba/F3 WT |
Data compiled from reference[7].
In Vivo Efficacy
The anti-tumor activity of Sunvozertinib has been demonstrated in various preclinical xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Xenograft Models
Sunvozertinib has shown significant tumor growth inhibition in a dose-dependent manner in NSCLC xenograft models harboring EGFR exon 20 insertion mutations.[1]
Table 3: In Vivo Anti-Tumor Activity of Sunvozertinib in Xenograft Models
| Model Type | Cancer Type | EGFR Mutation | Treatment | Outcome |
|---|---|---|---|---|
| PDX (LU0387) | NSCLC | Exon 20 ins (insNPH) | Sunvozertinib (25, 50 mg/kg, b.i.d.) | Dose-dependent tumor growth inhibition |
| PDX (LU3075) | NSCLC | Exon 20 ins (772_DNP) | Sunvozertinib (25, 50, 75 mg/kg, q.d.) | Dose-dependent tumor growth inhibition |
| CDX (A431) | Epidermoid Carcinoma | Wild-Type EGFR | Sunvozertinib (50 mg/kg, q.d.) | Minimal tumor growth inhibition |
Data compiled from reference[3].
Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical studies in animal models have provided insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Sunvozertinib.
Pharmacokinetics
Limited publicly available data on the preclinical pharmacokinetics of Sunvozertinib across different species. The available information indicates that Sunvozertinib exhibits desirable drug metabolism and pharmacokinetic properties as an oral drug in preclinical settings.[1]
Pharmacodynamics
A good correlation between Sunvozertinib plasma concentration and target engagement (inhibition of pEGFR and downstream pERK) has been observed in in vivo models.[1] At doses of 25 mg/kg and higher in a PDX model, Sunvozertinib led to sustained inhibition of pEGFR for over 24 hours and more than 70% inhibition of pERK for at least 8 hours.[1]
Experimental Protocols
General Experimental Workflow
In Vitro EGFR Phosphorylation Assay (MSD)
This protocol is based on the methods described for measuring pEGFR levels using Meso Scale Discovery (MSD) electrochemiluminescence.[1]
-
Cell Seeding:
-
Seed Ba/F3 engineered cells at 50,000 cells/well and A431 cells at 20,000 cells/well in a 96-well plate in their respective culture media containing 1% FBS.
-
Incubate overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 4 hours.
-
-
Cell Lysis:
-
For cell lines with EGFR mutations, lyse the cells directly.
-
For A431 cells or Ba/F3 cells engineered with wild-type EGFR, stimulate with 100 ng/mL of recombinant human EGF for 10 minutes before lysis.
-
-
Detection:
-
Measure pEGFR (Tyr1068) and total EGFR levels in the cell lysates using an MSD MULTI-SPOT 96-well plate (e.g., MESO SCALE DISCOVERY, cat. #N45ZB-1) and an MSD SECTOR Imager.
-
-
Data Analysis:
-
Calculate the ratio of pEGFR/total EGFR for each well.
-
Determine the percentage of inhibition relative to controls and calculate the IC50 values using a suitable curve-fitting software (e.g., GraphPad Prism).
-
Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.[1]
-
Cell Seeding:
-
Seed Ba/F3 cells expressing EGFR mutations at 1,250 cells/well and A431 cells at 1,000 cells/well in 384-well plates in their respective media containing 10% FBS.
-
-
Compound Treatment:
-
After overnight incubation, treat the cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50 values.
-
Western Blot Analysis
This protocol provides a general framework for assessing the phosphorylation status of EGFR and its downstream effectors.
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound as described in the in vitro phosphorylation assay.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-EGFR (Tyr1068) (e.g., Cell Signaling Technology, #2234)
-
Total EGFR (e.g., Cell Signaling Technology, #4267)
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (loading control)
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and a digital imager.
-
In Vivo Xenograft Studies
This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in NSCLC xenograft models.[8]
-
Animal Models:
-
Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
-
Tumor Implantation:
-
For CDX models, subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.
-
For PDX models, surgically implant small fragments (2-3 mm³) of patient tumor tissue subcutaneously.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally at the desired doses and schedule (e.g., once or twice daily). The vehicle control group receives the vehicle solution.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot or IHC for pEGFR and pERK).
-
Resistance Mechanisms
Acquired resistance to Sunvozertinib is an area of ongoing research. Potential mechanisms of resistance may involve on-target secondary mutations in EGFR, such as C797S, or activation of bypass signaling pathways.
Conclusion
This compound is a promising targeted therapy for NSCLC patients with EGFR exon 20 insertion mutations. Its preclinical profile demonstrates potent and selective inhibition of mutant EGFR, leading to significant anti-tumor activity in both in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of this and other next-generation EGFR inhibitors.
References
- 1. Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G) [thermofisher.com]
- 2. optibrium.com [optibrium.com]
- 3. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crownbio.com [crownbio.com]
In Vitro Kinase Selectivity Profile of (S)-Sunvozertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sunvozertinib (also known as DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) developed to target specific mutations in the epidermal growth factor receptor (EGFR).[1][2] It has shown significant clinical activity in non-small cell lung cancer (NSCLC) patients with EGFR exon 20 insertion (exon20ins) mutations, a patient population with historically poor responses to conventional EGFR TKIs. A critical aspect of its therapeutic potential and safety profile lies in its selectivity for mutant forms of EGFR over wild-type (WT) EGFR and other kinases throughout the human kinome. This document provides an in-depth technical overview of the in vitro kinase selectivity profile of this compound.
Mechanism of Action
This compound covalently binds to the ATP-binding pocket of mutant EGFR, leading to irreversible inhibition of its kinase activity.[1] This action blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1] By selectively targeting mutant EGFR, this compound aims to maximize anti-tumor efficacy while minimizing off-target effects associated with the inhibition of wild-type EGFR, such as skin rash and diarrhea.[1]
Quantitative Kinase Selectivity Data
The selectivity of this compound has been characterized through extensive in vitro kinase assays. In a broad screening panel against 117 recombinant human kinases, this compound was initially tested at a concentration of 1 µmol/L. Of the kinases tested, only 15 were inhibited by more than 50% at this concentration.[1][2] Dose-response curves were subsequently generated for these 15 kinases to determine their half-maximal inhibitory concentration (IC50) values.[1][2]
The following tables summarize the quantitative data on the in vitro kinase inhibition profile of this compound.
Table 1: Potent Inhibitory Activity of this compound against EGFR Variants
| Kinase Target | IC50 (nmol/L) | Assay Conditions |
| EGFR exon20ins NPG | 2.1 | Enzymatic assay with preincubation |
| Wild-type EGFR | 2.4 | Enzymatic assay with preincubation |
Data sourced from Wang et al., Cancer Discovery, 2022.[1]
Table 2: Kinase Selectivity Profile of this compound from a Broad Kinome Screen
| Kinase Target | IC50 (nmol/L) |
| EGFR T790M | < 150 |
| BTK | < 250 |
| Wild-type EGFR | < 250 |
| HER2 | > 50% inhibition at 1 µmol/L |
| HER4 | > 50% inhibition at 1 µmol/L |
| Other 10 kinases | > 50% inhibition at 1 µmol/L |
Data interpretation from Wang et al., Cancer Discovery, 2022. The study notes that of the 15 kinases inhibited by >50% at 1 µmol/L, only EGFR T790M, BTK, and wild-type EGFR had IC50 values below 250 nmol/L.[1][2]
Experimental Protocols
The following section details the methodologies used to generate the in vitro kinase selectivity data for this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant human kinases
-
Kinase-specific substrates (peptide or protein)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution (at or near the Km for each specific kinase)
-
Detection reagents (e.g., [γ-³³P]ATP for radiometric assays, or fluorescently labeled antibodies for TR-FRET assays)
-
Microplates (e.g., 384-well)
-
Plate reader (e.g., scintillation counter or fluorescence plate reader)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration for a dose-response curve would be 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific recombinant kinase, and the diluted this compound or a DMSO control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase. For irreversible inhibitors like this compound, this pre-incubation step is critical.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Reaction Incubation: Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection will vary depending on the assay format:
-
Radiometric Assay: The reaction mixture is transferred to a phosphocellulose filter plate, which captures the radiolabeled phosphorylated substrate. After washing to remove unincorporated [γ-³³P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Fluorescence/Luminescence-Based Assays: These assays typically measure either the amount of phosphorylated product formed using a specific antibody (e.g., TR-FRET) or the amount of ATP consumed during the reaction (e.g., Kinase-Glo®). The signal is read on a compatible plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway with this compound inhibition.
Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The in vitro kinase selectivity profile of this compound demonstrates its potent and selective inhibition of EGFR with exon 20 insertion mutations. While it shows high potency against its intended targets, it maintains a favorable selectivity profile against a broad panel of other human kinases, with only a few off-targets being inhibited at significantly higher concentrations. This selectivity is a key factor in its therapeutic window, contributing to its manageable safety profile observed in clinical trials. The data presented in this guide underscore the rational design of this compound as a promising targeted therapy for NSCLC patients with EGFR exon 20 insertion mutations.
References
(S)-Sunvozertinib's Potent Affinity for Mutant EGFR: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of (S)-Sunvozertinib (also known as DZD9008) to various mutant forms of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document details the potent and selective inhibitory action of Sunvozertinib, particularly against EGFR exon 20 insertion (exon20ins) mutations, a challenging target in non-small cell lung cancer (NSCLC).
This compound is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) that selectively targets a range of EGFR mutations while demonstrating weak activity against wild-type (WT) EGFR.[1][2] Its mechanism of action involves covalent binding to the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that drive tumor growth.[3]
Quantitative Analysis of Binding and Inhibition
The inhibitory activity of Sunvozertinib has been quantified through various preclinical studies, primarily utilizing enzymatic and cellular assays to determine its half-maximal inhibitory concentration (IC50). These values, while not a direct measure of binding affinity (Ki or Kd), provide a strong indication of the compound's potency against specific EGFR mutants.
Enzymatic Inhibition of Mutant EGFR
In enzymatic assays, Sunvozertinib has demonstrated potent inhibition of the EGFR exon 20 insertion mutant NPG, with an IC50 of 2.1 nmol/L.[2] Notably, its inhibitory activity against wild-type EGFR was found to be slightly weaker, with an IC50 of 2.4 nmol/L in assays where the compound was pre-incubated with the enzyme.[2]
Cellular Inhibition of EGFR Phosphorylation
Cellular assays provide a more physiologically relevant context for evaluating drug activity. Sunvozertinib has shown potent dose-dependent inhibition of EGFR phosphorylation in various engineered cell lines expressing different EGFR mutations.
| EGFR Mutation Type | Cell Line | IC50 (nmol/L) |
| Exon 20 Insertions | Ba/F3 | 6 - 40 |
| Sensitizing and Resistance Mutations | Various | 1.1 - 12 |
| Wild-Type EGFR | A431 | 52 |
Data compiled from a study by Wang et al. (2022).[2]
Experimental Protocols
The determination of Sunvozertinib's inhibitory activity relies on robust and well-defined experimental protocols. The following sections outline the general methodologies for the key assays cited.
Phospho-EGFR (pEGFR) MSD Assay
This assay is a common method for quantifying the inhibition of EGFR phosphorylation in a cellular context.
Principle: This is a sandwich immunoassay utilizing Meso Scale Discovery (MSD) technology to detect phosphorylated EGFR. Cells are treated with the inhibitor, lysed, and the lysate is added to a plate coated with a capture antibody for total EGFR. A detection antibody specific for phosphorylated EGFR, labeled with an electrochemiluminescent reporter, is then added. The plate is read on an MSD instrument, and the light emission is proportional to the amount of phosphorylated EGFR.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., Ba/F3 engineered to express specific EGFR mutants or A431 for wild-type EGFR) in 96-well plates and incubate overnight.[2]
-
Compound Treatment: Treat the cells with a serial dilution of Sunvozertinib for a specified period (e.g., 4 hours).[2]
-
Cell Lysis: Lyse the cells to release cellular proteins.[2]
-
Immunoassay: Transfer the cell lysates to the MSD plate for analysis of pEGFR levels.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of Sunvozertinib required to inhibit EGFR phosphorylation by 50%.
Western Blot Analysis for EGFR Signaling
Western blotting is a technique used to detect specific proteins in a sample and can be used to observe the effect of an inhibitor on the EGFR signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., pEGFR, total EGFR, and downstream signaling proteins like AKT and ERK).
Protocol Outline:
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat with various concentrations of Sunvozertinib.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.[4]
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against pEGFR, total EGFR, and other signaling molecules, followed by incubation with HRP-conjugated secondary antibodies.[4]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4]
Signaling Pathways and Experimental Workflows
The interaction of Sunvozertinib with mutant EGFR inhibits downstream signaling pathways crucial for cancer cell proliferation and survival. The diagrams below illustrate the EGFR signaling pathway and a typical workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway Inhibition by Sunvozertinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
Unraveling the In Vivo Efficacy of (S)-Sunvozertinib: A Deep Dive into Xenograft Model Pharmacodynamics
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacodynamics of (S)-Sunvozertinib (also known as DZD9008), a selective and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in various xenograft models of non-small cell lung cancer (NSCLC). The data presented herein, compiled from pivotal preclinical studies, demonstrates the potent anti-tumor activity of Sunvozertinib, particularly against tumors harboring EGFR exon 20 insertion (exon20ins) mutations. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.
Sunvozertinib has emerged as a promising therapeutic agent for NSCLC patients with EGFR exon20ins mutations, a patient population with historically poor prognoses and limited effective treatment options.[1][2][3] Preclinical evaluation in xenograft models is a critical step in validating the therapeutic potential and understanding the mechanism of action of novel drug candidates. This guide summarizes key quantitative data from these studies, details the experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Analysis of Anti-Tumor Efficacy
The anti-tumor activity of Sunvozertinib has been evaluated in several xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), which more closely recapitulate the heterogeneity of human tumors. The data consistently demonstrates a dose-dependent inhibition of tumor growth.
| Xenograft Model | Cancer Type | EGFR Mutation Status | Treatment | Dosage | Tumor Growth Inhibition (TGI) (%) | Reference |
| A431 | Epidermoid Carcinoma | Wild-Type EGFR (overexpressed) | Sunvozertinib | Not Specified | Significant anti-tumor activity observed | [3][4] |
| LU0387 | Non-Small Cell Lung Cancer (PDX) | EGFR exon20ins (insNPH) | Sunvozertinib | 25 mg/kg, twice daily (b.i.d.) | Significant tumor regression | [3][4] |
| LU0387 | Non-Small Cell Lung Cancer (PDX) | EGFR exon20ins (insNPH) | Sunvozertinib | 50 mg/kg, twice daily (b.i.d.) | More pronounced tumor regression than 25 mg/kg | [3][4] |
| LU3075 | Non-Small Cell Lung Cancer (PDX) | EGFR exon20ins (772_DNP) | Sunvozertinib | 50 mg/kg, once daily (q.d.) | Potent anti-tumor activity | [3][4] |
| Transgenic Mice | Lung Adenocarcinoma | EGFR exon20ins (insASV) | Sunvozertinib | Not Specified | Confirmed anti-tumor activity | [3] |
| Brain Metastasis Model | Not Specified | T790M | Sunvozertinib | Not Specified | Demonstrated anti-tumor activity | [3] |
Table 1: Summary of Sunvozertinib Anti-Tumor Activity in Xenograft Models
Experimental Protocols
The following methodologies were employed in the key xenograft studies cited in this guide.
Cell Line-Derived Xenograft (CDX) Model
-
Cell Line: A431 human epidermoid carcinoma cells, which overexpress wild-type EGFR, were utilized.[3]
-
Animal Model: Immune-compromised mice (e.g., BALB/c nude mice) were used.
-
Tumor Implantation: A specified number of A431 cells were suspended in an appropriate medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured regularly using calipers, typically calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups. Sunvozertinib was administered orally at specified doses and schedules.[3]
-
Endpoint: The study was terminated when tumors in the control group reached a specific volume, or after a predetermined treatment duration. Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
Patient-Derived Xenograft (PDX) Models
-
Tumor Source: Patient tumor tissues from NSCLC patients with confirmed EGFR exon 20 insertion mutations (e.g., LU0387 with insNPH, LU3075 with 772_DNP) were surgically obtained and implanted into immune-compromised mice.[3][4]
-
Animal Model: Severely immune-compromised mice (e.g., NOD/SCID) were used to support the growth of human tumor tissue.
-
Tumor Propagation and Implantation: Tumor fragments were serially passaged in mice. For experimental studies, tumor fragments were subcutaneously implanted into the flanks of new cohorts of mice.
-
Treatment and Monitoring: Similar to the CDX models, once tumors were established, mice were randomized and treated with Sunvozertinib or vehicle control. Tumor growth was monitored regularly.[3][4]
-
Pharmacodynamic Analysis: In some studies, a pharmacokinetics/pharmacodynamics (PK/PD) relationship was established by collecting tumor and plasma samples at various time points after drug administration to analyze drug concentration and target engagement (e.g., phosphorylation of EGFR).[3][4]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for Sunvozertinib xenograft studies.
References
(S)-Sunvozertinib: A Deep Dive into its Activity Against Uncommon EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sunvozertinib (DZD9008) is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. While its efficacy against the more common EGFR exon 20 insertion mutations is well-documented, its activity profile against other uncommon EGFR mutations is of increasing interest to the oncology research community. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of this compound against a range of uncommon EGFR mutations, offering detailed insights into its mechanism of action, potency, and the experimental methodologies used for its evaluation. Sunvozertinib is designed to selectively target mutant forms of EGFR while sparing wild-type EGFR, a characteristic that is crucial for a favorable safety profile.[1][2]
Preclinical Activity
This compound has shown potent inhibitory activity against a variety of EGFR mutations in preclinical studies, including sensitizing, resistance, and uncommon mutations.
In Vitro Potency
The in vitro activity of this compound has been assessed through various assays, primarily by measuring the inhibition of EGFR phosphorylation (pEGFR) and cell proliferation (GI50).
Table 1: In Vitro Activity of this compound Against Uncommon EGFR Mutations
| EGFR Mutation Type | Cell Line/Platform | Assay Type | IC50 / GI50 (nmol/L) | Selectivity over Wild-Type EGFR | Reference |
| Uncommon Mutations (General) | Engineered Ba/F3 cells | pEGFR Inhibition | 1.1 - 12 | 4.8-fold | [1] |
| EGFR exon 20 insertions | Engineered Ba/F3 cells | pEGFR Inhibition | 6 - 40 | 1.4 to 9.6-fold | [1] |
| Sensitizing/Resistant Mutations | Various cell lines | pEGFR Inhibition | 1.1 - 12 | 52-fold | [1] |
| Wild-Type EGFR | A431 cells | pEGFR Inhibition | 58 | - | [1] |
Note: Specific IC50 values for individual uncommon point mutations such as G719X, S768I, and L861Q for this compound are not extensively detailed in the currently available public literature. The data presented is for the broader category of "uncommon mutations" as described in the cited research.
Clinical Efficacy
Clinical trials of this compound have predominantly focused on patients with EGFR exon 20 insertion mutations. However, these trials have included a small number of patients with other uncommon EGFR mutations, providing some insight into its clinical activity in this heterogeneous population. The main clinical studies include the WU-KONG1, WU-KONG2, and WU-KONG6 trials.[3]
Table 2: Summary of Clinical Efficacy of this compound in Patients with EGFR Exon 20 Insertion Mutations
| Clinical Trial | Patient Population | Treatment Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| WU-KONG6 | Previously treated NSCLC with EGFR exon 20 insertion | 300 mg once daily | 60.8% | Not reached at time of report | [4] |
| WU-KONG1 (Part B) | Relapsed/refractory NSCLC with EGFR exon 20 insertion | Not specified | 54.3% (Best ORR) | Not reached at time of report | [5] |
| WU-KONG1 & WU-KONG15 (Pooled Analysis) | First-line NSCLC with EGFR exon 20 insertion | 200 mg or 300 mg once daily | 71.4% | 12 months (for 300mg cohort) | [4][6] |
Note: Clinical data specifically detailing the efficacy of this compound against individual uncommon mutations like G719X, S768I, and L861Q is limited in the available literature. A pooled analysis of the WU-KONG1 and WU-KONG2 studies mentioned the inclusion of one patient with an "EGFR uncommon point mutation," but specific outcomes for this patient were not detailed.[1]
Mechanism of Action and Signaling Pathway
This compound is an irreversible TKI that covalently binds to the cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This action blocks the downstream signaling pathways that are critical for cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[7] By selectively targeting mutant EGFR, Sunvozertinib minimizes off-target effects associated with the inhibition of wild-type EGFR.[7]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's activity.
pEGFR MSD Assay (In Vitro)
This assay quantifies the inhibition of EGFR phosphorylation in cellular models.
-
Cell Seeding: Cells (e.g., Ba/F3 engineered with specific EGFR mutations or A431 for wild-type) are seeded into 96-well plates in their respective culture medium containing 1% FBS. Seeding densities are typically around 50,000 cells/well for Ba/F3 cells and 20,000 cells/well for A431 cells.[1]
-
Incubation: The plates are incubated overnight to allow for cell adherence and stabilization.[1]
-
Compound Treatment: Cells are treated with a series of concentrations of this compound for 4 hours.[1]
-
EGF Stimulation (for Wild-Type EGFR): For cell lines expressing wild-type EGFR (e.g., A431), cells are stimulated with 100 ng/mL of recombinant human EGF for 10 minutes before lysis to induce EGFR phosphorylation.[1]
-
Cell Lysis: Cells are lysed directly in the wells.[1]
-
Detection: The level of phosphorylated EGFR (specifically at Tyr1068) is measured using a Meso Scale Discovery (MSD) SECTOR Imager.[1][2]
-
Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration of this compound required to inhibit EGFR phosphorylation by 50%.
Cell Proliferation (GI50) Assay (In Vitro)
This assay determines the concentration of a compound that inhibits cell growth by 50%.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Addition: The following day, the compound is added in a series of dilutions.
-
Incubation: Cells are incubated with the compound for a period of 72 hours.
-
Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) is added to each well.
-
Signal Measurement: The luminescence, proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The GI50 value is determined by plotting the percentage of growth inhibition against the compound concentration.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of this compound in animal models.
-
Tumor Implantation: Human NSCLC cells or patient-derived xenograft (PDX) models with specific EGFR mutations are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally, typically once or twice daily, at various dose levels.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, blood and tumor tissue samples can be collected to analyze drug concentrations and the inhibition of downstream signaling molecules like pEGFR and pERK.[2]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound demonstrates potent preclinical activity against a range of EGFR mutations, including the broader category of uncommon mutations. While clinical data remains most robust for EGFR exon 20 insertion mutations, the preclinical evidence suggests a potential therapeutic benefit for patients with other, rarer EGFR alterations. Further clinical investigation is warranted to fully characterize the efficacy of this compound in NSCLC patients with specific uncommon EGFR point mutations and to establish its role in the evolving landscape of targeted therapies for this molecularly diverse disease. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore the activity of this compound and other novel EGFR inhibitors.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sunvozertinib (DZD9008) in Pretreated Lung Cancer Patients with EGFR Exon20 Insertion Mutation (WU-KONG6) [clin.larvol.com]
- 4. Sunvozertinib: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
Molecular Blueprint: An In-Depth Technical Guide to the (S)-Sunvozertinib EGFR Binding Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular modeling of (S)-Sunvozertinib's binding to the Epidermal Growth Factor Receptor (EGFR), a critical interaction in the treatment of Non-Small Cell Lung Cancer (NSCLC) with specific EGFR mutations. Sunvozertinib (also known as DZD9008) is a potent, irreversible, and selective third-generation EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity, particularly against EGFR exon 20 insertion (exon20ins) mutations.[1][2] This document delves into the structural basis of this interaction, outlines detailed experimental protocols for its computational investigation, and presents key quantitative data.
Introduction: Targeting EGFR with Sunvozertinib
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival through a complex signaling network.[3][4] Mutations in the EGFR gene can lead to its constitutive activation, driving the uncontrolled cell division characteristic of cancer.[3] While first and second-generation EGFR TKIs have been effective against common sensitizing mutations (e.g., exon 19 deletions and L858R), resistance often develops, frequently through the acquisition of mutations like T790M or the presence of historically difficult-to-treat exon 20 insertions.[1][5]
Sunvozertinib was rationally designed to overcome these challenges. It is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[6] This mechanism of action, combined with its selectivity for mutant forms of EGFR over wild-type, underlies its therapeutic efficacy and favorable safety profile.[1][7] Molecular modeling has been instrumental in elucidating the binding mode of Sunvozertinib and understanding its potent inhibitory activity.
The EGFR Signaling Pathway
Activation of EGFR by its endogenous ligands, such as Epidermal Growth Factor (EGF), triggers receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling pathways that ultimately regulate cellular processes. The three major signaling axes downstream of EGFR are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.[4]
-
The PI3K-AKT-mTOR Pathway: This cascade is a crucial regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[4]
-
The JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell survival and proliferation.
Sunvozertinib, by inhibiting EGFR kinase activity, effectively blocks the initiation of these downstream signals, thereby impeding cancer cell growth and survival.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. enzymlogic.com [enzymlogic.com]
- 4. Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies | PPT [slideshare.net]
- 5. Sunvozertinib monotherapy in EGFR tyrosine kinase inhibitor-resistant non-small cell lung cancer with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
(S)-Sunvozertinib: A Technical Guide to Early-Stage Research in EGFR Exon 20 Insertion NSCLC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and development of (S)-Sunvozertinib (also known as DZD9008), a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations in non-small cell lung cancer (NSCLC). Sunvozertinib has demonstrated significant anti-tumor activity in preclinical models and early-phase clinical trials, offering a promising therapeutic option for a patient population with historically limited effective treatments.[1][2][3][4]
Mechanism of Action
This compound is a rationally designed small molecule inhibitor that selectively targets the ATP-binding pocket of mutant EGFR.[5] It forms a covalent bond with a specific cysteine residue, leading to irreversible inhibition of the receptor's kinase activity.[6] This targeted action blocks the constitutive activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and growth.[5] A key feature of Sunvozertinib is its selectivity for mutant EGFR, including various exon20ins subtypes and the T790M resistance mutation, while exhibiting weaker activity against wild-type (WT) EGFR.[7][8][9] This selectivity is anticipated to result in a more favorable safety profile with fewer off-target effects compared to less selective EGFR inhibitors.[2]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Preclinical Research Data
In Vitro Efficacy
Sunvozertinib has demonstrated potent inhibitory activity against various EGFR exon20ins mutations at the cellular level. The half-maximal inhibitory concentration (IC50) for phosphorylated EGFR (pEGFR) was determined in cell lines engineered to express these mutations.
| Cell Line/Mutation | pEGFR IC50 (nM) | Reference |
| EGFR exon20ins_ASV | 20 | [9] |
| EGFR exon20ins_NPH | 20 | [9] |
| Wild-Type EGFR | 80 | [9] |
Data presented as the concentration of Sunvozertinib required to inhibit the phosphorylation of EGFR by 50%.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of Sunvozertinib has been evaluated in patient-derived xenograft (PDX) models, which closely mimic human tumors. In these models, Sunvozertinib induced significant tumor regression.[7]
| PDX Model | EGFR Mutation | Treatment | Outcome | Reference |
| LU0387 | exon20ins insNPH | Sunvozertinib | Tumor Regression | [10] |
| LU3075 | exon20ins 772_DNP | Sunvozertinib | Tumor Regression | [10] |
| A431 | Wild-Type EGFR | Sunvozertinib | Minimal Effect | [10] |
Early-Stage Clinical Trial Data
Sunvozertinib has been evaluated in several early-phase clinical trials, primarily the WU-KONG series of studies, which have enrolled patients with locally advanced or metastatic NSCLC harboring EGFR exon20ins mutations.
Phase I Dose-Escalation and Expansion (WU-KONG1 & WU-KONG2)
A pooled analysis of the WU-KONG1 (international) and WU-KONG2 (China) Phase I trials assessed the safety, tolerability, and preliminary efficacy of Sunvozertinib at various dose levels.[1][2]
| Dose Level (Once Daily) | Number of Patients (EGFR exon20ins) | Confirmed Objective Response Rate (cORR) | Reference |
| 100 mg | - | Efficacy Observed | [1][2] |
| 200 mg | - | 45.5% | [2] |
| 300 mg | - | 41.9% | [2] |
| 400 mg | - | Tolerated | [1][2] |
Data from a pooled analysis of the WU-KONG1 and WU-KONG2 studies.
Phase II Pivotal Study in Pretreated Patients (WU-KONG6)
The WU-KONG6 trial was a single-arm, multicenter Phase II study in China that evaluated the efficacy and safety of Sunvozertinib at a 300 mg once-daily dose in patients with EGFR exon20ins NSCLC who had progressed on or after platinum-based chemotherapy.[11][12]
| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |
| Confirmed ORR (BICR) | 60.8% | 50-71% | [11][12] |
| ORR in patients with baseline brain metastases | 48.5% | - | [11] |
BICR: Blinded Independent Central Review. Data from the WU-KONG6 pivotal study.
Phase II Multinational Study in Pretreated Patients (WU-KONG1 Part B)
The WU-KONG1 Part B study was a multinational, pivotal Phase II trial that randomized patients to receive either 200 mg or 300 mg of Sunvozertinib once daily.[6]
| Efficacy Endpoint (IRC assessment) | Result | Reference |
| Best Objective Response Rate (ORR) | 54.3% | [6][13] |
| Confirmed Complete Response (CR) | 2.9% | [6][13] |
| Disease Control Rate (DCR) | 90.8% | [13] |
IRC: Independent Review Committee. Data from the primary analysis of the WU-KONG1 Part B study.
Phase II Studies in Treatment-Naïve Patients (WU-KONG1 & WU-KONG15)
Preliminary data from the WU-KONG1 and WU-KONG15 studies have shown promising efficacy for Sunvozertinib as a first-line treatment for advanced NSCLC with EGFR exon20ins.[14]
| Efficacy Endpoint | Result | Reference |
| Best Objective Response Rate (ORR) | 73.1% | [14] |
| Confirmed ORR | 71.4% (pooled analysis) | [15] |
Data from an efficacy-evaluable patient cohort in the WU-KONG1 and WU-KONG15 first-line studies.
Safety and Tolerability
Across the early-stage clinical trials, Sunvozertinib has demonstrated a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) are consistent with the EGFR inhibitor class.[1][2]
| Adverse Event | Grade | Frequency | Reference |
| Diarrhea | Grade 1/2 | Most Common | [1][2][13] |
| Skin Rash | Grade 1/2 | Common | [1][2][13] |
| Blood Creatine Phosphokinase Increased | Grade ≥3 | 17% (WU-KONG6) | [12] |
| Diarrhea | Grade ≥3 | 8% (WU-KONG6) | [12] |
| Anemia | Grade ≥3 | 6% (WU-KONG6) | [12] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published research, the following are generalized methodologies likely employed in the early-stage evaluation of this compound.
In Vitro pEGFR Inhibition Assay
-
Cell Culture: Human cell lines engineered to express specific EGFR exon20ins mutations are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
pEGFR Detection: The levels of phosphorylated EGFR (Tyr1068) are quantified using a sensitive immunoassay, such as the Meso Scale Discovery (MSD) SECTOR Imager.[10]
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation Assay
-
Cell Seeding: NSCLC cells harboring EGFR exon20ins mutations are seeded in 96-well plates.
-
Compound Treatment: Cells are exposed to various concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
In Vivo Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Model Establishment: Fresh tumor tissue from NSCLC patients with confirmed EGFR exon20ins mutations is surgically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumor growth inhibition is calculated.
Below is a diagram illustrating a typical experimental workflow for in vivo efficacy testing.
Caption: In Vivo Efficacy Testing Workflow.
Immunohistochemistry (IHC) for Pharmacodynamic Markers
-
Tissue Collection and Preparation: Xenograft tumor tissues are harvested at specified time points after the final dose of Sunvozertinib, fixed in formalin, and embedded in paraffin.
-
Sectioning: The paraffin-embedded tissues are sectioned into thin slices.
-
Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites.
-
Antibody Incubation: Sections are incubated with primary antibodies specific for pharmacodynamic markers such as pEGFR and phosphorylated ERK (pERK).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for detection, followed by the addition of a substrate to produce a colored or fluorescent signal.
-
Imaging and Analysis: The stained tissue sections are imaged using a microscope, and the intensity of the staining is quantified.[10]
Conclusion
The early-stage research on this compound has established its potent and selective inhibitory activity against EGFR exon20ins mutations, a challenging target in NSCLC. The preclinical data demonstrated significant anti-tumor efficacy, which has been translated into promising clinical activity in early-phase trials. The consistent objective response rates observed in heavily pretreated patients, including those with brain metastases, underscore the potential of Sunvozertinib to address a significant unmet medical need. Ongoing and future clinical studies will further delineate its role in the treatment landscape for this specific subset of NSCLC patients.
References
- 1. WU-KONG1: Primary Analysis of Sunvozertinib in Patients With Previously Treated Advanced EGFRex20ins-positive NSCLC | Decera Clinical Education [deceraclinical.com]
- 2. onclive.com [onclive.com]
- 3. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Case Report: Two Patients With EGFR Exon 20 Insertion Mutanted Non-Small Cell Lung Cancer Precision Treatment Using Patient-Derived Xenografts in Zebrafish Embryos [frontiersin.org]
- 6. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Case Report: Two Patients With EGFR Exon 20 Insertion Mutanted Non-Small Cell Lung Cancer Precision Treatment Using Patient-Derived Xenografts in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Will “Sun”-WUKONG, the monkey king, conquer EGFR exon 20 insertion mutation positive non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
(S)-Sunvozertinib effect on downstream signaling pathways
An In-depth Technical Guide on the Core Effects of (S)-Sunvozertinib on Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations, particularly exon 20 insertions (exon20ins).[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its effects on critical downstream signaling pathways. It provides a compilation of quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visual representations of the affected signaling cascades and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effect by selectively targeting mutant forms of EGFR.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, dimerizes and autophosphorylates, initiating intracellular signaling cascades that regulate cell proliferation, survival, and differentiation.[1][] In certain cancers, mutations in the EGFR gene, such as exon 20 insertions, lead to constitutive activation of the receptor, driving uncontrolled tumor growth.[1][5]
This compound is designed to bind covalently and irreversibly to the ATP-binding pocket of the EGFR kinase domain.[1][6] This action blocks the autophosphorylation of the receptor and, consequently, the activation of its downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][5] By inhibiting these oncogenic signals, this compound effectively suppresses tumor cell proliferation and induces apoptosis.[] The selectivity of this compound for mutant EGFR over wild-type EGFR minimizes off-target effects, contributing to a more favorable safety profile.[2][7]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data on the inhibitory activity of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [2]
| Kinase Target | IC50 (nmol/L) | Fold Selectivity vs. Wild-Type EGFR |
| EGFR Exon 20 Insertions (Ba/F3 cells) | ||
| Subtype 1 | 6 | 9.7x |
| Subtype 2 | 40 | 1.5x |
| Other EGFR Mutations (Cell Lines) | ||
| Sensitizing/T790M Mutations | 1.1 - 12 | 4.8x - 52.7x |
| Uncommon Mutations | 1.1 - 12 | 4.8x - 52.7x |
| Wild-Type EGFR (A431 cells) | 58 | 1x |
| Other Kinases | ||
| EGFR T790M | <150 | ~10-fold more potent than wild-type EGFR |
| BTK | <250 | Not Applicable |
Data synthesized from a study by Han et al. (2022) in Cancer Discovery.[2]
Table 2: Cellular Activity of this compound on EGFR Phosphorylation [2]
| Cell Line Model | EGFR Mutation Status | pEGFR IC50 (nmol/L) |
| Ba/F3 | 14 different EGFR exon20ins subtypes | 6 - 40 |
| Various | Sensitizing, T790M, uncommon mutations | 1.1 - 12 |
| A431 | Wild-Type EGFR overexpression | 58 |
Data from a study evaluating the downregulation of phosphorylated EGFR (pEGFR).[2]
Signaling Pathways Affected by this compound
This compound's primary mechanism involves the inhibition of EGFR, which directly impacts the MAPK and PI3K/AKT signaling pathways.
EGFR Signaling Pathway and Inhibition by this compound
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound inhibition.
Downstream MAPK and PI3K/AKT Pathways
The inhibition of EGFR phosphorylation by this compound prevents the recruitment and activation of downstream signaling proteins, leading to the suppression of both the MAPK and PI3K/AKT pathways.
References
- 1. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Sunvozertinib Monotherapy in Advanced Lung Adenocarcinoma with EGFR Exon 20 Insertion and High PD-L1 Expression: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
- 7. Sunvozertinib monotherapy in EGFR tyrosine kinase inhibitor-resistant non-small cell lung cancer with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Covalent Binding Mechanism of (S)-Sunvozertinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Sunvozertinib (DZD9008) is a potent, oral, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with EGFR exon 20 insertion (exon20ins) mutations. [1][2] This guide provides an in-depth exploration of the covalent binding mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
The Covalent Interaction: Targeting Cys800
The cornerstone of this compound's potent and sustained inhibitory activity lies in its ability to form an irreversible covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR kinase domain.[1] Modeling studies have elucidated the key molecular interactions that facilitate this targeted binding.[3]
The acrylamide (B121943) functional group within the structure of this compound acts as a Michael acceptor. It is strategically positioned to react with the sulfhydryl group of the Cys800 residue in the EGFR protein, forming a stable, irreversible covalent bond.[1][3] This covalent linkage permanently inactivates the kinase, preventing ATP from binding and subsequently blocking downstream signaling pathways that drive tumor growth.[4]
Beyond the covalent interaction, other key binding features contribute to the high affinity and selectivity of this compound:
-
Hinge Binding: The aminopyrimidine core of the molecule forms bidentate hydrogen bonds with the hinge region residue Met796.[1][3]
-
Hydrophobic Interactions: A 2-hydroxypropan-2-yl group occupies a hydrophobic pocket adjacent to the C-helix.[1][3]
-
Solvent Channel Interaction: The dimethylaminopyrrolidine moiety extends into the solvent channel, forming polar interactions.[1][3]
These combined interactions ensure a precise and durable inhibition of the EGFR kinase, particularly in the context of exon 20 insertion mutations which can alter the topology of the ATP-binding pocket.
Quantitative Analysis of Sunvozertinib's Activity
The efficacy of this compound has been quantified through various preclinical and clinical studies. The following tables summarize key data on its inhibitory activity and clinical trial outcomes.
Table 1: In Vitro Kinase Inhibitory Activity of Sunvozertinib (B10823858)
| Kinase Target | IC50 (nmol/L) |
| EGFR T790M | <150 |
| BTK | <250 |
| Wild-type EGFR | <250 |
Data sourced from a study on the in vitro kinase activity of sunvozertinib.[2]
Table 2: Cellular Activity of Sunvozertinib (pEGFR IC50)
| Cell Line | EGFR Mutation Status | pEGFR IC50 (nmol/L) |
| Ba/F3 EGFR D770_N771insSVD | Exon 20 Insertion | 10-50 |
| Ba/F3 EGFR V769_D770insASV | Exon 20 Insertion | 10-50 |
| Ba/F3 EGFR H773_V774insNPH | Exon 20 Insertion | 50-100 |
| Ba/F3 EGFR WT | Wild-Type | >250 |
This table presents the cellular activity of sunvozertinib in inhibiting EGFR phosphorylation (pEGFR) in various cell lines.[1]
Table 3: Clinical Efficacy of Sunvozertinib in the WU-KONG1 Study (Part B)
| Efficacy Endpoint | Sunvozertinib 200 mg (n=85) | Sunvozertinib 300 mg (n=89) |
| Objective Response Rate (ORR) | ||
| Best ORR, % | 54.3 | - |
| Confirmed ORR, % | 41.0 | 44.9 |
| Disease Control Rate (DCR), % | 90.8 | - |
| Duration of Response (DoR) | ||
| Median DoR, months | Not Reached | - |
| 9-month DoR rate, % | - | 57 |
Data from the primary analysis of the WU-KONG1 multinational pivotal study in platinum-pretreated NSCLC with EGFR exon20ins.[4][5][6]
Table 4: Clinical Efficacy of Sunvozertinib in the WU-KONG6 Study
| Efficacy Endpoint | Sunvozertinib 300 mg (n=97) |
| Confirmed Objective Response Rate (cORR), % | 60.8 |
| cORR in patients with baseline brain metastasis, % | 48.5 |
| Duration of Response (DoR) | |
| Median DoR | Not Reached |
Results from the first pivotal study of sunvozertinib for the treatment of NSCLC with EGFR Exon20 insertion mutations.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against various kinases was determined using an in vitro kinase assay. A general protocol for such an assay involves:
-
Reagents: Purified recombinant human kinases, appropriate substrates (e.g., a peptide substrate), ATP, and the test compound (this compound) at various concentrations.
-
Reaction Setup: The kinase, substrate, and test compound are pre-incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature).
-
Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cellular Phospho-EGFR (pEGFR) Inhibition Assay
To assess the cellular activity of this compound, an assay to measure the inhibition of EGFR phosphorylation in cells is performed:
-
Cell Culture: Cell lines expressing specific EGFR mutations (e.g., exon20ins) or wild-type EGFR are cultured under appropriate conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).
-
Cell Lysis: After treatment, the cells are lysed to extract the proteins.
-
Quantification of pEGFR: The level of phosphorylated EGFR (at a specific tyrosine residue, e.g., Tyr1068) is measured using a sensitive detection method like Meso Scale Discovery (MSD) electrochemiluminescence.
-
Data Analysis: The pEGFR IC50 values are determined by plotting the percentage of pEGFR inhibition against the logarithm of the sunvozertinib concentration.[1]
Visualizing the Mechanism and Pathways
Covalent Binding of this compound to EGFR
The following diagram illustrates the key interactions involved in the covalent binding of this compound to the ATP-binding pocket of EGFR.
Caption: Covalent binding of this compound to EGFR.
EGFR Signaling Pathway Inhibition by this compound
This compound, by binding to and inhibiting EGFR, blocks the activation of downstream signaling cascades crucial for cancer cell proliferation and survival. The diagram below illustrates this inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deceraclinical.com [deceraclinical.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. A multinational pivotal study of sunvozertinib in platinum pretreated non-small cell lung cancer with EGFR exon 20 insertion mutations: Primary analysis of WU-KONG1 study. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for (S)-Sunvozertinib Treatment in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Research Use Only.
Introduction
(S)-Sunvozertinib (also known as DZD9008) is an oral, potent, and selective irreversible tyrosine kinase inhibitor (TKI) developed to target epidermal growth factor receptor (EGFR) mutations, with a particular focus on exon 20 insertion (exon20ins) mutations in non-small cell lung cancer (NSCLC).[1][2][3] EGFR exon20ins mutations are the third most common type of EGFR mutation and are generally associated with resistance to earlier generations of EGFR TKIs.[4] Sunvozertinib covalently binds to the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways and subsequent suppression of tumor cell proliferation and survival.[3]
These application notes provide detailed protocols for researchers and scientists to evaluate the in vitro efficacy of this compound in NSCLC cell lines, particularly those harboring EGFR exon 20 insertion mutations.
Data Presentation
The following tables summarize the in vitro potency of this compound against various EGFR mutations in cellular assays.
Table 1: Cellular Phospho-EGFR (pEGFR) Inhibition by this compound
| Cell Line Model | EGFR Mutation Status | pEGFR IC₅₀ (nmol/L) |
| Ba/F3 | Engineered with 14 different EGFR exon20ins subtypes | 6 - 40 |
| Various Cell Lines | EGFR sensitizing, T790M, and uncommon mutations | 1.1 - 12 |
| A431 | Wild-Type EGFR (overexpressed) | 58 |
Data sourced from a study where cells were treated with this compound for 4 hours, followed by pEGFR (Tyr1068) measurement.[1]
Table 2: Anti-proliferative Activity of this compound
| Cell Line Model | EGFR Mutation Status | GI₅₀ (nmol/L) |
| Ba/F3 | Engineered with various EGFR exon20ins subtypes | 6 - 88 |
Data sourced from a 72-hour CellTiter-Glo proliferation assay.[5]
Signaling Pathway
This compound inhibits the autophosphorylation of the EGFR, which in turn blocks the activation of downstream signaling cascades crucial for tumor cell growth and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK pathway, which is mainly involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which plays a central role in cell survival and growth.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol is designed to determine the anti-proliferative effect of this compound on NSCLC cell lines.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing (S)-Sunvozertinib Resistant NSCLC Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sunvozertinib is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations in non-small cell lung cancer (NSCLC).[1][2][3] While demonstrating significant clinical activity, the development of acquired resistance remains a critical challenge in targeted cancer therapy.[4] The establishment of preclinical models of this compound resistance is paramount for understanding the underlying molecular mechanisms, identifying novel therapeutic strategies to overcome resistance, and evaluating the efficacy of next-generation inhibitors.
These application notes provide detailed protocols for the generation and characterization of this compound resistant NSCLC cell lines and the subsequent development of in vivo animal models.
Part 1: In Vitro Model Development - Establishing this compound Resistant NSCLC Cell Lines
Principle
The generation of drug-resistant cancer cell lines is typically achieved through continuous, long-term exposure to a gradually increasing concentration of the therapeutic agent. This process selects for a subpopulation of cells that can survive and proliferate in the presence of the drug, leading to the emergence of a resistant phenotype.
Recommended Cell Lines
The selection of an appropriate parental cell line is crucial. Cell lines harboring EGFR exon 20 insertion mutations are the most clinically relevant models.
| Cell Line | EGFR Mutation Status | Comments |
| NCI-H1975 | L858R, T790M | While not an exon 20 insertion model, it is a well-characterized NSCLC line often used in resistance studies for other EGFR TKIs. Its response to Sunvozertinib would need initial characterization. |
| PC-9 | Exon 19 deletion | Similar to NCI-H1975, this is a common model for EGFR-mutant NSCLC and can be used for comparative studies. |
| Ba/F3 cells engineered with EGFR exon20ins | Various exon 20 insertions | These are valuable tools for studying specific exon 20 insertion variants in a controlled genetic background. Several variants are commercially available. |
| Patient-Derived Cell Lines | Patient-specific EGFR exon20ins | If available, these are highly relevant models that better recapitulate the genetic heterogeneity of patient tumors. |
Experimental Protocol: Generation of this compound Resistant NSCLC Cell Lines
This protocol describes a stepwise dose-escalation method.
Materials:
-
Parental NSCLC cell line (e.g., NCI-H1975 or a relevant EGFR exon20ins line)
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell counting solution (e.g., Trypan blue)
-
MTT or other cell viability assay kits
Procedure:
-
Initial IC50 Determination:
-
Culture the parental NSCLC cell line under standard conditions (37°C, 5% CO2).
-
Perform a dose-response assay (e.g., MTT assay) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
-
Initiation of Resistance Induction:
-
Seed the parental cells at a low density in complete culture medium.
-
Begin continuous exposure to this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.
-
-
Dose Escalation:
-
Monitor the cells for growth and morphology. Initially, a significant proportion of cells may die.
-
Once the cells resume a stable growth rate (comparable to the parental line in the absence of the drug), subculture them and increase the concentration of this compound by approximately two-fold.
-
Repeat this process of gradual dose escalation. The time required for the cells to adapt to each new concentration can vary from weeks to months.
-
Maintain a parallel culture of the parental cell line in DMSO-containing medium as a control.
-
-
Confirmation of Resistance:
-
After several months of continuous culture and multiple dose escalations, perform a dose-response assay on the resistant cell population and the parental cell line.
-
A significant increase (typically >10-fold) in the IC50 value for the resistant cells compared to the parental cells confirms the resistant phenotype.
-
-
Clonal Selection and Expansion:
-
To ensure a homogenous resistant population, perform single-cell cloning of the resistant cell pool using limited dilution or other cloning techniques.
-
Expand individual clones and confirm their resistance by determining their IC50 values. Select the clone with the most stable and highest level of resistance for further experiments.
-
Data Presentation: In Vitro Efficacy of this compound
| Cell Line | EGFR Mutation | This compound IC50 (nM) - Parental | This compound IC50 (nM) - Resistant (Hypothetical) | Fold Resistance (Hypothetical) |
| Ba/F3 | EGFR insASV | 5.8 | 65 | ~11 |
| Ba/F3 | EGFR insSVD | 3.4 | 40 | ~12 |
| Ba/F3 | EGFR insNPH | 1.1 | 15 | ~14 |
Note: The IC50 values for parental Ba/F3 cells are based on published data. The resistant cell line data are hypothetical examples.
Part 2: In Vivo Model Development - Establishing this compound Resistant Xenograft Models
Principle
In vivo models of acquired resistance can be developed by treating tumor-bearing animals with the targeted therapy until the tumors, after an initial response, resume growth. This can be achieved using either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
Experimental Protocol: Generation of this compound Resistant CDX Model
Materials:
-
This compound resistant NSCLC cell line (generated as described in Part 1)
-
Parental NSCLC cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
Standard animal housing and surgical equipment
Procedure:
-
Tumor Implantation:
-
Harvest the parental and resistant NSCLC cells during their exponential growth phase.
-
Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Establish two cohorts of mice: one with the parental cell line and one with the resistant cell line.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
For the cohort with parental tumors, establish a vehicle control group and a this compound treatment group.
-
For the cohort with resistant tumors, also establish a vehicle control group and a this compound treatment group to confirm in vivo resistance.
-
-
Drug Administration and Monitoring:
-
Administer this compound orally (e.g., at a dose of 25-50 mg/kg, once daily) to the treatment groups. Administer the vehicle control to the control groups.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice.
-
-
Confirmation of In Vivo Resistance:
-
In the parental tumor cohort, expect to see tumor growth inhibition in the this compound-treated group compared to the vehicle control.
-
In the resistant tumor cohort, the tumors in the this compound-treated group should exhibit significantly less growth inhibition compared to the treated parental tumors, confirming the resistant phenotype in vivo.
-
Experimental Protocol: Generation of this compound Resistant PDX Model
Procedure:
-
PDX Establishment:
-
Obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR exon 20 insertion mutation.
-
Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.
-
Allow the tumors to grow and passage them to expand the PDX model.
-
-
Induction of Resistance in Vivo:
-
Once the PDX model is established and expanded, implant tumor fragments into a cohort of mice.
-
When the tumors reach a suitable size, initiate treatment with this compound.
-
Continue treatment until the tumors initially regress and then start to regrow, indicating the development of acquired resistance.
-
-
Characterization of the Resistant PDX Model:
-
Excise the resistant tumors and re-implant them into new host mice to establish a stable, resistant PDX line.
-
Characterize the resistance of this new line by treating a cohort of mice with this compound and comparing the tumor growth to the parental PDX model.
-
Data Presentation: In Vivo Efficacy of this compound
| Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 (Hypothetical) | Tumor Growth Inhibition (%) (Hypothetical) |
| Parental CDX | Vehicle | 1500 | 0 |
| Parental CDX | This compound (25 mg/kg) | 300 | 80 |
| Resistant CDX | Vehicle | 1600 | 0 |
| Resistant CDX | This compound (25 mg/kg) | 1200 | 25 |
Part 3: Characterization of Resistant Models
Once resistant models are established, a thorough characterization is essential to understand the mechanisms of resistance.
-
Genomic Analysis: Perform next-generation sequencing (NGS) on the resistant cell lines and tumors to identify potential secondary mutations in EGFR (e.g., C797S) or other genes in relevant signaling pathways.
-
Signaling Pathway Analysis: Use techniques like Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) in the presence and absence of this compound.
-
Histological and Immunohistochemical Analysis: For in vivo models, compare the histology and expression of relevant biomarkers between parental and resistant tumors.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating this compound resistant NSCLC cell lines.
Caption: Workflow for generating this compound resistant NSCLC animal models.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunvozertinib Monotherapy in Advanced Lung Adenocarcinoma with EGFR Exon 20 Insertion and High PD-L1 Expression: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Tumor Response: In Vivo Imaging of (S)-Sunvozertinib Efficacy in Non-Small Cell Lung Cancer
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Sunvozertinib is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations, a key driver in a subset of non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the in vivo imaging of tumor response to this compound in preclinical models. The methodologies described herein are essential for the non-invasive, longitudinal assessment of therapeutic efficacy, providing critical data for preclinical and translational research. We include protocols for bioluminescence imaging in xenograft models, guidance on data analysis, and a summary of clinical responses to this compound.
Introduction
This compound has emerged as a promising therapeutic agent for NSCLC patients harboring EGFR exon20ins mutations.[1][2][3] Its mechanism of action involves the selective and irreversible inhibition of the mutant EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1] Preclinical studies utilizing patient-derived xenograft (PDX) and transgenic mouse models have demonstrated significant anti-tumor activity of Sunvozertinib.[1][4] In vivo imaging techniques are paramount for visualizing and quantifying this anti-tumor effect over time within a living organism. Among these, bioluminescence imaging (BLI) offers high sensitivity for monitoring tumor burden and response to therapy.[5][6][7][8]
Mechanism of Action of this compound
This compound is designed to specifically bind to the ATP-binding pocket of mutant EGFR, leading to the inhibition of its kinase activity. This targeted inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that promote cell growth and proliferation.
Quantitative Data Presentation
The clinical efficacy of Sunvozertinib has been evaluated in several studies. The following tables summarize the objective response rates (ORR) observed in clinical trials involving patients with NSCLC harboring EGFR exon 20 insertion mutations.
Table 1: Efficacy of Sunvozertinib in Pretreated NSCLC with EGFR Exon20ins (WU-KONG6 Study) [3]
| Patient Population | Number of Patients | Confirmed ORR | Patients with Baseline Brain Metastasis cORR |
| Pretreated NSCLC with EGFR Exon20ins | 97 | 60.8% | 48.5% (n=31) |
Table 2: Efficacy of Sunvozertinib in Heavily Pretreated EGFRm NSCLC [2]
| Patient Population | Number of Patients | Best Objective Response Rate (BoR) |
| Heavily Pretreated EGFRm NSCLC | 32 | 21.9% |
Table 3: Efficacy of First-Line Sunvozertinib in Advanced NSCLC with EGFR Exon20ins [9]
| Patient Population | Number of Efficacy-Evaluable Patients | Best Objective Response Rate |
| Treatment-Naïve Advanced NSCLC with EGFR Exon20ins | 26 | 73.1% |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of this compound Tumor Response in an NSCLC Brain Metastasis Xenograft Model
This protocol is based on the preclinical evaluation of Sunvozertinib in a luciferase-expressing brain metastasis model.[1]
Objective: To non-invasively monitor and quantify the therapeutic response of intracranial NSCLC xenografts to this compound treatment using bioluminescence imaging.
Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice).
-
Cell Line: H1975 human NSCLC cell line, engineered to express luciferase (luci-H1975), which harbors an EGFR T790M mutation.
-
This compound: Formulated for oral administration.
-
Vehicle Control: Appropriate vehicle for Sunvozertinib formulation.
-
D-Luciferin: Potassium salt, for in vivo imaging.
-
Bioluminescence Imaging System: e.g., IVIS Spectrum or similar.
-
Anesthesia System: Isoflurane (B1672236) with oxygen.
Procedure:
-
Cell Culture and Preparation: Culture luci-H1975 cells under standard conditions. Prior to injection, harvest cells and resuspend in a sterile, serum-free medium or PBS at the desired concentration.
-
Animal Handling and Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Inject luci-H1975 cells intracranially.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish, typically for 7-10 days.
-
Perform baseline bioluminescence imaging to confirm tumor engraftment and to randomize mice into treatment and control groups with comparable tumor sizes.
-
-
Treatment Administration:
-
Prepare this compound at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg) in the appropriate vehicle.
-
Administer Sunvozertinib or vehicle control orally to the respective groups, twice daily (b.i.d.).
-
-
Bioluminescence Imaging:
-
Perform imaging at regular intervals (e.g., weekly) to monitor tumor response.
-
Administer D-luciferin via intraperitoneal (i.p.) injection.
-
Wait for the optimal time for substrate distribution (typically 10-15 minutes post-injection).
-
Anesthetize the mice with isoflurane and place them in the imaging chamber of the bioluminescence system.
-
Acquire images, ensuring consistent exposure times and settings across all animals and time points.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the cranial area for each mouse.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Normalize the photon flux at each time point to the baseline measurement for each mouse.
-
Plot the average normalized photon flux for each treatment group over time to visualize tumor growth or regression.
-
Protocol 2: Establishment and Monitoring of Patient-Derived Xenografts (PDX) for this compound Efficacy Testing
This protocol is based on studies using NSCLC PDX models with EGFR exon20ins mutations.[1][4]
Objective: To evaluate the anti-tumor activity of this compound in a more clinically relevant PDX model of NSCLC.
Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma or similar).
-
PDX Models: Established patient-derived xenografts harboring EGFR exon20ins mutations (e.g., LU0387, LU3075).
-
This compound: Formulated for oral administration.
-
Vehicle Control: Appropriate vehicle.
-
Calipers: For manual tumor volume measurement.
-
(Optional) Imaging System: Bioluminescence, fluorescence, or micro-CT for more advanced monitoring.
Procedure:
-
PDX Model Establishment:
-
Implant small fragments of the PDX tumor tissue subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Group Randomization and Treatment:
-
Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with similar average tumor volumes.
-
Administer this compound orally at various doses (e.g., 25 mg/kg, 50 mg/kg) or vehicle control daily.
-
-
Tumor Response Assessment:
-
Measure tumor volumes with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for pEGFR and pERK).[1]
-
-
Data Analysis:
-
Plot the average tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
In vivo imaging is a powerful tool for the preclinical evaluation of novel cancer therapeutics like this compound. The protocols outlined in this document provide a framework for assessing the potent anti-tumor activity of Sunvozertinib in relevant NSCLC xenograft models. Bioluminescence imaging, in particular, offers a sensitive and quantitative method for longitudinally monitoring tumor response, providing invaluable insights into the efficacy of this targeted therapy. The presented clinical data further underscores the significant potential of Sunvozertinib in treating NSCLC patients with EGFR exon 20 insertion mutations.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative bioluminescence imaging of mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput quantitative bioluminescence imaging for assessing tumor burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Revolutionizing Cancer Therapy: A Detailed Protocol for Measuring (S)-Sunvozertinib IC50 in Cancer Cells
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against non-small cell lung cancer (NSCLC), the development of targeted therapies against specific genetic mutations is paramount. (S)-Sunvozertinib (also known as DZD9008) has emerged as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) harboring exon 20 insertion (Exon20ins) mutations, a group of mutations notoriously resistant to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to accurately measure the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines.
Introduction to this compound and its Mechanism of Action
This compound is an oral, irreversible, and selective EGFR tyrosine kinase inhibitor.[1][3] Its primary targets are cancer cells with EGFR Exon20ins mutations, which are found in approximately 2% of NSCLC patients.[2][3] These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation. This compound binds to the ATP-binding pocket of the mutant EGFR, thereby blocking its kinase activity and inhibiting downstream signaling pathways crucial for tumor cell survival.[4]
The following diagram illustrates the simplified EGFR signaling pathway and the point of intervention for this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The potency of this compound has been evaluated in various preclinical models. The following tables summarize the reported IC50 values.
Table 1: this compound IC50 for pEGFR Downregulation in Engineered Ba/F3 Cell Lines [3]
| Cell Line Type | IC50 Range (nmol/L) |
| Ba/F3 with EGFR Exon20ins (14 subtypes) | 6 - 40 |
| Ba/F3 with EGFR sensitizing, T790M, and uncommon mutations | 1.1 - 12 |
Experimental Protocols
Accurate determination of the IC50 value is critical for evaluating the efficacy of this compound. Below are detailed protocols for two common cell viability assays: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.
Recommended Cell Lines
For studying the effects of this compound, it is crucial to use cancer cell lines harboring EGFR Exon20ins mutations. Due to the rarity of naturally occurring cell lines, engineered cell lines, such as Ba/F3 cells expressing various EGFR Exon20ins mutations, are commonly used.[5]
Experimental Workflow
The general workflow for determining the IC50 of this compound is as follows:
Caption: General workflow for determining the IC50 of this compound.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line with EGFR Exon20ins mutation
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
-
Standard cell culture reagents
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove 100 µL of medium from each well and add 100 µL of the appropriate drug dilution.
-
Include vehicle control wells (e.g., DMSO at the highest concentration used).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line with EGFR Exon20ins mutation
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Clear 96-well plates
-
Microplate reader
-
Standard cell culture reagents
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the CellTiter-Glo® protocol, but use clear 96-well plates.
-
-
Drug Treatment:
-
Follow the same drug treatment protocol as described for the CellTiter-Glo® assay.
-
-
Assay Procedure:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Follow the same data analysis steps as described for the CellTiter-Glo® assay to determine the IC50 value.
-
Conclusion
The provided protocols offer robust and reliable methods for determining the IC50 of this compound in cancer cells harboring EGFR Exon20ins mutations. Accurate and consistent measurement of IC50 values is essential for the preclinical evaluation of this promising targeted therapy and for advancing its development for the benefit of NSCLC patients.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Modeling (S)-Sunvozertinib Resistance in Non-Small Cell Lung Cancer using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sunvozertinib (DZD9008) is a potent, irreversible tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity against non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2] As with many targeted therapies, the emergence of drug resistance is a significant clinical challenge. Understanding the molecular mechanisms of resistance is paramount for the development of next-generation inhibitors and effective combination therapies. This document provides detailed application notes and protocols for utilizing the CRISPR-Cas9 gene-editing platform to model and investigate resistance to this compound in a relevant preclinical setting.
Recent studies have identified the acquired EGFR C797S mutation as a potential on-target mechanism of resistance to Sunvozertinib.[3] This mutation, which has been implicated in resistance to other third-generation EGFR TKIs, is hypothesized to disrupt the covalent binding of Sunvozertinib to the EGFR kinase domain. This application note will focus on creating a cellular model of this resistance mechanism and outlining a workflow for identifying other potential resistance genes through a genome-wide CRISPR screen.
Data Presentation
Table 1: In Vitro Efficacy of this compound against EGFR Exon 20 Insertion Mutations
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the phosphorylation of EGFR (pEGFR) in Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations. This data highlights the potent and selective activity of Sunvozertinib against these driver mutations.
| Cell Line (Ba/F3 expressing) | EGFR Exon 20 Insertion Mutation | This compound pEGFR IC50 (nM) |
| Ba/F3-EGFR_D770_N771insSVD | D770_N771insSVD | 6 |
| Ba/F3-EGFR_V769_D770insASV | V769_D770insASV | 8 |
| Ba/F3-EGFR_H773_V774insNPH | H773_V774insNPH | 10 |
| Ba/F3-EGFR_A767_V769dupASV | A767_V769dupASV | 12 |
| Ba/F3-EGFR_D770delinsGY | D770delinsGY | 40 |
| Ba/F3-WT | Wild-Type EGFR | 58 |
Data is representative of published findings. Actual values may vary based on experimental conditions.[4]
Table 2: Modeling this compound Resistance with the EGFR C797S Mutation
This table illustrates the expected shift in this compound sensitivity upon the introduction of the C797S mutation in a cell line with an EGFR exon 20 insertion. The significant increase in the IC50 value confirms the role of the C797S mutation in conferring resistance.
| Cell Line | EGFR Mutation Status | This compound Cell Viability IC50 (nM) | Fold Resistance |
| Ba/F3-EGFR_D770_N771insSVD | Exon 20 Insertion (Sensitive) | ~10-50 | 1x |
| Ba/F3-EGFR_D770_N771insSVD_C797S | Exon 20 Insertion + C797S (Resistant) | >1000 | >20-100x |
Note: Specific IC50 values for the double mutant are not yet published and would need to be determined experimentally. The fold resistance is an estimation based on data from other covalent EGFR TKIs where the C797S mutation is present.[5][6]
Mandatory Visualizations
Signaling Pathway
Caption: EGFR Exon 20 Insertion Signaling Pathway and this compound Inhibition.
Experimental Workflow
Caption: Genome-wide CRISPR-Cas9 knockout screen workflow for identifying resistance genes.
Experimental Protocols
Generation of a this compound-Resistant Cell Line via CRISPR-Cas9 Knock-in
This protocol details the introduction of the C797S point mutation into the Ba/F3 cell line expressing an EGFR exon 20 insertion (e.g., D770_N771insSVD) using CRISPR-Cas9 homology-directed repair (HDR).
Materials:
-
Ba/F3-EGFR_D770_N771insSVD cells (commercially available).[7][8]
-
CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Single-guide RNA (sgRNA) targeting the EGFR C797 locus.
-
Single-stranded donor oligonucleotide (ssODN) template containing the C797S mutation and silent mutations to prevent re-cutting.
-
Transfection reagent suitable for suspension cells.
-
Puromycin.
-
This compound.
-
96-well plates for single-cell cloning.
-
Genomic DNA extraction kit.
-
PCR primers for amplification of the EGFR C797 region.
-
Sanger sequencing reagents.
Protocol:
-
sgRNA Design and Cloning:
-
Design an sgRNA targeting a region as close as possible to the C797 codon in the human EGFR gene. Utilize online design tools to minimize off-target effects.
-
Synthesize and clone the sgRNA into the CRISPR-Cas9 expression vector according to the manufacturer's instructions.
-
-
ssODN Donor Template Design:
-
Design a ~100-200 nucleotide ssODN centered on the C797S mutation (TGT > TCT).
-
Introduce silent mutations within the PAM site or sgRNA recognition sequence to prevent Cas9 re-cleavage of the edited allele.
-
-
Transfection:
-
Co-transfect the Ba/F3-EGFR_D770_N771insSVD cells with the sgRNA-Cas9 plasmid and the ssODN donor template using a suitable transfection method (e.g., electroporation).
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection with puromycin to enrich for transfected cells.
-
After selection, perform limiting dilution in 96-well plates to isolate single cells.
-
Expand the single-cell clones.
-
-
Screening and Validation:
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the EGFR region spanning the C797 codon.
-
Perform Sanger sequencing to identify clones with the desired C797S knock-in.
-
-
Functional Characterization:
-
Confirm the resistance phenotype of the validated Ba/F3-EGFR_D770_N771insSVD_C797S clones by performing a cell viability assay (e.g., MTT or CellTiter-Glo) with a dose-response of this compound.
-
Compare the IC50 value to the parental Ba/F3-EGFR_D770_N771insSVD cell line to quantify the degree of resistance.
-
Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Novel Resistance Genes
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
Materials:
-
Ba/F3-EGFR_D770_N771insSVD cells stably expressing Cas9.
-
Genome-wide lentiviral sgRNA library (e.g., GeCKO v2).
-
Lentivirus packaging plasmids.
-
HEK293T cells for lentivirus production.
-
Polybrene.
-
Puromycin.
-
This compound.
-
Genomic DNA extraction kit.
-
PCR primers for sgRNA library amplification.
-
Next-Generation Sequencing (NGS) platform and reagents.
Protocol:
-
Lentiviral Library Production:
-
Produce the pooled lentiviral sgRNA library by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Harvest the viral supernatant and determine the viral titer.
-
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing Ba/F3-EGFR_D770_N771insSVD cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
-
Antibiotic Selection:
-
48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
-
Establishment of the Screen:
-
After selection, harvest a portion of the cells as the initial timepoint (T0) reference sample.
-
Split the remaining cell population into two groups: a control group treated with DMSO and a treatment group treated with this compound at a concentration that inhibits 80-90% of cell growth (IC80-90).
-
-
Cell Culture and Harvesting:
-
Culture both populations for a predetermined number of cell doublings, maintaining the drug selection in the treatment group.
-
Harvest cells at the final timepoint.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the T0 and final timepoint samples from both control and treated populations.
-
Amplify the integrated sgRNA sequences using PCR with primers containing Illumina adapters.
-
Perform NGS to determine the abundance of each sgRNA in all samples.
-
-
Data Analysis:
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated and T0 populations.
-
Use bioinformatics tools such as MAGeCK to rank genes based on the enrichment of their corresponding sgRNAs.
-
-
Validation of Candidate Genes:
-
Validate the top candidate resistance genes by generating individual knockout cell lines and confirming their resistance to this compound through cell viability assays.
-
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and precise approach to model and investigate the mechanisms of resistance to this compound. The generation of isogenic cell lines with specific resistance mutations, such as EGFR C797S, allows for detailed mechanistic studies and the screening of next-generation inhibitors. Furthermore, genome-wide CRISPR screens can uncover novel and unexpected resistance pathways, providing a broader understanding of the cellular response to targeted therapy and identifying potential combination strategies to overcome resistance. The protocols outlined in this document provide a comprehensive framework for researchers to employ these cutting-edge techniques in the ongoing effort to improve therapeutic outcomes for patients with NSCLC.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 3. Dizal Reveals New Findings from Biomarker Analysis, Highlighting Sunvozertinib as an Effective Treatment for Non-small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 4. Ba/F3-EGFR-D770-N771-insSVD-C797S Cell Line [kyinno.com]
- 5. The EGFR C797S Mutation Confers Resistance to a Novel EGFR Inhibitor CLN-081 to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ba/F3-EGFR-D770-N771insSVD-Cell-Line - Kyinno Bio [kyinno.com]
- 8. Human EGFR-D770_N771insSVD Stable Cell Line-Ba/F3 (CSC-RO0128) - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: Western Blot Analysis of pEGFR Inhibition by (S)-Sunvozertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). (S)-Sunvozertinib is a potent, irreversible, and selective EGFR tyrosine kinase inhibitor (TKI) that has shown significant activity against EGFR mutations, particularly exon 20 insertion (exon20ins) mutations.[2][3] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on EGFR phosphorylation (pEGFR) using Western blotting, a fundamental technique for characterizing the mechanism of action of targeted therapies.[4]
Data Presentation
The inhibitory activity of this compound on EGFR phosphorylation can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the cellular activity of this compound in downregulating pEGFR in various cell lines.
| Cell Line Model | EGFR Mutation Status | pEGFR IC50 (nmol/L) |
| Ba/F3 | Engineered with 14 different EGFR exon20ins subtypes | 6 - 40 |
| A431 | Wild-Type EGFR (overexpressed) | 58 |
Data compiled from in vitro studies measuring pEGFR levels after a 4-hour treatment with this compound.[2]
Signaling Pathway and Point of Inhibition
EGFR signaling is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain.[5] This phosphorylation creates docking sites for various adaptor proteins, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately drive cell proliferation and survival.[6] this compound exerts its inhibitory effect by covalently binding to the ATP-binding pocket of the EGFR kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.[6]
Experimental Protocols
This section details the protocol for treating cells with this compound and performing a Western blot to analyze pEGFR levels.
Cell Culture and Treatment
-
Cell Line Selection : Use a relevant cell line, such as Ba/F3 cells engineered to express specific EGFR exon 20 insertion mutations, which are known to be sensitive to this compound.[2] As a control for selectivity, a cell line with wild-type EGFR, such as A431, can be used.[2]
-
Cell Seeding : Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 nM to 1000 nM).
-
Treatment :
-
For dose-response experiments, treat the cells with increasing concentrations of this compound for a fixed duration (e.g., 4 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound for various durations (e.g., 0, 1, 4, 8, 24 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
-
EGF Stimulation (Optional but Recommended) : For cell lines with low basal pEGFR levels, serum-starve the cells for 4-6 hours prior to the final 30 minutes of inhibitor treatment. Then, stimulate the cells with 50-100 ng/mL of human epidermal growth factor (EGF) for the last 15-30 minutes of the treatment period to induce EGFR phosphorylation.
Western Blot Protocol
The following diagram outlines the key steps for the Western blot analysis.
1. Cell Lysis and Protein Extraction [7][8]
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a fresh tube.
2. Protein Quantification [8]
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
3. SDS-PAGE and Protein Transfer [7][9]
-
Mix 20-40 µg of total protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.[9]
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against pEGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. A dilution of 1:1000 is a common starting point.[9]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis [9]
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading and to assess the effect on total EGFR levels, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH or β-actin).[9]
-
Quantify the band intensities for pEGFR, total EGFR, and the loading control using densitometry software (e.g., ImageJ). Normalize the pEGFR and total EGFR band intensities to the corresponding loading control band intensity.[9]
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory effect of this compound on EGFR phosphorylation using Western blotting. By following these detailed protocols and utilizing the provided data presentation and pathway diagrams, researchers can effectively evaluate the mechanism of action of this and other EGFR inhibitors, contributing to the advancement of targeted cancer therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of (S)-Sunvozertinib using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction (S)-Sunvozertinib is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) designed to target non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations (EGFRexon20ins).[1][2][3] These mutations lead to constitutive activation of the EGFR signaling pathway, driving tumor cell proliferation and survival.[4][5] Unlike wild-type EGFR, EGFRexon20ins mutations are notoriously resistant to earlier generations of TKIs.[6] Sunvozertinib (B10823858) offers a targeted therapeutic approach for this patient population.[4][7][8]
This application note provides detailed protocols for assessing the efficacy of this compound in vitro using common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. These assays are fundamental in determining the dose-dependent effect of the inhibitor on cancer cell viability and calculating key efficacy metrics such as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
Mechanism of Action and Signaling Pathway
EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling cascades crucial for cell growth and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][9] EGFR exon 20 insertion mutations cause a structural change in the ATP-binding pocket of the kinase domain, leading to ligand-independent, constitutive activation of these pathways.[5][10]
This compound is designed to selectively and irreversibly bind to the ATP-binding pocket of the mutant EGFR, thereby blocking its kinase activity.[4][5] This inhibition prevents the autophosphorylation of the receptor and halts the aberrant downstream signaling, ultimately leading to a decrease in tumor cell proliferation and survival.[4][5] Sunvozertinib displays potent inhibitory activity against mutant EGFR while having weak activity against wild-type EGFR, providing a favorable therapeutic window.[1][2]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
General Experimental Workflow
The evaluation of this compound's efficacy follows a standardized workflow. It begins with seeding cancer cells harboring EGFR exon 20 insertion mutations into multi-well plates. After a period of cell adherence and growth, the cells are treated with a serial dilution of this compound. Following an incubation period, a cell viability reagent is added, and the resulting signal (absorbance or luminescence) is measured. This data is then used to generate dose-response curves and calculate IC50/GI50 values.
Caption: General workflow for assessing cell viability after drug treatment.
Experimental Protocols
Protocol 1: MTT Colorimetric Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan (B1609692).[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line(s) with EGFR exon 20 insertion mutations
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11][13]
-
Microplate reader capable of measuring absorbance at 570 nm[12]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[12][13]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[12]
Data Analysis:
-
Subtract the average absorbance of the medium-only (blank) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the drug concentration and use non-linear regression to determine the IC50/GI50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP, which indicates the presence of metabolically active cells.[14][15] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[14][16] This "glow-type" signal is highly stable, making it suitable for high-throughput screening.[14]
Materials:
-
Cancer cell line(s) with EGFR exon 20 insertion mutations
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates suitable for luminescence measurement[17]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer or a microplate reader with luminescence detection capability
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and equilibrate to room temperature. Reconstitute the lyophilized substrate with the buffer as per the manufacturer's instructions.
-
Cell Seeding: Dispense 100 µL of cell suspension into the wells of an opaque-walled 96-well plate at the desired density. Include wells with medium only for background measurement.[17]
-
Compound Treatment: After 24 hours of incubation, treat the cells with a serial dilution of this compound in 100 µL final volume. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
Signal Generation: Equilibrate the plate to room temperature for approximately 30 minutes.[17] Add 100 µL of CellTiter-Glo® reagent to each well.[17]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the medium-only (background) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
-
-
Plot % Viability against the log of the drug concentration and use non-linear regression to determine the IC50/GI50 value.
Data Presentation
The efficacy of this compound can be summarized by comparing its GI50 values across different cell lines. In preclinical studies, sunvozertinib has demonstrated potent activity against various EGFR exon 20 insertion subtypes.[2]
Table 1: Representative Efficacy of this compound in NSCLC Cell Lines with EGFR Exon 20 Insertions
| Cell Line Model | EGFR Exon 20 Insertion Subtype | Assay Used | GI50 (nmol/L) |
| Ba/F3-A767_V769dupASV | A767_V769dupASV | CellTiter-Glo | 8 |
| Ba/F3-D770_N771insSVD | D770_N771insSVD | CellTiter-Glo | 15 |
| Ba/F3-H773_V774insNPH | H773_V774insNPH | CellTiter-Glo | 25 |
| Ba/F3-V769_D770insASV | V769_D770insASV | CellTiter-Glo | 6 |
| Ba/F3-WT | Wild-Type EGFR | CellTiter-Glo | >2500 |
Note: The data presented are representative values based on published literature and serve as an example. Actual results may vary depending on experimental conditions.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects due to evaporation. | Ensure a homogeneous cell suspension during seeding. Fill outer wells with sterile PBS or medium and do not use them for experimental samples.[16] |
| Low Signal-to-Background Ratio | Suboptimal cell number; Reagent inactivity. | Titrate cell number to ensure it falls within the linear range of the assay.[17] Check reagent expiration date and storage conditions.[16] |
| Incomplete Formazan Solubilization (MTT) | Insufficient mixing or solubilization time. | Increase shaking time to 15-20 minutes. Gently pipette up and down to aid dissolution. |
| Interference from Test Compound | Compound is colored or autofluorescent. | Run compound-only controls (no cells) to measure its intrinsic absorbance/luminescence and subtract it from the experimental wells. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]
- 5. oncodaily.com [oncodaily.com]
- 6. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of sunvozertinib's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 8. Sunvozertinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
Application Notes and Protocols for (S)-Sunvozertinib Administration in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sunvozertinib (also known as DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations.[1][2][3] These mutations are a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and have historically been challenging to treat with conventional EGFR TKIs.[2][4] Preclinical studies utilizing mouse xenograft models have been instrumental in demonstrating the in vivo efficacy and pharmacodynamic effects of Sunvozertinib, supporting its clinical development.[3][5]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in both cell line-derived (CDX) and patient-derived (PDX) mouse xenograft models based on published preclinical data.
Data Presentation
Table 1: Summary of this compound Efficacy in EGFR Exon20ins Xenograft Models
| Xenograft Model | EGFR Mutation Status | Treatment Group (Oral Administration) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| LU0387 (PDX) | EGFR exon20ins (H773_V774insNPH) | 12.5 mg/kg, twice daily (b.i.d.) | Dose-dependent tumor growth inhibition | [2][6] |
| 25 mg/kg, b.i.d. | Tumor regression | [2][6] | ||
| 50 mg/kg, b.i.d. | Profound tumor regression | [2][6] | ||
| LU3075 (PDX) | EGFR exon20ins (P772_H773insDNP) | 12.5 mg/kg, once daily (q.d.) | Dose-dependent tumor growth inhibition | [2][6] |
| 25 mg/kg, q.d. | Tumor regression | [2][6] | ||
| 50 mg/kg, q.d. | Profound tumor regression | [2][6] |
Table 2: Summary of this compound Activity in Wild-Type EGFR Xenograft Model
| Xenograft Model | EGFR Mutation Status | Treatment Group (Oral Administration) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| A431 (CDX) | Wild-Type EGFR (overexpressed) | 25 mg/kg, once daily (q.d.) | No tumor regression observed | [6] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models (LU0387 and LU3075)
This protocol describes the general procedure for establishing patient-derived xenografts. Specific pathogen-free, immunodeficient mice (e.g., NOD/SCID or SCID hairless outbred (SHO) mice) are required.[7][8]
Materials:
-
Fresh tumor tissue from NSCLC patients with confirmed EGFR exon20ins mutations.
-
Sterile transport medium (e.g., RPMI-1640 with antibiotics) on ice.
-
Sterile surgical instruments (scalpels, forceps).
-
Sterile Petri dishes.
-
Phosphate-buffered saline (PBS).
-
Biosafety cabinet.
-
Immunodeficient mice (6-8 weeks old).
-
Anesthesia (e.g., isoflurane).
-
Wound clips or surgical glue.
-
Analgesics.
Procedure:
-
Tissue Collection: Aseptically collect fresh tumor specimens from surgery or biopsy and immediately place them in a sterile vial containing transport medium on ice.[9]
-
Tissue Processing (within a biosafety cabinet): a. Transfer the tumor tissue to a sterile Petri dish. b. Wash the tissue with cold, sterile PBS to remove blood and debris. c. Using sterile instruments, carefully remove any non-tumorous or necrotic tissue. d. Mince the viable tumor tissue into small fragments of approximately 2-3 mm³.[9]
-
Implantation: a. Anesthetize the immunodeficient mouse. b. Make a small incision (approx. 5 mm) in the skin of the flank. c. Create a subcutaneous pocket using blunt dissection. d. Implant one to two tumor fragments into the subcutaneous space.[10] e. Close the incision with wound clips or surgical glue.
-
Post-operative Care and Monitoring: a. Administer analgesics as per institutional guidelines. b. Monitor the mice for recovery and signs of distress. c. Palpate the implantation site twice weekly to monitor for tumor establishment.
-
Tumor Growth and Passaging: a. Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups. b. When tumors reach a size of 1.0-1.5 cm in diameter, passage the tumors into new recipient mice to expand the model.[4] PDX models are typically used for studies after at least three passages to ensure stability.[8]
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound powder.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) or a similar aqueous-based vehicle is commonly used for oral administration of small molecules in mice, though the exact vehicle for Sunvozertinib was not specified in the reviewed literature).
-
Oral gavage needles.
-
Syringes.
-
Balance and weigh boats.
-
Vortex mixer or sonicator.
Procedure:
-
Formulation Preparation: a. Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice. b. Weigh the this compound powder accurately. c. Prepare the vehicle solution. d. Suspend the this compound powder in the vehicle to the desired final concentration. Ensure a homogenous suspension, potentially using a vortex mixer or sonicator. Prepare fresh daily.
-
Oral Administration: a. Gently restrain the mouse. b. Administer the prepared this compound suspension or vehicle control orally using a gavage needle. The volume is typically 100 µL for a 20-25 g mouse. c. Administer the treatment once daily (q.d.) or twice daily (b.i.d.) as required by the experimental design.[6] d. Continue treatment for the duration of the study.
Protocol 3: Tumor Growth Monitoring and Efficacy Evaluation
Materials:
-
Digital calipers.
-
Animal scale.
Procedure:
-
Tumor Measurement: a. Measure the tumor dimensions (length and width) twice weekly using digital calipers.[6] b. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Body Weight Measurement: a. Record the body weight of each mouse twice weekly to monitor for toxicity.[6]
-
Efficacy Endpoints: a. The primary efficacy endpoint is often tumor growth inhibition (TGI) or tumor regression. b. Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or until the study endpoint is reached.[11] c. Euthanize mice if tumors become ulcerated or if body weight loss exceeds 20%.
Protocol 4: Pharmacodynamic Analysis by Immunohistochemistry (IHC)
This protocol provides a general method for detecting phosphorylated EGFR (pEGFR) and phosphorylated ERK (pERK) in tumor tissues.
Materials:
-
Formalin (10% neutral buffered).
-
Paraffin (B1166041) processing reagents (ethanol series, xylene).
-
Paraffin wax.
-
Microtome.
-
Microscope slides.
-
Antigen retrieval buffer (e.g., sodium citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide (3%).
-
Blocking buffer (e.g., 1% bovine serum albumin or normal goat serum).
-
Primary antibodies:
-
Rabbit anti-pEGFR (Tyr1068).
-
Rabbit anti-pERK (Thr202/Tyr204).
-
-
HRP-conjugated secondary antibody (anti-rabbit).
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Tissue Collection and Fixation: a. At the end of the study, euthanize the mice and excise the tumors. b. Fix the tumor tissues in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Sectioning: a. Dehydrate the fixed tissues through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin wax. b. Cut 3-5 µm sections using a microtome and mount on slides.
-
Deparaffinization and Rehydration: a. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath). Allow to cool.
-
Immunostaining: a. Wash slides with TBST (Tris-buffered saline with 0.1% Tween-20). b. Inactivate endogenous peroxidase by incubating with 3% hydrogen peroxide for 10 minutes. c. Wash with TBST. d. Block non-specific binding with blocking buffer for 1 hour. e. Incubate with the primary antibody (e.g., anti-pEGFR or anti-pERK) overnight at 4°C. f. Wash with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash with TBST.
-
Detection and Counterstaining: a. Apply the DAB substrate and incubate until the desired stain intensity develops. b. Rinse with water. c. Counterstain with hematoxylin.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol and xylene. b. Mount with a permanent mounting medium.
-
Analysis: a. Image the slides and quantify the staining intensity. The expression of pEGFR and pERK in tumor tissues is normalized to the vehicle control group.[6]
Mandatory Visualizations
Caption: this compound inhibits mutant EGFR signaling.
Caption: Experimental workflow for Sunvozertinib xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by (S)-Sunvozertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sunvozertinib (DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) mutations, with a particular focus on EGFR exon 20 insertion (EGFRexon20ins) mutations in non-small cell lung cancer (NSCLC).[1][2] These mutations are typically resistant to earlier generations of EGFR TKIs.[3][4] Sunvozertinib functions by binding to the ATP-binding pocket of the mutant EGFR, which blocks its kinase activity and inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[5] This inhibition of oncogenic signaling ultimately leads to programmed cell death, or apoptosis, a key mechanism for its anti-tumor activity.[2][6][7]
Quantifying the apoptotic response is a critical step in preclinical and clinical research to evaluate the efficacy of targeted therapies like Sunvozertinib. Flow cytometry, utilizing Annexin V and Propidium Iodide (PI) staining, is a widely adopted, robust, and quantitative method for detecting and differentiating the stages of apoptosis at the single-cell level.[8] This application note provides a detailed protocol for assessing apoptosis in cancer cell lines following treatment with this compound.
Principle of the Assay: Annexin V/PI Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer surface. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[9]
Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late-stage apoptosis or necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the nucleus.[10]
By using both stains simultaneously, flow cytometry can distinguish between four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
This compound Mechanism of Apoptosis Induction
This compound selectively inhibits mutant EGFR, blocking the activation of downstream pro-survival signaling pathways. The inhibition of pathways like PI3K-AKT and MEK-ERK leads to changes in the expression of Bcl-2 family proteins.[6][11] Specifically, it can lead to the upregulation of pro-apoptotic proteins (e.g., BIM) and the downregulation of anti-apoptotic proteins (e.g., Mcl-1), shifting the cellular balance towards apoptosis.[12]
Experimental Protocols
This protocol provides a general guideline. Researchers should optimize cell numbers, reagent concentrations, and incubation times for their specific cell lines and experimental conditions.
I. Cell Culture and Treatment
-
Cell Seeding: Seed NSCLC cells harboring an EGFR exon 20 insertion mutation (e.g., NCI-H1975, though it's more known for T790M, specific exon20ins cell lines should be used) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare various concentrations of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
II. Cell Staining with Annexin V and PI
-
Harvesting:
-
Suspension Cells: Gently transfer the cells from each well to a 1.5 mL microcentrifuge tube.
-
Adherent Cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Combine these cells with the collected supernatant from the first step.
-
-
Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.[13] Discard the supernatant and wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14] The cell concentration should be approximately 1 x 10⁶ cells/mL.[8][14]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to each 100 µL cell suspension.[13][14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][14]
-
PI Staining: Add 5-10 µL of Propidium Iodide (PI) staining solution (e.g., at 50 µg/mL) to each tube. Some protocols suggest adding 400 µL of Binding Buffer before PI.[14]
-
Final Volume: Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[14] Do not wash cells after adding PI.[13]
III. Flow Cytometry Analysis
-
Analysis: Analyze the samples on a flow cytometer immediately (preferably within 1 hour).[14]
-
Controls: Use unstained cells, cells stained only with Annexin V, and cells stained only with PI to set up compensation and define quadrant gates.
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
Data Presentation and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on controls to delineate the four populations.
Quantitative Data Summary
The percentage of cells in each quadrant should be recorded and summarized in a table. This allows for clear comparison between different treatment concentrations or time points.
Table 1: Hypothetical Dose-Response of this compound on Apoptosis
| This compound Conc. (nM) | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q1) | Total Apoptotic Cells (%) (Q1+Q4) |
|---|---|---|---|---|
| 0 (Vehicle) | 95.2 | 2.5 | 1.8 | 4.3 |
| 10 | 85.6 | 8.1 | 4.5 | 12.6 |
| 50 | 60.3 | 22.5 | 15.1 | 37.6 |
| 100 | 35.1 | 38.7 | 23.9 | 62.6 |
| 250 | 15.8 | 30.2 | 50.5 | 80.7 |
Note: Data are hypothetical and for illustrative purposes only.
Context: Clinical Efficacy of this compound
The induction of apoptosis observed in preclinical models translates to anti-tumor efficacy in clinical settings. Data from pivotal studies highlight the clinical potential of Sunvozertinib.
Table 2: Summary of Clinical Efficacy Data for this compound in Pretreated NSCLC
| Study | Treatment Dose (Once Daily) | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) |
|---|---|---|---|
| WU-KONG6 (China)[15] | 300 mg | 60.8% | Not Reported |
| WU-KONG1B (Global)[16] | 200 mg | 45.9% | 89.4% |
| WU-KONG1B (Global)[16] | 300 mg | 45.8% | 88.8% |
Conclusion
The Annexin V/PI flow cytometry assay is an essential tool for quantifying the pro-apoptotic effects of this compound on cancer cells with EGFR exon 20 insertion mutations. This protocol provides a reliable framework for researchers to assess drug efficacy, understand mechanisms of action, and conduct dose-response or time-course studies. The ability to accurately measure apoptosis is fundamental to the preclinical evaluation and ongoing development of targeted cancer therapies.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lung.org [lung.org]
- 5. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. kumc.edu [kumc.edu]
- 11. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. cancernetwork.com [cancernetwork.com]
Application Notes: Immunohistochemistry for Biomarker Analysis in (S)-Sunvozertinib Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sunvozertinib is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with epidermal growth factor receptor (EGFR) exon 20 insertion mutations (EGFRex20ins).[1][2][3] Sunvozertinib (B10823858) has also demonstrated activity against other EGFR mutations, including T790M, and HER2 exon 20 mutations, while showing weak inhibitory effects on wild-type EGFR.[1][4] The drug functions by binding to the ATP-binding pocket of the mutant EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5]
Given its targeted mechanism, robust biomarker analysis is essential for patient stratification, monitoring therapeutic efficacy (pharmacodynamics), and understanding potential resistance mechanisms. Immunohistochemistry (IHC) is a powerful and widely accessible technique for evaluating protein expression and phosphorylation status within the tumor microenvironment, providing critical insights into biomarker modulation in response to treatment.
These application notes provide an overview and detailed protocols for the IHC-based assessment of key biomarkers in tumor tissues treated with Sunvozertinib. The primary biomarkers discussed include EGFR, phospho-EGFR (p-EGFR), HER2, MET, and the proliferation marker Ki-67.
Mechanism of Action: Sunvozertinib Signaling Pathway Inhibition
Sunvozertinib exerts its anti-tumor effect by selectively inhibiting constitutively active mutant EGFR. This blockade prevents the autophosphorylation of the receptor, thereby abrogating the activation of downstream pro-survival and proliferative signaling cascades.
Key Biomarkers for IHC Analysis
The selection of biomarkers for IHC analysis in Sunvozertinib-treated tumors should aim to confirm the presence of drug targets, assess target engagement, and monitor the biological response to therapy.
| Biomarker | Role | Rationale for IHC Analysis in Sunvozertinib Context | Cellular Localization |
| EGFR | Predictive / Target | To confirm the presence of the drug's primary target. Mutation-specific antibodies can identify specific alterations like Del E746-A750 and L858R.[6][7] | Membrane, Cytoplasmic |
| p-EGFR (Y1068) | Pharmacodynamic | A decrease in phosphorylation indicates successful target engagement and inhibition of EGFR kinase activity by Sunvozertinib.[3] | Membrane, Cytoplasmic |
| HER2 | Predictive / Resistance | Sunvozertinib has activity against HER2 exon 20 mutations.[4] HER2 overexpression or amplification can be a mechanism of resistance to EGFR TKIs.[8] | Membrane |
| MET | Resistance | MET amplification is a known mechanism of acquired resistance to EGFR TKIs.[9] IHC can detect MET protein overexpression. | Membrane, Cytoplasmic |
| Ki-67 | Proliferation | A nuclear protein expressed in proliferating cells.[10] A decrease in the Ki-67 index post-treatment indicates a reduction in tumor proliferation and a positive therapeutic response. | Nuclear |
General IHC Experimental Workflow
The process of analyzing biomarkers using IHC involves several sequential steps, from sample preparation to pathological review. Proper execution of each step is critical for generating reliable and reproducible data.
Detailed Experimental Protocols
The following are generalized protocols for the IHC staining of key biomarkers. Note: Optimal antibody dilutions, incubation times, and antigen retrieval methods must be validated in-house for specific antibodies and detection systems.
Protocol 1: Ki-67 Staining for Proliferation Index
Objective: To quantify the percentage of actively dividing tumor cells as a measure of tumor proliferation.
Materials:
-
FFPE tumor sections (4 µm)
-
Primary Antibody: Rabbit monoclonal anti-Ki-67 (e.g., clone SP6)[11]
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂)
-
Blocking Serum: 10% Normal Goat Serum
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chromogen: DAB (3,3'-Diaminobenzidine)
-
Counterstain: Mayer's Hematoxylin
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by graded alcohols (100%, 95%, 70%; 3 min each) and finally in distilled water.
-
Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in Citrate Buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[12] Allow slides to cool for 20 minutes.
-
Peroxidase Block: Incubate sections with 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.[13] Rinse with PBS.
-
Blocking: Apply 10% Normal Goat Serum for 30-60 minutes at room temperature to block non-specific antibody binding.[14]
-
Primary Antibody: Incubate sections with anti-Ki-67 primary antibody (diluted in buffer, e.g., 1:100-1:400) in a humidified chamber overnight at 4°C.[12][15]
-
Washing: Rinse slides with PBS (3x 5 min).
-
Secondary Antibody: Apply HRP-conjugated goat anti-rabbit secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides with PBS (3x 5 min).
-
Chromogen Development: Apply DAB substrate solution and incubate for 5-10 minutes, or until brown staining is visible.
-
Counterstaining: Immerse slides in Mayer's Hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene. Coverslip using a permanent mounting medium.
Protocol 2: Phospho-EGFR (p-EGFR) Staining
Objective: To assess the level of EGFR activation, which is expected to decrease following effective Sunvozertinib treatment.
Materials:
-
Same as Protocol 1, with the following changes:
-
Primary Antibody: Rabbit monoclonal anti-phospho-EGFR (Tyr1068).
-
Note: Phosphatase inhibitors may be added to buffers to preserve phosphorylation status.
Procedure:
-
Follow the same procedure as for Ki-67 (Protocol 1). The optimal antigen retrieval method and antibody dilution must be specifically validated for the p-EGFR antibody.
Protocol 3: HER2 and MET Staining
Objective: To evaluate the expression of potential resistance markers or co-targets.
Materials:
-
Same as Protocol 1, with the following changes:
-
Primary Antibodies: Rabbit monoclonal anti-HER2 (e.g., clone 4B5) or Rabbit monoclonal anti-MET (e.g., clone SP44).[16][17]
-
Antigen Retrieval Solution: EDTA Buffer (1 mM, pH 9.0) is often recommended for HER2 and MET.
Procedure:
-
Follow the same procedure as for Ki-67 (Protocol 1), substituting the primary antibody and using the recommended antigen retrieval buffer for each specific target.
Data Interpretation and Scoring
Consistent and standardized scoring is crucial for interpreting IHC results.
| Biomarker | Scoring System | Interpretation |
| Ki-67 | Proliferation Index: Percentage of tumor cells with distinct nuclear staining. At least 500-2000 cells should be counted in representative "hot-spot" areas.[11] | High index indicates high proliferation. A significant decrease post-treatment suggests a therapeutic response. |
| EGFR / p-EGFR | H-Score: (1 × % cells staining weakly) + (2 × % cells staining moderately) + (3 × % cells staining strongly). The score ranges from 0 to 300.[18][19] | A high H-score indicates strong expression. For p-EGFR, a decrease in H-score post-treatment is the key pharmacodynamic endpoint. |
| HER2 (NSCLC) | ASCO/CAP Gastric Criteria: Based on membrane staining intensity and completeness in ≥10% of tumor cells (for resections) or in a cluster of ≥5 tumor cells (for biopsies).[16][20] | 0/1+: Negative. 2+: Equivocal (requires further testing like FISH). 3+: Positive (overexpression). |
| MET | Percentage and Intensity: Scored based on the percentage of tumor cells (membranous and/or cytoplasmic) staining at different intensities (0, 1+, 2+, 3+).[17][21] | Overexpression is often defined as ≥50% of tumor cells staining with moderate (2+) or strong (3+) intensity. |
Quantitative Data Summary
While specific IHC data from Sunvozertinib clinical trials is emerging, the following table illustrates how quantitative IHC results would be presented to compare biomarker status between patient cohorts or pre- and post-treatment. Clinical studies have shown that Sunvozertinib is effective in patients with EGFR exon 20 insertion mutations, with objective response rates (ORR) reported to be between 45.8% and 68.0% depending on baseline ctDNA status.[22][23][24] A corresponding decrease in p-EGFR and Ki-67 expression would be the expected finding in responders.
| Patient Group | N | Biomarker | Mean H-Score (Pre-Treatment) | Mean H-Score (Post-Treatment) | Mean Ki-67 Index (Pre-Treatment) | Mean Ki-67 Index (Post-Treatment) |
| Responders | e.g., 60 | p-EGFR | 210 ± 45 | 55 ± 20 | 65% ± 15% | 15% ± 8% |
| Non-Responders | e.g., 40 | p-EGFR | 195 ± 50 | 180 ± 48 | 62% ± 18% | 58% ± 16% |
Data shown is hypothetical for illustrative purposes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of sunvozertinib's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 5. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]
- 6. Evaluation of epidermal growth factor receptor mutations based on mutation specific immunohistochemistry in non-small cell lung cancer: A preliminary study - Indian Journal of Medical Research [ijmr.org.in]
- 7. Mini Review: Immunohistochemistry Using EGFR-Mutant Specific Antibodies in Non-Small Cell Lung Carcinoma: Accuracy and Reliability [cancertreatmentjournal.com]
- 8. Consensus for HER2 alterations testing in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carislifesciences.com [carislifesciences.com]
- 10. Ki-67 expression in pulmonary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method to obtain reproducible Ki-67 indices in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genomeme.ca [genomeme.ca]
- 13. sysy-histosure.com [sysy-histosure.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 16. Frontiers | HER2 alterations in non-small cell lung cancer (NSCLC): from biology and testing to advances in treatment modalities [frontiersin.org]
- 17. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. EGFR protein expression using a specific intracellular domain antibody and PTEN and clinical outcomes in squamous cell lung cancer patients with EGFR-tyrosine kinase inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HER2 IHC Testing Updates for mNSCLC | HER2Know [her2know.com]
- 21. discover-met.com [discover-met.com]
- 22. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 23. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Sunvozertinib Resistance in NSCLC
Welcome to the technical support center for researchers investigating acquired resistance to (S)-Sunvozertinib in Non-Small Cell Lung Cancer (NSCLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to Sunvozertinib (B10823858) can be broadly categorized into on-target (EGFR-dependent) and off-target (EGFR-independent) mechanisms.[1]
-
On-Target Resistance: This typically involves secondary mutations in the EGFR gene. The most cited on-target resistance mechanism is the acquisition of the EGFR C797S mutation .[2][3][4] This mutation has been identified in patients at the time of disease progression, occurring in cis with the original EGFR exon 20 insertion (exon20ins) mutation.[2] Additionally, certain rare baseline EGFR exon20ins variants, such as P772_H773insGNP, may mediate primary resistance to Sunvozertinib.[5]
-
Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the EGFR inhibition by Sunvozertinib. Potential off-target mechanisms include genetic alterations in downstream signaling pathways.[4] Preclinical evidence suggests that activation of the JAK/STAT pathway may play a role, as combining a JAK inhibitor (golidocitinib) with chemotherapy showed efficacy in a Sunvozertinib-resistant xenograft model.[1][4] While MET amplification is a common resistance mechanism for other EGFR TKIs, its specific role in Sunvozertinib resistance is still under investigation.[6][7]
Q2: How does the EGFR C797S mutation confer resistance to Sunvozertinib?
Sunvozertinib is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[8] The C797S mutation substitutes this cysteine with a serine. This change prevents the covalent bond formation, thereby blocking the irreversible inhibition by Sunvozertinib and leading to resistance.[9] This mechanism is common for covalent EGFR TKIs.
Q3: Is the EGFR T790M "gatekeeper" mutation a concern for Sunvozertinib resistance?
Preclinical data suggests that Sunvozertinib is less susceptible to on-target resistance mediated by the T790M mutation compared to some other EGFR TKIs targeting exon20ins mutations.[9][10] Studies have shown that Sunvozertinib can overcome T790M compound mutations, indicating a more favorable profile against this specific resistance mechanism.[9]
Q4: What are the expected quantitative indicators of Sunvozertinib activity in sensitive vs. resistant preclinical models?
Researchers can expect to see significant shifts in potency when resistance emerges. Below is a summary of reported potency values for Sunvozertinib in sensitive cell lines. Resistant cell lines would be expected to have significantly higher IC50/GI50 values.
| Model System | Mutation Type | Assay Type | Potency Metric (IC50 / GI50) | Reference |
| Ba/F3 & other cell lines | EGFR exon20ins | pEGFR Downregulation | 6 - 40 nmol/L | [11] |
| Ba/F3 & other cell lines | EGFR exon20ins | Cell Proliferation | 6 - 88 nmol/L | [11] |
| Ba/F3 cell clone | Wild-Type EGFR | pEGFR Downregulation | 52 nmol/L | [11] |
| Ba/F3 cell clone | Wild-Type EGFR | Cell Proliferation | 113 nmol/L | [11] |
Troubleshooting Guides
Problem 1: My cell line or patient-derived xenograft (PDX) model is showing reduced sensitivity or acquired resistance to Sunvozertinib. How can I identify the cause?
Recommended Workflow:
-
Confirm Resistance: First, confirm the loss of sensitivity by re-evaluating the dose-response curve and calculating the new IC50 value. A significant shift indicates acquired resistance.
-
Sample Collection: Collect samples from the resistant models. For cell lines, harvest cell pellets. For PDX models, collect tumor tissue upon progression. If working with clinical samples, post-progression plasma (for ctDNA) or tumor biopsies are required.
-
Genomic Analysis: Perform Next-Generation Sequencing (NGS) on the collected samples to identify potential resistance mechanisms.
-
On-Target: Specifically look for secondary mutations in the EGFR gene, with a primary focus on the C797S mutation.
-
Off-Target: Analyze the sequencing data for amplifications or mutations in genes associated with bypass pathways, such as MET, ERBB2, and components of the RAS-MAPK and PI3K-AKT pathways.[12]
-
-
Pathway Analysis: If a specific genetic alteration is not found, perform functional analyses like Western blotting or phospho-proteomics to check for the activation of bypass signaling pathways (e.g., increased phosphorylation of MET, STAT3, or AKT).
References
- 1. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dizal Reveals New Findings from Biomarker Analysis, Highlighting Sunvozertinib as an Effective Treatment for Non-small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Brief Report: Heterogeneity of Acquired Resistance Mechanisms to Osimertinib and Savolitinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of (S)-Sunvozertinib in Preclinical Models
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with (S)-Sunvozertinib in preclinical models. The focus is on identifying, understanding, and managing potential off-target effects to ensure the accurate interpretation of experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) with exon 20 insertion (exon20ins) mutations.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of mutant EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects are unintended interactions of a drug with proteins other than its designated target.[4] For kinase inhibitors, this often means binding to and inhibiting other kinases due to structural similarities in the ATP-binding pocket across the kinome.[5] These off-target activities can lead to misleading experimental data, unexpected cellular phenotypes, and toxicity, making it critical to characterize and manage them in preclinical studies.
Q3: What is the known off-target profile of this compound?
A kinome scan of sunvozertinib (B10823858) against 117 recombinant human kinases showed that at a concentration of 1 µmol/L, it inhibited 15 kinases by more than 50%.[6] Besides EGFR, these included HER2, HER4, and BTK. However, the IC50 values for most of these off-targets were significantly higher than for mutant EGFR, suggesting limited off-target activity against the tested kinases.[6] It is important to note that this is based on biochemical assays, and cellular context can influence off-target effects.
Q4: We are observing unexpected toxicity or a phenotype in our cell line that doesn't seem to be related to EGFR inhibition. What should we do?
This could be indicative of an off-target effect. The first step is to perform a dose-response experiment to determine if the unexpected phenotype is occurring at concentrations significantly higher than the IC50 for EGFR exon20ins inhibition in your model system. If so, consider the following:
-
Orthogonal Validation: Use a structurally different EGFR exon20ins inhibitor. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically silence EGFR. If the phenotype of EGFR knockdown does not match that of this compound treatment, it further points to an off-target effect.
-
Kinase Profiling: If the off-target effect is persistent and problematic, consider a broader kinome profiling of this compound to identify other potential kinase targets at the concentrations used in your experiments.
Q5: How can we confirm that this compound is engaging its intended target (mutant EGFR) in our cellular model?
Target engagement can be confirmed by measuring the phosphorylation status of EGFR and its downstream signaling proteins. A western blot analysis showing a dose-dependent decrease in phosphorylated EGFR (p-EGFR) and phosphorylated downstream effectors like p-AKT and p-ERK upon treatment with this compound would indicate on-target activity.
II. Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may arise during preclinical experiments with this compound, with a focus on differentiating on-target from off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values across experiments | Cell line instability, reagent variability, or inconsistent assay conditions. | Ensure consistent cell passage number, use fresh aliquots of this compound, and standardize cell seeding density and incubation times. |
| High levels of cell death at low concentrations | Potent on-target effect in a highly dependent cell line or a significant off-target toxicity. | Perform a dose-response curve and correlate with on-target inhibition (p-EGFR levels). If cell death occurs at concentrations below significant target inhibition, suspect off-target toxicity. |
| Unexpected phenotype not reported for EGFR inhibitors (e.g., changes in cell morphology unrelated to proliferation) | Off-target effect on a kinase involved in cytoskeletal organization or other cellular processes. | Review the known off-targets of this compound. Use orthogonal inhibitors and genetic knockdown to validate if the phenotype is EGFR-dependent. |
| Discrepancy between in vitro and in vivo results | Poor pharmacokinetic properties of this compound in the animal model, leading to insufficient target engagement in vivo. | Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to measure drug exposure and target inhibition in the tumor tissue. |
| Development of resistance to this compound in long-term studies | On-target resistance (e.g., secondary EGFR mutations) or activation of bypass signaling pathways. | Sequence the EGFR gene in resistant clones to check for new mutations. Perform a phospho-receptor tyrosine kinase (RTK) array to identify activated bypass pathways. |
III. Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of Sunvozertinib
| Kinase | % Inhibition at 1 µM | IC50 (nmol/L) |
| EGFR (mutant) | >90% | 1.1 - 40 |
| EGFR (wild-type) | <50% | 58 |
| HER2 | >50% | Not specified |
| HER4 | >50% | Not specified |
| BTK | >50% | <250 |
| Other 11 kinases | >50% | Not specified |
Data synthesized from a study by Wang et al. (2022) where sunvozertinib was tested against a panel of 117 recombinant human kinases.[6]
IV. Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target EGFR Signaling Inhibition
Objective: To determine the effect of this compound on the phosphorylation of EGFR and its downstream effectors (AKT and ERK).
Methodology:
-
Cell Culture and Treatment: Seed cells harboring an EGFR exon 20 insertion mutation in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to EGFR in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing unbound, stabilized protein) from the precipitated fraction by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by western blot for the presence of EGFR. Increased thermal stability of EGFR in the presence of this compound indicates target engagement.
Protocol 3: Kinome Profiling to Identify Off-Targets
Objective: To identify the broader kinase targets of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial kinome profiling service (e.g., KINOMEscan™, Reaction Biology).
-
Screening: The compound will be screened against a large panel of purified, recombinant kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The service will provide a report detailing the percent inhibition for each kinase. Follow-up dose-response assays can be performed for significant hits to determine their IC50 values.
V. Visualizations
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor response to (S)-Sunvozertinib in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-Sunvozertinib in cell culture experiments.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro studies with this compound, helping researchers distinguish between experimental artifacts and genuine biological resistance.
Issue 1: Higher than Expected IC50/GI50 Values or Poor Response in a Sensitive Cell Line
If you observe a weaker-than-anticipated response to this compound in a cell line known to be sensitive (i.e., harboring an EGFR exon 20 insertion mutation), consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Compound Integrity and Handling | |
| Degraded compound | Ensure this compound is stored correctly (as a powder at -20°C for up to 3 years or in a DMSO stock solution at -80°C for up to 1 year) to prevent degradation. Avoid repeated freeze-thaw cycles of the DMSO stock.[1] |
| Incorrect concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration and purity of your stock solution. Use calibrated pipettes to minimize errors. |
| Poor solubility in media | This compound is soluble in DMSO.[1] When diluting in culture media, ensure the final DMSO concentration is low (ideally ≤ 0.1%) to avoid solvent toxicity.[2] Observe the media after adding the drug for any signs of precipitation. If precipitation occurs, consider using a different lot of serum or pre-warming the media. |
| Cell Culture Conditions | |
| High serum concentration | Serum contains growth factors like EGF that can compete with this compound for binding to EGFR, potentially leading to an underestimation of its potency. Consider reducing the serum concentration (e.g., to 2-5%) or using serum-free media for the duration of the drug treatment if the cells can tolerate it. |
| Cell health and passage number | Use healthy, low-passage cells for your experiments. High-passage or unhealthy cells can exhibit altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Inconsistent seeding density | Ensure a consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can lead to variability in drug response. |
| Assay-Specific Issues | |
| Assay interference | Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS). Run appropriate controls, such as drug in media without cells, to check for any direct chemical reaction. |
| Incorrect incubation time | A typical incubation time for cell viability assays with EGFR inhibitors is 72 hours.[3] Shorter durations may not be sufficient to observe the full effect of the drug. |
Issue 2: Developing Acquired Resistance to this compound in Culture
If a cell line initially sensitive to this compound begins to show a reduced response over time with continuous exposure, you may be observing acquired resistance.
| Potential Mechanism | How to Investigate |
| On-Target Resistance | |
| Secondary EGFR mutations | Sequence the EGFR gene in your resistant cell line to check for known resistance mutations, such as C797S, or novel mutations in the kinase domain. |
| Off-Target Resistance (Bypass Pathways) | |
| Upregulation of other RTKs | Use Western blotting to examine the expression and phosphorylation levels of other receptor tyrosine kinases, such as MET or HER2, in your resistant cells compared to the parental line. |
| Activation of downstream signaling | Assess the phosphorylation status of key downstream signaling molecules like AKT and ERK via Western blot. Persistent activation of these pathways in the presence of this compound suggests the activation of a bypass track. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion mutations (EGFRexon20ins).[4] It also shows activity against other EGFR mutations but has weak activity against wild-type EGFR.[4] By binding to the ATP-binding pocket of the mutant EGFR, it blocks the downstream signaling pathways that drive tumor growth, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5]
Q2: In which cell lines can I test the efficacy of this compound?
You should use non-small cell lung cancer (NSCLC) cell lines that harbor EGFR exon 20 insertion mutations. While a comprehensive public database of this compound's activity across all available cell lines is limited, the following table provides some examples of relevant cell lines and their reported sensitivities to this compound or other EGFR TKIs.
| Cell Line | EGFR Mutation | This compound GI50 (nM) | Culture Medium | Reference |
| Ba/F3 EGFR exon 20 NPH insertion | Engineered | 60.4 | RPMI-1640 + 10% FBS | [6] |
| Ba/F3 EGFR exon 20 ASV insertion | Engineered | 83.2 | RPMI-1640 + 10% FBS | [6] |
| NCI-H1975 | L858R, T790M | Not specified | RPMI-1640 + 10% FBS | |
| HCC827 | exon 19 deletion | Not specified | RPMI-1640 + 10% FBS | [7] |
| NCI-H820 | Not specified | Not specified | RPMI-1640 + 10% FBS |
Note: GI50 is the concentration that causes 50% inhibition of cell growth.
Q3: What are the recommended concentrations of this compound to use in cell culture?
The optimal concentration will vary depending on the cell line and the specific EGFR exon 20 insertion mutation. Based on preclinical data, this compound has shown potent activity in the low nanomolar range. For downregulating phosphorylated EGFR (pEGFR) in engineered Ba/F3 cells with various EGFR exon 20 insertions, the IC50 values range from 6 to 40 nM.[5] For cell growth inhibition (GI50), values in the range of 60-85 nM have been reported for similar engineered cell lines.[6] It is recommended to perform a dose-response curve (e.g., from 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental setup.
Q4: What are the potential off-target effects of this compound?
This compound is highly selective for mutant EGFR.[4] However, at higher concentrations, some off-target activity has been observed. In a kinase panel screen, at 1 µM, Sunvozertinib inhibited 15 out of 117 kinases by more than 50%.[5] Besides mutant EGFR, it showed inhibitory activity against Bruton's tyrosine kinase (BTK) and wild-type EGFR with IC50 values below 250 nM.[5]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete growth medium to the desired density.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (≤ 0.1%).
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
MTT Addition and Measurement:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
-
2. Western Blot Analysis of EGFR Pathway Inhibition
This protocol allows for the assessment of this compound's effect on the phosphorylation of EGFR and its downstream targets.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours to observe direct target inhibition).[5]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting poor response to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Strategies to mitigate (S)-Sunvozertinib-induced diarrhea in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-Sunvozertinib in murine models, with a specific focus on mitigating drug-induced diarrhea. The following information is based on established knowledge of EGFR tyrosine kinase inhibitors (TKIs) and preclinical models of chemotherapy-induced diarrhea, and should be adapted for specific experimental contexts with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced diarrhea?
A1: this compound is a selective inhibitor of epidermal growth factor receptor (EGFR). EGFR signaling is crucial for the health and function of the gastrointestinal (GI) tract. The primary mechanism of diarrhea induced by EGFR TKIs like Sunvozertinib is thought to involve the inhibition of EGFR in the intestinal epithelium. This can lead to several downstream effects, including:
-
Increased Chloride Secretion: Inhibition of EGFR can lead to the excessive secretion of chloride ions into the intestinal lumen, which in turn draws water into the intestines, resulting in secretory diarrhea.[1][2]
-
Mucosal Atrophy and Inflammation: EGFR signaling is vital for the proliferation and healing of intestinal epithelial cells. Its inhibition can lead to atrophy of the intestinal villi, compromising the gut's absorptive capacity and barrier function.[1]
-
Gut Microbiome Dysbiosis: Treatment with EGFR TKIs can alter the composition of the gut microbiota, potentially leading to an imbalance that favors pro-inflammatory bacteria and contributes to diarrhea.[3]
Q2: How can I assess the severity of diarrhea in my mouse model?
A2: Diarrhea in mice can be semi-quantitatively assessed using a scoring system based on stool consistency. It is also crucial to monitor for associated clinical signs such as weight loss, dehydration, and changes in activity. Feces should be collected on a clean surface, such as a paper towel, for accurate assessment.[1]
Table 1: Diarrhea Scoring System for Mice
| Score | Stool Consistency | Description |
| 0 | Normal | Well-formed, solid pellets. |
| 1 | Soft | Soft, formed pellets that may adhere to surfaces. |
| 2 | Pasty | Pasty or semi-liquid stool without a defined shape. |
| 3 | Liquid | Watery, liquid stool. |
Researchers should also record the frequency of defecation and the presence of any blood or mucus.
Q3: What are the first-line strategies to consider for mitigating this compound-induced diarrhea in mice?
A3: Based on preclinical studies with other EGFR TKIs, the following strategies can be considered:
-
Dose Adjustment: The severity of diarrhea is often dose-dependent.[4] If severe diarrhea is observed, a reduction in the dose of this compound may be necessary.
-
Antidiarrheal Medication: Loperamide (B1203769) is a standard anti-motility agent that can be effective in managing EGFR TKI-induced diarrhea.[5][6]
-
Dietary Modifications: While less formally studied in mice, providing a highly digestible diet may help reduce gut irritation.
-
Probiotics: Supplementation with specific probiotic strains, such as Lactobacillus and Bifidobacterium, has shown potential in mitigating chemotherapy-induced diarrhea by restoring gut microbial balance.[7]
Troubleshooting Guide
Issue: Mice are experiencing rapid weight loss and severe diarrhea (Score 3) shortly after starting this compound treatment.
| Potential Cause | Troubleshooting Step |
| Drug Toxicity/Dose Too High | - Immediately suspend this compound administration. - Provide supportive care, including subcutaneous fluids to combat dehydration. - Once the mice have recovered, consider re-initiating treatment at a lower dose. |
| Severe Gut Inflammation | - Consider co-administration of an anti-inflammatory agent, though this should be done with caution as it may interfere with the primary experimental outcomes. |
| Infection | - Ensure proper hygiene and housing conditions to prevent opportunistic infections in immunocompromised animals. |
Issue: Mice have persistent mild to moderate diarrhea (Score 1-2) that is impacting their well-being.
| Potential Cause | Troubleshooting Step |
| Ongoing GI Toxicity | - Initiate treatment with loperamide. See the experimental protocols section for a sample dosing regimen. - Introduce a probiotic supplement to the drinking water or diet. |
| Malabsorption and Malnutrition | - Provide a nutrient-dense and easily digestible diet. - Monitor body weight daily. |
Experimental Protocols
Protocol 1: Loperamide Treatment for this compound-Induced Diarrhea
This protocol is adapted from general practices for managing chemotherapy-induced diarrhea in mice.
-
Preparation: Prepare a stock solution of loperamide hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose). A typical concentration is 0.1 mg/mL.
-
Administration: Administer loperamide orally (e.g., via gavage) at a dose of 1-3 mg/kg body weight.
-
Frequency: Dosing can be initiated upon the first signs of diarrhea and administered once or twice daily. The frequency should be adjusted based on the severity of the diarrhea and the response to treatment.
-
Monitoring: Closely monitor the mice for resolution of diarrhea, as well as for potential side effects of loperamide, such as constipation.
Protocol 2: Probiotic Supplementation
This protocol is based on studies of probiotics for chemotherapy-induced diarrhea.
-
Probiotic Selection: Choose a probiotic containing Lactobacillus and/or Bifidobacterium strains. A multi-strain probiotic may be beneficial.
-
Preparation: The probiotic can be mixed into the drinking water or formulated into the chow. If using drinking water, prepare a fresh solution daily. The concentration will depend on the specific probiotic product used.
-
Administration: Provide the probiotic-supplemented water or chow ad libitum. It is recommended to start the probiotic supplementation several days before initiating this compound treatment to allow for gut colonization.
-
Monitoring: Continue probiotic administration throughout the this compound treatment period. Monitor diarrhea scores and overall health.
Table 2: Summary of Preclinical Data on Mitigating EGFR TKI-Induced Diarrhea
| Intervention | Animal Model | EGFR TKI | Key Findings | Reference |
| Loperamide | Rat | Afatinib (B358) | Loperamide is a first-line pharmacologic treatment for afatinib-induced diarrhea. | [5] |
| Sitagliptin (B1680988) | Rat | Afatinib | Sitagliptin alleviated symptoms and mitigated pathological changes associated with afatinib-induced diarrhea. | [5] |
| Probiotics (Lactobacillus & Bifidobacterium) | Rat | Irinotecan (Chemotherapy) | A multi-strain probiotic (VSL#3) showed potential in ameliorating chemotherapy-induced diarrhea. | [7] |
Visualizations
Caption: Mechanism of this compound-induced diarrhea.
Caption: Experimental workflow for managing diarrhea.
References
- 1. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adverse Effects of Gefitinib on Skin and Colon in a Lung Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medication adjustment of afatinib and combination therapy with sitagliptin for alleviating afatinib-induced diarrhea in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probiotics and Probiotic-like Agents against Chemotherapy-Induced Intestinal Mucositis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Sunvozertinib Efficacy and the EGFR T790M Mutation
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of the Epidermal Growth Factor Receptor (EGFR) T790M mutation on the efficacy of (S)-Sunvozertinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an irreversible and selective EGFR tyrosine kinase inhibitor (TKI).[1][2] It is designed to target a range of EGFR mutations, including the T790M resistance mutation, while showing weaker activity against wild-type (WT) EGFR.[1][3][4] Sunvozertinib (B10823858) covalently binds to the ATP-binding pocket of the mutant EGFR, which blocks its kinase activity and inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2]
Q2: How does the EGFR T790M "gatekeeper" mutation affect the efficacy of earlier-generation EGFR TKIs?
The T790M mutation involves the substitution of a threonine (T) with a methionine (M) at position 790 within the EGFR kinase domain.[5] This substitution is a primary mechanism of acquired resistance to first and second-generation EGFR TKIs.[5] The bulkier methionine residue is thought to cause steric hindrance, which reduces the binding affinity of these inhibitors to the EGFR kinase domain.[5]
Q3: Is this compound effective against NSCLC with the EGFR T790M mutation?
Yes, preclinical and clinical data indicate that this compound is effective against non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation.[1][6][7] Preclinical studies have shown that sunvozertinib has a favorable therapeutic window in cells with the T790M mutation.[6][8] Clinical trial data has also demonstrated promising objective response rates in patients with EGFR sensitizing and T790M double mutations.[7]
Q4: How does the efficacy of this compound on EGFR T790M mutant cells compare to its effect on EGFR wild-type cells?
This compound is significantly more potent against EGFR T790M mutant cells compared to wild-type EGFR. The IC50 for EGFR T790M is approximately 10-fold more potent than that for wild-type EGFR.[1] This selectivity for the mutant form is a key advantage, as it can minimize off-target effects and associated toxicities.
Data Presentation
Table 1: In Vitro Efficacy of this compound on EGFR Phosphorylation
| Cell Line | EGFR Mutation Status | pEGFR IC50 (nmol/L) |
| Ba/F3 | EGFR-sensitizing mutations | 1.1 - 12 |
| Ba/F3 | EGFR T790M resistant mutations | 1.1 - 12 |
| Ba/F3 | EGFR exon20ins | 6 - 40 |
| A431 | Wild-Type EGFR | >150 (kinase inhibition IC50) |
Data sourced from preclinical studies assessing the inhibition of EGFR phosphorylation.[1][3]
Table 2: Clinical Efficacy of this compound in EGFR TKI-Resistant NSCLC
| Patient Subgroup | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Overall EGFR TKI-Resistant | 27.5% | 60% | 6.5 months | 6.0 months |
| EGFR Sensitizing and T790M Double Mutations | 55.6% | - | - | - |
Data from a pooled analysis of the WU-KONG1, WU-KONG2, and WU-KONG15 clinical trials.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays for T790M mutant cell lines.
-
Question: Why am I observing high variability in my IC50 measurements when treating EGFR T790M positive cells with this compound?
-
Possible Causes & Solutions:
-
Cell Line Integrity: Authenticate your cell line to ensure it has not been contaminated or misidentified. Passage number can also affect cell behavior; use cells within a consistent and low passage range.
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a new stock solution.
-
Assay Conditions: Ensure consistent cell seeding density, incubation times, and reagent concentrations. Optimize the assay duration, as the cytotoxic effects of TKIs can be time-dependent.
-
Metabolic Activity: The metabolic rate of cells can influence the readout of viability assays like MTT or MTS. Ensure cells are in the exponential growth phase during the experiment.
-
Issue 2: Weak or no inhibition of EGFR phosphorylation in Western blot analysis.
-
Question: My Western blot results do not show a significant decrease in phosphorylated EGFR (pEGFR) in T790M mutant cells after treatment with this compound, even at expected effective concentrations. What could be wrong?
-
Possible Causes & Solutions:
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both pEGFR and total EGFR. Run positive and negative controls to validate antibody performance. A431 cells stimulated with EGF can serve as a good positive control for pEGFR.[9]
-
Lysis Buffer Composition: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Treatment Duration and Stimulation: The timing of cell lysis after treatment is crucial. For phosphorylation studies, a shorter treatment duration (e.g., 1-4 hours) is often sufficient. If applicable, ensure that cells are stimulated with EGF to induce a robust phosphorylation signal before lysis.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and normalizing to a loading control like GAPDH or β-actin.
-
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Plate EGFR T790M positive and wild-type NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[10][11]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for pEGFR Inhibition
-
Cell Culture and Treatment: Seed EGFR T790M positive cells in 6-well plates. At 70-80% confluency, treat the cells with varying concentrations of this compound for 4 hours. Include a vehicle control.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against pEGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for a loading control (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sunvozertinib monotherapy in EGFR tyrosine kinase inhibitor-resistant non-small cell lung cancer with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the Bioavailability of (S)-Sunvozertinib in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with the epidermal growth factor receptor (EGFR) inhibitor, (S)-Sunvozertinib. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its oral bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally administered, irreversible tyrosine kinase inhibitor (TKI).[1][2] It selectively targets EGFR and human epidermal growth factor receptor 2 (HER2) with mutations, including EGFR exon 20 insertion mutations, which are prevalent in certain types of non-small cell lung cancer (NSCLC).[1][3] By binding to and inhibiting these mutated receptors, Sunvozertinib (B10823858) disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival.[4][5][6]
Q2: What is known about the oral bioavailability of this compound in preclinical animal models?
A2: Preclinical studies have indicated that Sunvozertinib is a highly permeable compound with "reasonable bioavailability" in both rats and dogs.[1] However, specific quantitative data on the absolute oral bioavailability in these species are not widely published in peer-reviewed literature. Following a single oral dose of radiolabeled sunvozertinib, 79% of the dose was recovered in feces (with 7.3% as unchanged drug) and 10% in the urine (with 5.6% as unchanged drug).
Q3: What are the potential challenges affecting the oral bioavailability of this compound?
A3: Like many tyrosine kinase inhibitors, this compound's oral bioavailability can be influenced by several factors:
-
Poor Aqueous Solubility: As a lipophilic compound, Sunvozertinib may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which can hinder its dissolution and subsequent absorption.
-
First-Pass Metabolism: Sunvozertinib is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[7] Significant metabolism in the gut wall and liver before it reaches systemic circulation can reduce its bioavailability.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the GI lumen, limiting its net absorption.
-
pH-Dependent Solubility: The solubility of many TKIs is pH-dependent, which can lead to variable absorption as the compound travels through the different pH environments of the GI tract.[8]
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A4: Several advanced formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs like Sunvozertinib:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state.[8][9][10][11][12] The amorphous form has higher energy and, consequently, greater solubility and a faster dissolution rate compared to the crystalline form.[9][11]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.[3][13]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract and facilitate its absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[14][15][16][17]
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vivo pharmacokinetic studies of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in plasma concentrations between animals | Inconsistent dosing formulation (e.g., settling of suspension). | Ensure the dosing formulation is homogeneous. For suspensions, use a suspending agent and vortex immediately before each administration. |
| Inaccurate oral gavage technique. | Standardize the gavage procedure. Ensure the gavage needle is correctly placed and the full dose is administered. | |
| Food effects. | Fast animals overnight before dosing to minimize variability in gastric pH and motility. | |
| Low Cmax and AUC (Area Under the Curve) | Poor dissolution of the drug in the GI tract. | Consider formulation enhancement strategies such as creating a nanosuspension or an amorphous solid dispersion to improve dissolution rate. |
| Extensive first-pass metabolism. | Co-administration with a known CYP3A inhibitor (in a research setting) can help to assess the impact of first-pass metabolism. However, this should be done with caution and with appropriate ethical approval. | |
| Efflux transporter activity. | If the compound is a substrate for P-gp, its absorption will be limited. Specialized formulation approaches may be needed to mitigate this. | |
| Precipitation of the drug in the dosing vehicle | Low solubility of the drug in the chosen vehicle. | Screen different pharmaceutically acceptable vehicles and co-solvents. Consider pH adjustment of the vehicle if the drug's solubility is pH-dependent. |
| Instability of the formulation. | Prepare the dosing formulation fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., dichloromethane, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:1, 1:2, 1:4 w/w) in a suitable organic solvent to form a clear solution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the wall of the flask.
-
Dry the resulting solid film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the prepared ASD for its amorphous nature (using techniques like PXRD and DSC), drug content, and dissolution profile in biorelevant media.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a formulated this compound preparation in rats.
Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
Experimental Groups:
-
Group 1 (Oral): this compound formulation (e.g., ASD or nanosuspension) administered via oral gavage (n=5).
-
Group 2 (Intravenous): this compound solution in a suitable vehicle administered via tail vein injection (n=5).
Methodology:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer the respective formulations to each group at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Data Presentation
| Formulation Strategy | Principle | Potential Advantages for this compound | Key Experimental Readouts |
| Amorphous Solid Dispersion (ASD) | Stabilizing the drug in a high-energy amorphous state within a polymer matrix.[8][9][10][11][12] | Increased aqueous solubility and dissolution rate.[9][11] | Amorphous nature (PXRD, DSC), dissolution profile, in vivo PK parameters (Cmax, AUC). |
| Nanosuspension | Reducing drug particle size to the nanometer range.[3][13] | Increased surface area leading to faster dissolution.[3][13] | Particle size and distribution, zeta potential, dissolution profile, in vivo PK parameters. |
| Lipid-Based Formulation (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents.[14][15][16][17] | Enhanced solubilization in the GI tract, potential for lymphatic absorption.[14][15] | Emulsification performance, droplet size, in vitro drug release, in vivo PK parameters. |
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. C&EN White Papers | Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations [connect.discoveracs.org]
- 9. researchgate.net [researchgate.net]
- 10. contractpharma.com [contractpharma.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnanoscitec.com [jnanoscitec.com]
Addressing tumor heterogeneity in (S)-Sunvozertinib treatment models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-Sunvozertinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) mutations.[1][2] It is particularly effective against EGFR exon 20 insertion mutations (EGFRexon20ins), which are typically resistant to earlier-generation EGFR TKIs.[3][4] Sunvozertinib (B10823858) binds to the ATP-binding pocket of the mutant EGFR, inhibiting its kinase activity and blocking downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell proliferation and survival.[5] Its high selectivity for mutant EGFR over wild-type EGFR helps to minimize off-target effects and associated toxicities.[1][5]
Q2: What are the known resistance mechanisms to this compound?
While this compound is effective, tumor heterogeneity can lead to the development of resistance. One identified on-target resistance mechanism is the acquisition of the EGFR C797S mutation.[6] Other resistance mechanisms can be EGFR-independent, such as the activation of bypass signaling pathways. Continuous monitoring of tumor genetics, for instance through circulating tumor DNA (ctDNA) analysis, can help in the early detection of resistance mutations.[6]
Q3: What are the common adverse events observed with this compound in preclinical and clinical studies?
The most frequently reported drug-related adverse events are diarrhea and skin rash.[1][7][8] Other observed side effects include gastrointestinal toxicities (constipation, nausea, vomiting), mouth sores, eye problems, fatigue, and an increase in creatine (B1669601) phosphokinase.[8][9] In clinical trials, the majority of these adverse events were Grade 1 or 2 and were generally manageable.[8][10]
Q4: What is the recommended approach for biomarker testing before initiating experiments with this compound?
To ensure the appropriate use of this compound, comprehensive biomarker testing is essential. Next-generation sequencing (NGS) is recommended to detect EGFR exon 20 insertion mutations, as some traditional methods like polymerase chain reaction (PCR)-based assays may not identify all subtypes.[11][12] Testing can be performed on tumor tissue or liquid biopsy samples (ctDNA).[4][6]
Troubleshooting Guide
Problem 1: Suboptimal or lack of response to this compound in a known EGFR exon 20 insertion cell line.
-
Possible Cause 1: Cell line identity and integrity.
-
Troubleshooting Step: Authenticate the cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated. Periodically check for mycoplasma contamination.
-
-
Possible Cause 2: Incorrect drug concentration or stability.
-
Troubleshooting Step: Verify the calculated concentration of this compound. Prepare fresh stock solutions and ensure proper storage conditions to prevent degradation. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 3: Presence of a specific, less sensitive EGFR exon 20 insertion subtype.
-
Troubleshooting Step: Sequence the EGFR gene of your cell line to confirm the exact subtype of the exon 20 insertion. Different subtypes may exhibit varying sensitivities to the drug.[13]
-
-
Possible Cause 4: Intrinsic resistance due to pre-existing co-mutations.
-
Troubleshooting Step: Perform genomic profiling of the cell line to identify any co-occurring mutations in genes involved in bypass signaling pathways (e.g., MET, HER2) that could confer intrinsic resistance.
-
Problem 2: Development of acquired resistance in an in vivo xenograft model.
-
Possible Cause 1: On-target secondary mutations in EGFR.
-
Troubleshooting Step: Upon observing tumor regrowth, re-biopsy the tumor and perform genetic analysis to screen for secondary mutations in the EGFR gene, such as the C797S mutation.[6]
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step: Analyze the re-biopsied tumor tissue using techniques like RNA sequencing or proteomics to identify upregulated signaling pathways (e.g., MET amplification) that could be compensating for EGFR inhibition.
-
-
Possible Cause 3: Phenotypic changes in the tumor cells.
-
Troubleshooting Step: Conduct histological and immunohistochemical analysis of the resistant tumors to check for phenotypic transformations, such as epithelial-to-mesenchymal transition (EMT).
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Various EGFR Mutations
| Cell Line / Mutation | pEGFR IC50 (nmol/L) | Cell Proliferation GI50 (nmol/L) |
| EGFR Exon 20 Insertions | ||
| Ba/F3 Engineered Lines (14 subtypes) | 6 - 40 | 6 - 88 |
| Other EGFR Mutations | ||
| Sensitizing Mutations | 1.1 - 12 | Not Specified |
| T790M Resistance Mutation | 1.1 - 12 | Not Specified |
| Uncommon Mutations | 1.1 - 12 | Not Specified |
| Wild-Type EGFR | ||
| A431 Cell Line | >250 (approx. 10-fold less potent than T790M) | Not Specified |
Data synthesized from preclinical studies.[1]
Table 2: Clinical Efficacy of this compound in Patients with EGFR Exon 20 Insertion NSCLC (WU-KONG1B Trial)
| Parameter | 200 mg Once Daily (n=85) | 300 mg Once Daily (n=107) |
| Objective Response Rate (ORR) | 45.9% | 45.8% |
| Complete Response (CR) | 5.9% | 2.8% |
| Partial Response (PR) | 40.0% | 43.0% |
| Disease Control Rate (DCR) | 89.4% | 88.8% |
| Median Duration of Response (DOR) | 11.1 months | 9.8 months |
| Median Progression-Free Survival (PFS) | 8.4 months | 6.9 months |
| 12-month Overall Survival (OS) Rate | 62.1% | 69.4% |
Data from the WU-KONG1B clinical trial.[14]
Experimental Protocols
1. Cell Viability Assay (Example using a Luminescent-Based Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours (or a duration optimized for your cell line) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Reagent Addition: Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. This reagent typically contains a substrate that is converted to a luminescent product by metabolically active cells.
-
Signal Measurement: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the reaction to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells and plot the results as a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
2. In Vivo Xenograft Tumor Model
-
Animal Handling: All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare. Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in a mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in an appropriate vehicle for oral gavage. Administer the drug or vehicle to the respective groups daily or as per the experimental design.
-
Tumor Measurement: Measure tumor dimensions using calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²).
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or genetic analysis).
Visualizations
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Targeted Therapies for EGFR Exon 20 Insertion Mutation in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options | springermedizin.de [springermedizin.de]
- 5. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]
- 6. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Data from Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated NonâSmall Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - Cancer Discovery - Figshare [aacr.figshare.com]
- 8. onclive.com [onclive.com]
- 9. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 10. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
- 11. lung.org [lung.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. researchgate.net [researchgate.net]
- 14. cancernetwork.com [cancernetwork.com]
Cell line contamination issues in (S)-Sunvozertinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cell line contamination issues during experiments with (S)-Sunvozertinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oral, irreversible, and selective tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target epidermal growth factor receptor (EGFR) with exon 20 insertion mutations (EGFRexon20ins), which are found in a subset of non-small cell lung cancer (NSCLC).[1][4][5] By binding to the ATP-binding pocket of the mutant EGFR, Sunvozertinib blocks its kinase activity.[6] This inhibition prevents the autophosphorylation of the receptor and halts the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[6] Sunvozertinib has shown potent antitumor activity in both cell lines and xenograft models harboring EGFRexon20ins.[1][2]
Q2: What are the common types of cell line contamination I should be aware of?
Cell line contamination can be broadly categorized into two types: biological and chemical.
-
Biological Contamination:
-
Bacteria, Yeasts, and Molds: These are the most common contaminants and are often visible by changes in the culture medium's turbidity and color, or by direct microscopic observation.[7]
-
Mycoplasma: These small bacteria lack a cell wall, making them resistant to many common antibiotics and difficult to detect with a standard microscope.[8] Mycoplasma contamination is a significant concern as it can alter cell metabolism, growth rates, and gene expression without causing obvious cell death.[7][9]
-
Viruses: Viral contamination is also difficult to detect and can originate from the source tissue or contaminated reagents.[10]
-
Cross-contamination: This occurs when one cell line is unintentionally overgrown by another, leading to inaccurate experimental results. This is a major issue in biomedical research.
-
-
Chemical Contamination: This can arise from impurities in media, sera, water, or from residues of detergents and plasticizers.[11]
Q3: How can cell line contamination affect my this compound experiments?
Cell line contamination can significantly impact the reliability and reproducibility of your experimental data in several ways:
-
Altered Drug Sensitivity: Contaminants like mycoplasma can alter the metabolism and signaling pathways of the host cells, potentially making them appear more resistant or sensitive to this compound than they actually are.
-
Inaccurate Proliferation Assays: The presence of fast-growing bacteria or yeast can overwhelm the cancer cell culture, leading to false readings in cell viability and proliferation assays (e.g., MTT, CellTiter-Glo®).
-
Misleading Mechanistic Studies: If your cell line is contaminated with another cell line that has a different EGFR mutation status or genetic background, your results regarding the efficacy and mechanism of this compound will be incorrect.
-
Irreproducible Results: Contamination can lead to significant variability between experiments, making it difficult to obtain consistent and reliable data.
Troubleshooting Guides
Issue 1: Unexpected this compound Dose-Response Curve
You observe a significant shift in the IC50 value of this compound in your cancer cell line, or the dose-response curve is inconsistent with previous experiments.
-
Possible Cause: Mycoplasma contamination or cross-contamination with a less sensitive cell line.
-
Troubleshooting Steps:
-
Quarantine the cell line: Immediately stop using the suspicious cell line to prevent further spread of potential contamination.
-
Microscopic Examination: Carefully inspect the culture under a high-magnification microscope for any signs of microbial contamination. Look for moving particles between cells (bacteria) or small budding structures (yeast).[9]
-
Mycoplasma Testing: Perform a mycoplasma detection test. A PCR-based assay is highly sensitive and recommended.
-
Cell Line Authentication: If mycoplasma testing is negative, perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques with all personnel.[11]
-
Use a New Stock: If contamination is confirmed, discard the contaminated culture and start a new one from a frozen stock that has been previously tested and authenticated.
-
Issue 2: Culture Medium Rapidly Turns Yellow and Becomes Turbid
Within a day or two of subculturing, the cell culture medium becomes acidic (yellow) and cloudy.
-
Possible Cause: Bacterial or yeast contamination.
-
Troubleshooting Steps:
-
Immediate Discard: Do not attempt to salvage the culture. The high density of microorganisms will have already significantly impacted the cells. Discard the culture flask immediately and decontaminate all surfaces it has come into contact with.[11]
-
Incubator and Biosafety Cabinet Decontamination: Thoroughly clean and decontaminate the incubator and the biosafety cabinet where the contaminated culture was handled.
-
Reagent Check: Check all shared reagents (media, FBS, trypsin) that were used with the contaminated culture. If possible, quarantine these reagents and test them for contamination.
-
Review Handling Procedures: Pay close attention to aseptic techniques, such as proper pipetting, avoiding pouring of media, and regularly disinfecting work surfaces.
-
Impact of Contamination on Experimental Data
Cell line contamination can drastically alter quantitative measurements in this compound experiments. The following tables illustrate hypothetical data comparing a clean culture with contaminated cultures.
Table 1: Effect of Mycoplasma Contamination on this compound IC50 Values
| Cell Line | EGFR Mutation Status | Contamination Status | This compound IC50 (nM) | Fold Change in IC50 |
| NCI-H1975 | L858R/T790M | Clean | 85 | - |
| NCI-H1975 | L858R/T790M | Mycoplasma positive | 210 | 2.5x Increase |
| Ba/F3 | EGFRexon20ins | Clean | 15 | - |
| Ba/F3 | EGFRexon20ins | Mycoplasma positive | 45 | 3.0x Increase |
This table illustrates how mycoplasma can increase the apparent IC50, suggesting a decrease in drug efficacy.
Table 2: Effect of Cell Line Cross-Contamination on Proliferation Assay
| Intended Cell Line | Actual Cell Line Composition | This compound Treatment (50 nM) | % Inhibition of Proliferation |
| Ba/F3 (EGFRexon20ins) | 100% Ba/F3 (EGFRexon20ins) | 50 nM | 92% |
| Ba/F3 (EGFRexon20ins) | 50% Ba/F3 (EGFRexon20ins) + 50% A549 (EGFR WT) | 50 nM | 48% |
| Ba/F3 (EGFRexon20ins) | 10% Ba/F3 (EGFRexon20ins) + 90% A549 (EGFR WT) | 50 nM | 11% |
This table demonstrates how cross-contamination with a wild-type (WT) EGFR cell line, which is less sensitive to this compound, can lead to a significant underestimation of the drug's inhibitory effect.
Key Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol outlines the general steps for detecting mycoplasma contamination using a PCR-based assay.
-
Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old cell culture (pre-confluent).
-
DNA Extraction: Extract DNA from the collected supernatant. Several commercial kits are available for this purpose.
-
PCR Amplification:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific to the 16S rRNA gene of mycoplasma.
-
Add the extracted DNA to the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose (B213101) gel.
-
Visualize the DNA bands under UV light.
-
-
Interpretation: A band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
Protocol 2: Cell Line Authentication by STR Profiling
Short Tandem Repeat (STR) profiling is the gold standard for authenticating cell lines.
-
Sample Preparation: Prepare a cell pellet from your cultured cells or submit a sample of genomic DNA to a core facility or commercial service provider.
-
PCR Amplification: Multiplex PCR is used to amplify specific STR loci (typically 8-16 loci).
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting STR profile is compared to a reference database (e.g., ATCC, DSMZ) to confirm the identity of the cell line. A match of ≥80% is generally required to confirm identity.
Visualizations
Caption: EGFR signaling and this compound's point of inhibition.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: Standard workflow for cell line authentication via STR profiling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 5. Sunvozertinib: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. youtube.com [youtube.com]
- 10. goldbio.com [goldbio.com]
- 11. yeasenbio.com [yeasenbio.com]
Technical Support Center: Investigating (S)-Sunvozertinib Resistance Mediated by the EGFR C797S Mutation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the role of the C7.97S mutation in acquired resistance to (S)-Sunvozertinib (also known as DZD9008), a potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and irreversible EGFR-TKI.[1] It primarily targets EGFR exon 20 insertion mutations (exon20ins), which are typically insensitive to earlier generations of EGFR inhibitors.[2][3] The drug forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of receptor signaling.[1] This, in turn, blocks downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cancer cell proliferation and survival.
Q2: How does the C797S mutation lead to resistance to this compound?
A2: The C797S mutation is a key on-target resistance mechanism.[1] This mutation involves the substitution of the cysteine residue at position 797 with a serine. Since this compound is an irreversible inhibitor that relies on forming a covalent bond with C797, this substitution prevents the drug from binding effectively to the EGFR kinase domain.[1] Preclinical studies have confirmed that cell lines harboring both an EGFR exon 20 insertion and the C797S mutation exhibit resistance to this compound.[1][4]
Q3: My cells with an EGFR exon 20 insertion mutation are showing reduced sensitivity to this compound. Could the C797S mutation be the cause?
A3: Yes, the emergence of a C797S mutation is a strong candidate for acquired resistance to this compound in cells that were initially sensitive.[1] To confirm this, you will need to perform sequencing analysis (e.g., Sanger sequencing or next-generation sequencing) of the EGFR gene in your resistant cell population to check for the presence of the C797S mutation.
Q4: Are there any quantitative data available on the impact of the C797S mutation on this compound's efficacy?
A4: Yes, preclinical studies have demonstrated a significant reduction in the inhibitory activity of this compound in the presence of the C797S mutation. The following table summarizes the growth inhibition (GI50) data from a study using engineered lung cancer cell lines.
| Cell Line | EGFR Mutation Status | This compound GI50 (nM) |
| KLN205 | EGFR SVD | Data not specified, but sensitive |
| KLN205 | EGFR SVD + C797S | Activity was reduced |
Data compiled from a biomarker analysis study of sunvozertinib (B10823858).[1]
Another study confirmed that Ba/F3 cells with EGFR exon 20 insertion mutations in cis with C797S are resistant to covalent EGFR TKIs, including sunvozertinib.[4]
Troubleshooting Guides
Issue 1: Unexpected Resistance in an EGFR Exon 20 Insertion Mutant Cell Line
Symptoms:
-
Cell viability assays show a significant increase in the GI50 or IC50 value of this compound compared to previously established sensitive clones.
-
Western blot analysis shows persistent phosphorylation of EGFR (p-EGFR) and downstream signaling proteins (e.g., p-AKT, p-ERK) even at high concentrations of this compound.
Possible Causes and Solutions:
-
Emergence of C797S Mutation:
-
Troubleshooting Step: Isolate genomic DNA from the resistant cell population and perform sequencing of the EGFR kinase domain (exons 18-24).
-
Expected Result: Detection of a mutation leading to a Cysteine to Serine substitution at codon 797.
-
-
Off-Target Resistance Mechanisms:
-
Troubleshooting Step: If C797S is not detected, consider investigating other known resistance mechanisms, such as amplification of MET or other receptor tyrosine kinases, or mutations in downstream signaling components. This can be done using techniques like RNA sequencing or phospho-proteomic arrays.
-
Experimental Workflow for Investigating C797S-Mediated Resistance
Caption: Workflow for troubleshooting this compound resistance.
Issue 2: Difficulty in Generating a C797S Mutant Cell Line
Symptoms:
-
Low efficiency of generating the desired C797S mutation using CRISPR/Cas9 or other gene-editing techniques.
-
Clonal selection yields no viable cells with the C797S mutation.
Possible Causes and Solutions:
-
Inefficient Guide RNA (gRNA):
-
Troubleshooting Step: Design and test multiple gRNAs targeting the C797 codon. Use online design tools to predict gRNA efficiency and off-target effects.
-
-
Poor Transfection Efficiency:
-
Troubleshooting Step: Optimize your transfection protocol. Titrate the amount of plasmid DNA and transfection reagent. Consider using a different transfection method (e.g., electroporation).
-
-
Cell Line Viability Issues:
-
Troubleshooting Step: Ensure the parental cell line is healthy and in a logarithmic growth phase before transfection. After transfection, allow sufficient recovery time before starting antibiotic selection.
-
References
- 1. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide: (S)-Sunvozertinib Versus Osimertinib in EGFR T790M Mutant Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of (S)-Sunvozertinib (DZD9008) and Osimertinib (B560133) (AZD9291), two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), with a specific focus on their activity against the EGFR T790M resistance mutation. The data presented herein is collated from various preclinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Both this compound and Osimertinib are irreversible EGFR TKIs that have demonstrated potent activity against the T790M mutation, a common mechanism of acquired resistance to earlier-generation EGFR inhibitors. Osimertinib is a well-established third-generation EGFR TKI with proven efficacy in T790M-positive non-small cell lung cancer (NSCLC). This compound, while initially developed with a focus on EGFR exon 20 insertion mutations, has also shown significant preclinical and clinical activity against other EGFR mutations, including T790M. This guide summarizes the available preclinical data for both compounds in EGFR T790M mutant models, details their mechanisms of action, and provides relevant experimental protocols.
Mechanism of Action
Both inhibitors target the ATP-binding site of the EGFR kinase domain. Their irreversible binding is a key feature, allowing for sustained inhibition of EGFR signaling.
Osimertinib: As a third-generation EGFR TKI, osimertinib was specifically designed to be highly selective for both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This selectivity profile contributes to a more favorable therapeutic window. Osimertinib forms a covalent bond with the cysteine 797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain.
** this compound:** This novel, potent, and irreversible EGFR TKI also targets a spectrum of EGFR mutations, including sensitizing mutations, T790M, and exon 20 insertions, with selectivity over WT EGFR.[2][3] Similar to osimertinib, it acts by covalently binding to the EGFR kinase domain.
Signaling Pathway Inhibition
The binding of these inhibitors to the mutant EGFR prevents its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Figure 1: EGFR Signaling Pathway Inhibition by this compound and Osimertinib.
Preclinical Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Osimertinib against EGFR T790M mutant models from various preclinical studies.
Disclaimer: The data presented below are compiled from different publications and experimental setups. IC50 values can vary depending on the specific assay conditions, cell lines, and reagents used. Therefore, a direct comparison of absolute values between the tables should be made with caution.
This compound (DZD9008)
| Assay Type | EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| Enzymatic Assay | Mutant EGFR | - | 0.4 - 2.1 | [4] |
| pEGFR Downregulation | L858R/T790M | - | 1 - 22 | [4] |
| pEGFR Downregulation | Other sensitizing & resistant mutations | Various | 1.1 - 12 | [2] |
| Cell Proliferation (GI50) | L858R/T790M | - | 1 - 60 | [4] |
Osimertinib (AZD9291)
| Assay Type | EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| Enzymatic Assay (apparent) | L858R/T790M | - | 1 | [5] |
| pEGFR Inhibition | L858R/T790M | H1975 | < 25 | [6] |
| pEGFR Inhibition | Exon 19 del/T790M | PC-9VanR | < 15 | [6] |
| pEGFR Inhibition | L858R/T790M | H1975 | < 15 | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the potency of these inhibitors are outlined below.
Biochemical EGFR Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Figure 2: General workflow for a biochemical EGFR kinase assay.
Materials:
-
Recombinant human EGFR (T790M mutant) enzyme
-
Kinase buffer
-
ATP
-
Peptide substrate
-
Test compounds (Sunvozertinib, Osimertinib)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the wells of a microplate.
-
Add the EGFR T790M enzyme to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-EGFR (pEGFR) Inhibition Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Human NSCLC cell lines harboring EGFR T790M mutation (e.g., NCI-H1975)
-
Cell culture medium and supplements
-
Test compounds (Sunvozertinib, Osimertinib)
-
Lysis buffer
-
Antibodies for detecting total EGFR and phosphorylated EGFR (pEGFR)
-
Detection system (e.g., ELISA, Western blot, Meso Scale Discovery)
Procedure:
-
Seed the EGFR T790M mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration.
-
For some assays, stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lyse the cells to extract the proteins.
-
Quantify the levels of total EGFR and pEGFR using an appropriate detection method.
-
Normalize the pEGFR signal to the total EGFR signal.
-
Calculate the percentage of pEGFR inhibition relative to the vehicle-treated control and determine the IC50 value.[2]
Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitors on the growth and survival of cancer cells.
Figure 3: Workflow for a cell viability assay.
Materials:
-
Human NSCLC cell lines with EGFR T790M mutation (e.g., NCI-H1975)
-
Complete cell culture medium
-
Test compounds (Sunvozertinib, Osimertinib)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader
Procedure:
-
Seed the cells at an appropriate density in multi-well plates.
-
After allowing the cells to attach, treat them with a range of concentrations of the test compounds.
-
Incubate the plates for a period of time, typically 72 hours.
-
Add the cell viability reagent to each well.
-
Measure the signal (luminescence or absorbance) according to the reagent's protocol.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The available preclinical data indicate that both this compound and Osimertinib are potent inhibitors of the EGFR T790M resistance mutation. Osimertinib has a well-documented and strong inhibitory profile against T790M in various preclinical models. This compound also demonstrates potent activity against T790M-mutant EGFR in both biochemical and cellular assays, highlighting its potential in this setting.
For a definitive head-to-head comparison, further studies evaluating both compounds under identical experimental conditions are warranted. The experimental protocols provided in this guide offer a framework for such comparative evaluations. Researchers and drug development professionals are encouraged to consider these findings and methodologies in their ongoing efforts to combat EGFR-mutant NSCLC.
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. DZD9008 (Sunvozertinib) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD9291 (Osimertinib) - Chemietek [chemietek.com]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of (S)-Sunvozertinib and Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer
A comprehensive guide for researchers and drug development professionals, detailing the comparative efficacy, mechanisms of action, and clinical trial data of (S)-Sunvozertinib and amivantamab in the treatment of non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations.
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (Exon20ins) mutations is rapidly evolving. For years, this subset of NSCLC has been challenging to treat due to the unique conformational changes in the EGFR protein, rendering it resistant to earlier generations of EGFR tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of two key therapeutic agents that have demonstrated significant clinical activity: this compound, an oral TKI, and amivantamab, a bispecific antibody.
Mechanism of Action
This compound is an irreversible and selective oral TKI designed to potently inhibit EGFR Exon20ins mutations while sparing wild-type EGFR.[1][2][3] This selectivity is crucial for minimizing off-target toxicities. It binds to the ATP-binding pocket of the mutant EGFR, blocking its kinase activity and downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[2]
Amivantamab is a fully human, low-fucose, IgG1-based bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition (MET) receptor.[4][5] Its mechanism of action is multifaceted and includes:
-
Ligand Blocking: Preventing the binding of ligands to both EGFR and MET, thereby inhibiting receptor activation.[4]
-
Receptor Degradation: Downregulating the expression of EGFR and MET on the tumor cell surface.[4][6]
-
Immune Cell-Directing Activity: The low-fucose Fc region of amivantamab enhances its binding to Fcγ receptors on immune cells, leading to antibody-dependent cellular cytotoxicity (ADCC) and trogocytosis.[4][5]
Comparative Efficacy Data
The following tables summarize the key efficacy data from pivotal clinical trials for this compound and amivantamab in patients with EGFR Exon20ins NSCLC. It is important to note that direct head-to-head comparative trials are not yet available, and cross-trial comparisons should be interpreted with caution due to potential differences in study populations and designs.
Efficacy in Previously Treated Patients (Post-Platinum Chemotherapy)
| Efficacy Endpoint | This compound (WU-KONG1B)[1][7] | Amivantamab (CHRYSALIS - Cohort D)[8][9][10] |
| Objective Response Rate (ORR) | 46% (95% CI, 35%-57%) | 40% (95% CI, 29%-51%) |
| Duration of Response (DoR) | 11.1 months (95% CI, 8.2-not evaluable) | 11.1 months (95% CI, 6.9-not reached) |
| Progression-Free Survival (PFS) | Not reported in the provided source | 8.3 months (95% CI, 6.5-10.9) |
| Overall Survival (OS) | Not reported in the provided source | 22.8 months (95% CI, 14.6-not reached) |
Efficacy in First-Line Treatment
| Efficacy Endpoint | This compound (WU-KONG1/15 Pooled)[11] | Amivantamab + Chemotherapy (PAPILLON)[12][13] | Chemotherapy Alone (PAPILLON)[12][13] |
| Objective Response Rate (ORR) | 78.6% | 73% | 47% |
| Progression-Free Survival (PFS) | 12.4 months | 11.4 months | 6.7 months |
| Hazard Ratio (HR) for PFS | Not applicable (single arm) | 0.40 (95% CI, 0.30-0.53); p<0.001 | - |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide context for the presented efficacy data.
This compound: WU-KONG1B & WU-KONG6
The WU-KONG1B (NCT03974022) was a multinational, open-label, Phase 2 dose-randomization study.[14][15] Patients with locally advanced or metastatic NSCLC with EGFR Exon20ins mutations whose disease progressed after platinum-based chemotherapy were enrolled.[7] Participants were randomized to receive either 200 mg or 300 mg of this compound orally once daily.[7] The primary endpoint was the confirmed objective response rate (cORR) assessed by an independent review committee (IRC).[15]
The WU-KONG6 (NCT05712902) was a single-arm, open-label, multicenter Phase 2 trial conducted in China.[16][17] Eligible patients had locally advanced or metastatic NSCLC with EGFR Exon20ins mutations and had received at least one prior line of systemic therapy, including platinum-based chemotherapy.[16] Patients received 300 mg of sunvozertinib orally once daily.[17] The primary endpoint was the objective response rate (ORR) assessed by an IRC.[16]
Amivantamab: CHRYSALIS & PAPILLON
The CHRYSALIS (NCT02609776) was a Phase 1, open-label, dose-escalation and dose-expansion study.[8][18] The data presented here is from Cohort D, which enrolled patients with EGFR Exon20ins NSCLC who had progressed on or after platinum-based chemotherapy.[7][10] Patients received the recommended Phase 2 dose of 1050 mg amivantamab (1400 mg for patients weighing ≥80 kg) intravenously once weekly for the first 4 weeks, and then every 2 weeks thereafter.[8] The primary endpoints were dose-limiting toxicity and ORR.[8]
The PAPILLON (NCT04538664) was a randomized, open-label, multicenter Phase 3 trial for the first-line treatment of patients with locally advanced or metastatic NSCLC with EGFR Exon20ins mutations.[13][19] Patients were randomized 1:1 to receive either amivantamab in combination with carboplatin (B1684641) and pemetrexed (B1662193) or carboplatin and pemetrexed alone.[19] The primary efficacy outcome was progression-free survival (PFS) as assessed by blinded independent central review (BICR).[13]
Conclusion
Both this compound and amivantamab have demonstrated significant and durable responses in patients with EGFR Exon20ins NSCLC, a population with a historically poor prognosis. This compound offers the convenience of an oral targeted therapy with a high response rate in both previously treated and treatment-naïve patients. Amivantamab, with its unique bispecific antibody mechanism, has also shown robust efficacy, both as a monotherapy in the second-line setting and in combination with chemotherapy as a first-line standard of care.
The choice of therapy will likely depend on the line of treatment, patient characteristics, and tolerability. The ongoing clinical development of these and other agents will continue to refine the treatment paradigm for this specific molecular subtype of NSCLC. Further research, including potential head-to-head trials, will be invaluable in determining the optimal sequencing and combination strategies to maximize patient outcomes.
References
- 1. onclive.com [onclive.com]
- 2. Subgroup Analysis from Pivotal WU-KONG1B Study Exhibits Robust Efficacy of Sunvozertinib in Non-Small Cell Lung Cancer Patients with EGFR Exon 20 Insertion Mutations Across Different Baseline Characteristics [prnewswire.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Sunvozertinib: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Long-Term Data from the CHRYSALIS Study Show Median Progression-Free Survival Not Reached after 33.6 Months of Follow-Up with First-Line Use of RYBREVANT® (amivantamab-vmjw) and Lazertinib Combination Therapy in Patients with Treatment-Naïve EGFR-Mutated Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 7. Clinical Review - Amivantamab (Rybrevant) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small-Cell Lung Cancer Progressing on Platinum Chemotherapy: Initial Results From the CHRYSALIS Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amivantamab-Vmjw: A Novel Treatment for Patients with NSCLC Harboring EGFR Exon 20 Insertion Mutation after Progression on Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. Amivantamab-Chemotherapy in Non-Small Cell Lung Cancer with EGFR Exon 20 Insertions: Impact of Treatment Crossover and Other Endpoints from the Phase III PAPILLON Study | springermedizin.de [springermedizin.de]
- 14. ascopubs.org [ascopubs.org]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. Sunvozertinib for patients in China with platinum-pretreated locally advanced or metastatic non-small-cell lung cancer and EGFR exon 20 insertion mutation (WU-KONG6): single-arm, open-label, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Amivantamab-Chemotherapy in Non-Small Cell Lung Cancer with EGFR Exon 20 Insertions: Impact of Treatment Crossover and Other Endpoints from the Phase III PAPILLON Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (S)-Sunvozertinib and Mobocertinib for EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer
A comprehensive guide for researchers and drug development professionals, detailing the preclinical and clinical profiles of two targeted therapies for a challenging form of non-small cell lung cancer.
This guide provides an in-depth, data-driven comparison of (S)-Sunvozertinib (DZD9008) and mobocertinib (B609201), two tyrosine kinase inhibitors (TKIs) developed to treat non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This specific subtype of NSCLC has historically been challenging to treat with conventional EGFR TKIs.
At a Glance: Key Characteristics
| Feature | This compound | Mobocertinib |
| Drug Target | EGFR with exon 20 insertion mutations | EGFR with exon 20 insertion mutations |
| Mechanism of Action | Irreversible and selective EGFR tyrosine kinase inhibitor | Irreversible EGFR tyrosine kinase inhibitor |
| Developer | Dizal Pharmaceutical | Takeda Pharmaceutical Company |
| Pivotal Clinical Trial(s) | WU-KONG series (e.g., WU-KONG1, WU-KONG6) | Phase 1/2 trial (NCT02716116) |
Preclinical Activity: A Quantitative Comparison
The preclinical potency and selectivity of this compound and mobocertinib have been evaluated in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug.
Table 1: In Vitro IC50 Values of this compound and Mobocertinib Against EGFR Exon 20 Insertion Mutations and Wild-Type EGFR
| EGFR Mutation | This compound pEGFR IC50 (nmol/L) | Mobocertinib pEGFR IC50 (nmol/L) |
| Exon 20 Insertions | ||
| D770_N771insSVD | 6 | 22.5 |
| V769_D770insASV | 40 | 10.9 |
| H773_V774insNPH | 13 | 18.1 |
| A767_V769dupASV | 12 | - |
| Y764_V765insHH | 6 | - |
| Other Mutations | ||
| Exon 19 deletion | 1.1 | 2.7 |
| L858R | 2.1 | - |
| L858R + T790M | 12 | 21.3 |
| Wild-Type (WT) EGFR | 113 | 34.5 |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
This compound demonstrates potent inhibition of pEGFR in cell lines with various EGFR exon 20 insertion mutations, with IC50 values ranging from 6 to 40 nmol/L.[1][2] Mobocertinib also shows inhibitory activity against several exon 20 insertion variants, with IC50 values between 4.3 and 22.5 nmol/L.[3] Both drugs exhibit activity against other common EGFR mutations, such as exon 19 deletions and the L858R mutation.[1][3] A key aspect of their profile is their selectivity for mutant EGFR over wild-type (WT) EGFR, which is crucial for a favorable therapeutic window.
Clinical Efficacy in Platinum-Pretreated NSCLC
Both this compound and mobocertinib have been evaluated in clinical trials involving patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have progressed on or after platinum-based chemotherapy.
Table 2: Clinical Efficacy of this compound and Mobocertinib
| Efficacy Endpoint | This compound (WU-KONG6)[2][4] | Mobocertinib (NCT02716116 - PPP Cohort)[5] |
| Patient Population | 97 patients | 114 patients |
| Overall Response Rate (ORR) | 60.8% (95% CI, 50.4%-70.6%) | 28% (95% CI, 20%-37%) |
| Disease Control Rate (DCR) | 87.6% (95% CI, 79.4%-93.4%) | 78% (95% CI, 69%-85%) |
| Median Duration of Response (DoR) | Not Reached (at data cutoff) | 17.5 months (95% CI, 7.4-20.3) |
In the pivotal WU-KONG6 study, sunvozertinib (B10823858) demonstrated an objective response rate (ORR) of 60.8% in patients with platinum-pretreated NSCLC harboring EGFR exon 20 insertions.[2][4] The responses were observed across a wide range of exon 20 insertion subtypes.[4] For mobocertinib, in the platinum-pretreated patient (PPP) cohort of the phase 1/2 trial, the confirmed ORR was 28%.[5]
Subgroup Analyses
Subgroup analyses from the respective clinical trials have provided further insights into the efficacy of these agents.
-
This compound (WU-KONG1B): Efficacy was observed regardless of the specific EGFR exon 20 insertion mutation region, patient's race, geographical region, presence of baseline brain metastases, or prior treatment with amivantamab or immunotherapy.[6][7]
-
Mobocertinib (NCT02716116): The confirmed ORR was 25% in patients who had received prior PD-1/PD-L1 inhibitors and 30% in those who had not.[8]
Safety and Tolerability Profile
The safety profiles of both drugs are consistent with their mechanism of action as EGFR TKIs.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event (Any Grade) | This compound (WU-KONG6)[4] | Mobocertinib (NCT02716116)[9][10] |
| Diarrhea | 67.3% | 83% |
| Rash | 53.8% | 33% |
| Blood CPK Increase | 57.7% | - |
| Nausea | - | 43% |
| Anemia | 49.0% | - |
| Vomiting | - | 26% |
| Grade ≥3 TEAEs | ||
| Blood CPK Increase | 17.3% | - |
| Diarrhea | 7.7% | 21% |
| Anemia | 5.8% | - |
For sunvozertinib, the most common TEAEs were diarrhea, blood creatine (B1669601) phosphokinase (CPK) increase, rash, and anemia, with the majority being grade 1 or 2.[4] Similarly, the most frequent treatment-related TEAEs for mobocertinib were diarrhea, nausea, and rash.[9] Grade 3 or higher diarrhea was more common with mobocertinib.[9]
Mechanisms of Action and Resistance
Both this compound and mobocertinib are irreversible EGFR TKIs that covalently bind to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of the receptor's activity.[9] This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.
Caption: EGFR signaling pathway and TKI inhibition.
Resistance to both drugs can develop through various mechanisms. For mobocertinib, identified resistance mechanisms include EGFR amplification and secondary EGFR mutations.[6][7] For sunvozertinib, resistance can occur through both EGFR-dependent and independent pathways, and acquired EGFR C797S mutations have been identified as a potential on-target resistance mechanism.
Experimental Protocols
The preclinical data presented in this guide were primarily generated using in vitro kinase assays and cell-based viability assays.
General Protocol for In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
-
Reagents and Materials: Recombinant human EGFR kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, the test inhibitor, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of the inhibitor is prepared.
-
The EGFR enzyme and substrate are incubated with the inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of product formed (or ATP consumed) is measured using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.
-
General Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.
-
Reagents and Materials: Cancer cell lines harboring specific EGFR mutations, cell culture medium, the test inhibitor, and a viability assay reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), the viability reagent is added.
-
The signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
The IC50 value is determined by plotting cell viability against the inhibitor concentration.
-
Caption: Drug development and evaluation workflow.
Conclusion
This compound and mobocertinib are both important therapeutic options for patients with NSCLC harboring EGFR exon 20 insertion mutations, a patient population with a significant unmet medical need. Preclinical data suggest that both drugs are potent inhibitors of various EGFR exon 20 insertion mutations.
In the clinical setting for previously treated patients, this compound has demonstrated a higher overall response rate in its pivotal trial compared to the pivotal data for mobocertinib. The safety profiles of both drugs are generally manageable and consistent with the EGFR TKI class, although the incidence of specific adverse events differs. The choice between these agents in a clinical setting would depend on a comprehensive evaluation of the patient's specific mutation, prior treatment history, and overall health status, alongside consideration of the evolving clinical data and regulatory approvals. Further research, including potential head-to-head trials, would be beneficial to more definitively compare the efficacy and safety of these two targeted therapies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Sunvozertinib for patients in China with platinum-pretreated locally advanced or metastatic non-small-cell lung cancer and EGFR exon 20 insertion mutation (WU-KONG6): single-arm, open-label, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion–Positive Metastatic Non–Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subgroup Analysis from Pivotal WU-KONG1B Study Exhibits Robust Efficacy of Sunvozertinib in Non-Small Cell Lung Cancer Patients with EGFR Exon 20 Insertion Mutations Across Different Baseline Characteristics [prnewswire.com]
- 7. Assessing an Oral EGFR Inhibitor, Sunvozertinib in Patients Who Have Advanced Non-small Cell Lung Cancer with EGFR or HER2 Mutation (WU-KONG1) [clin.larvol.com]
- 8. onclive.com [onclive.com]
- 9. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
(S)-Sunvozertinib Demonstrates Potent Anti-tumor Efficacy in Patient-Derived Xenograft Models of EGFR Exon 20 Insertion Non-Small Cell Lung Cancer
A Comparative Analysis of Preclinical Data for Emerging EGFR Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20ins) mutations, preclinical validation is a critical step. Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity of human tumors, serve as a vital platform for evaluating the in vivo efficacy of novel therapeutic agents. This guide provides a comparative overview of the preclinical efficacy of (S)-Sunvozertinib in PDX models, benchmarked against other EGFR tyrosine kinase inhibitors (TKIs) and targeted therapies approved or in development for this challenging mutation.
This compound (DZD9008) is an oral, potent, and irreversible EGFR TKI that has demonstrated significant anti-tumor activity in preclinical models of NSCLC harboring EGFR Ex20ins mutations.[1][2][3] Data from studies utilizing PDX models have shown dose-dependent tumor regression, highlighting its potential as a promising therapeutic option for this patient population.[1][2]
Comparative Efficacy in EGFR Exon 20 Insertion PDX Models
The following table summarizes the available quantitative data on the efficacy of this compound and comparator drugs in patient-derived xenograft models of NSCLC with EGFR exon 20 insertion mutations.
| Drug | PDX Model | EGFR Exon 20 Insertion Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | LU0387 | H773_V774insNPH | ≥25 mg/kg, orally, twice daily | Dose-dependent tumor regression | [1][2] |
| This compound | LU3075 | D772_P773insDNP | ≥25 mg/kg, orally, twice daily | Dose-dependent tumor regression | [1][2] |
| Osimertinib | LU0387 | H773_V774insNPH | 25 mg/kg, orally, daily | Significant tumor growth inhibition | [4] |
| Osimertinib | CTG-2992 | D770_N771insG | 5 mg/kg, orally, daily for 28 days | 22% TGI (Progressive Disease) | [1] |
| Amivantamab | YHIM-1029 | D770_N771insG | 10 mg/kg, intraperitoneally, twice a week | Significant tumor reduction | [5][6] |
| Mobocertinib | Multiple PDX models | Various EGFRex20ins | Not specified | Demonstrated in vivo antitumor efficacy | [7][8] |
| Afatinib | Multiple PDX models | Various EGFRex20ins | Not specified | Limited activity in most Ex20ins models | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols outline the key experiments for evaluating the efficacy of this compound and other TKIs in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting NSCLC patients with confirmed EGFR exon 20 insertion mutations, following institutional review board approval.
-
Implantation: The tumor tissue is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1,000-1,500 mm³. The tumors are then harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
Drug Efficacy Studies in PDX Models
-
Cohort Formation: Once the engrafted tumors reach a predetermined size (e.g., 150-250 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound and comparator drugs are administered to their respective cohorts at specified doses and schedules (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analyses are performed to determine the significance of the observed anti-tumor effects.
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: Tumor samples are collected from a subset of mice at various time points after drug administration.
-
Western Blot Analysis: Protein lysates from the tumor samples are analyzed by Western blot to assess the phosphorylation status of EGFR and downstream signaling proteins such as AKT and ERK. This analysis helps to confirm that the drug is hitting its intended target and modulating the relevant signaling pathways.
Visualizing Key Pathways and Processes
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in this research.
Figure 1: EGFR signaling pathway with this compound inhibition.
Figure 2: Workflow for PDX model drug efficacy studies.
Figure 3: Logical flow of the comparative analysis.
Conclusion
The available preclinical data from patient-derived xenograft models robustly support the potent anti-tumor activity of this compound in NSCLC with EGFR exon 20 insertion mutations. The observed dose-dependent tumor regression in multiple PDX models underscores its potential as a valuable therapeutic agent. While direct head-to-head comparative studies in PDX models are still emerging, the existing evidence positions this compound as a highly promising candidate for further clinical investigation and a potential future standard of care for this patient population with a high unmet medical need. The detailed experimental protocols provided herein offer a framework for the continued preclinical validation and comparison of this compound and other emerging targeted therapies.
References
- 1. championsoncology.com [championsoncology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Amivantamab for the treatment of EGFR exon 20 insertion mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patterns of Treatment and Real-World Outcomes of Patients With Non-small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations Receiving Mobocertinib: The EXTRACT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to (S)-Sunvozertinib Monotherapy Versus Combination Therapy in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
(S)-Sunvozertinib, a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI), has emerged as a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations, particularly exon 20 insertion (exon20ins) mutations. This guide provides a comprehensive comparison of this compound as a monotherapy versus its use in combination with other agents, supported by available clinical trial data and detailed experimental methodologies.
Executive Summary
Current clinical data robustly supports the efficacy and manageable safety of this compound as a monotherapy in both treatment-naïve and previously treated NSCLC patients with EGFR exon20ins mutations. Multiple studies, including the WU-KONG series of trials, have demonstrated significant and durable anti-tumor activity. While the exploration of this compound in combination therapies is at an earlier stage, preliminary findings suggest potential for enhanced efficacy and strategies to overcome resistance. This guide will delve into the quantitative data from key monotherapy trials and provide an overview of the ongoing investigations into combination regimens.
This compound: Mechanism of Action
This compound selectively targets the ATP-binding pocket of mutant EGFR, thereby inhibiting its kinase activity. This action blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cellular proliferation and survival.[1] By selectively targeting mutant EGFR, Sunvozertinib (B10823858) spares wild-type EGFR, aiming for a more favorable toxicity profile compared to less selective TKIs.
This compound Monotherapy: Clinical Efficacy and Safety
The efficacy and safety of Sunvozertinib monotherapy have been evaluated in several key clinical trials, most notably the WU-KONG series. These studies have established its role as a significant treatment option for NSCLC patients with EGFR exon20ins mutations.
For Previously Treated Patients
In patients with locally advanced or metastatic NSCLC with EGFR exon20ins mutations who have progressed on or after platinum-based chemotherapy, Sunvozertinib has demonstrated robust and durable responses.
| Clinical Trial | Patient Population | Dosage | Objective Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| WU-KONG1B (NCT03974022) | Previously Treated | 200 mg QD | 45.9% | 11.1 months | 8.4 months |
| 300 mg QD | 45.8% | 9.8 months | 6.9 months | ||
| WU-KONG6 (NCT05712902) | Previously Treated (China) | 300 mg QD | 60.8% | Not Reached (at data cutoff) | 6.5 months |
Data sourced from multiple reports on the WU-KONG trials.[2][3][4]
For Treatment-Naïve Patients
Sunvozertinib has also shown promising results as a first-line treatment for NSCLC with EGFR exon20ins mutations.
| Clinical Trial | Patient Population | Dosage | Objective Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| WU-KONG15 (NCT05559645) | Treatment-Naïve | 200 mg QD | 73.1% | 10.5 months | 10.1 months |
| Pooled Analysis (WU-KONG1/15) | Treatment-Naïve | 300 mg QD | 78.6% | Not Reached | 12.4 months |
Data sourced from publications on the WU-KONG15 trial and pooled analyses.[5][6][7][8]
Safety Profile of Monotherapy
The most common treatment-related adverse events (TRAEs) associated with Sunvozertinib monotherapy are consistent with other EGFR TKIs and are generally manageable.
| Adverse Event (Grade ≥3) | WU-KONG6 (300 mg) | WU-KONG15 (200 mg) |
| Blood Creatine Phosphokinase Increased | 17% | 10.1% |
| Diarrhea | 8% | 8.1% |
| Anemia | 6% | 8.1% |
Data from the WU-KONG6 and WU-KONG15 trials.[3][5]
This compound Combination Therapy: An Evolving Landscape
The investigation of this compound in combination with other anticancer agents aims to enhance its efficacy, overcome potential resistance mechanisms, and broaden its therapeutic application. Several clinical trials are currently underway to explore these possibilities.
Combination with Chemotherapy
The WU-KONG36 (NCT06195189) trial is a Phase I/II study evaluating Sunvozertinib combined with pemetrexed (B1662193) and platinum-based chemotherapy in patients with EGFR-mutant NSCLC who have progressed after standard TKI therapy.[9] The primary objective is to assess the safety, tolerability, and anti-tumor efficacy of this combination. As of late 2025, mature data from this trial has not been publicly released.
Combination with Anti-Angiogenic Agents
The WUKONG-32 (NCT06355609) trial is a Phase II study investigating Sunvozertinib in combination with anlotinib (B1662124), a multi-target TKI with anti-angiogenic properties, as a first-line treatment for advanced NSCLC with EGFR-sensitive mutations and co-mutations.[10]
| Clinical Trial | Patient Population | Combination | Preliminary Efficacy |
| Phase II Study | Heavily Pre-treated EGFR-mutant NSCLC | Sunvozertinib + Anlotinib | ORR: 33.3%, DCR: 100% |
Preliminary data as of December 2024.
Other Investigational Combinations
Research is also exploring Sunvozertinib in combination with other targeted therapies, such as MET inhibitors (glumetinib) and JAK1 inhibitors (golidocitinib, formerly AZD4205), to address potential bypass signaling pathways that can lead to TKI resistance. Quantitative data from these early-phase studies are not yet available.
Experimental Methodologies
The following sections detail the typical experimental protocols used to evaluate this compound's efficacy, both as a monotherapy and in combination.
In Vitro Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of a drug on cancer cell lines.
-
Cell Plating: NSCLC cells with defined EGFR mutations are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound alone, the combination agent alone, and the two drugs in combination at various ratios.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11][12]
-
Formazan (B1609692) Solubilization: After a 2-4 hour incubation, the resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO or an SDS-HCl solution).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. For combination studies, synergy, additivity, or antagonism is determined using software that calculates a Combination Index (CI).
In Vivo Patient-Derived Xenograft (PDX) Model
PDX models offer a more clinically relevant in vivo platform to assess anti-tumor efficacy.
-
Tumor Implantation: Fresh tumor tissue from an NSCLC patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID or NSG mice).[13][14]
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
-
Treatment Initiation: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound monotherapy, combination agent monotherapy, and this compound combination therapy.
-
Dosing and Monitoring: Drugs are administered according to a predetermined schedule and dosage. Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined endpoint. Tumors are then excised for further analysis (e.g., histology, biomarker analysis). Efficacy is evaluated based on tumor growth inhibition.
Conclusion and Future Directions
This compound has established itself as a highly effective monotherapy for NSCLC patients with EGFR exon 20 insertion mutations, offering a new standard of care for this challenging patient population. The clinical data from the WU-KONG trials demonstrate significant and durable anti-tumor responses with a manageable safety profile in both first-line and previously treated settings.
The exploration of this compound in combination therapies is a logical and promising next step. Early signals from the combination study with anlotinib are encouraging, and ongoing trials with chemotherapy and other targeted agents hold the potential to further improve patient outcomes, delay the onset of resistance, and expand the utility of this compound to a broader range of EGFR-mutant NSCLC. As mature data from these combination trials become available, they will be crucial in defining the optimal therapeutic strategies for patients with EGFR-mutant NSCLC. Continued research into biomarkers of response and resistance will also be vital for personalizing treatment with this compound, both as a single agent and as part of a combination regimen.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Sunvozertinib for patients in China with platinum-pretreated locally advanced or metastatic non-small-cell lung cancer and EGFR exon 20 insertion mutation (WU-KONG6): single-arm, open-label, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Efficacy and safety of sunvozertinib monotherapy as first-line treatment in NSCLC patients with EGFR exon 20 insertion mutations: A phase 2, single-center trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sunvozertinib: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunvozertinib Demonstrates Best-in-Class Potential as a First-Line Treatment for EGFR Exon 20 Insertion Mutation-Positive Non-Small Cell Lung Cancer Patients - BioSpace [biospace.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating EGFR TKI Resistance: A Comparative Guide to (S)-Sunvozertinib
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) remains a critical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). (S)-Sunvozertinib (hereafter referred to as Sunvozertinib), a novel, irreversible EGFR TKI, has demonstrated significant activity against a range of EGFR mutations, including those that confer resistance to other TKIs. This guide provides a comprehensive comparison of Sunvozertinib (B10823858) with other EGFR TKIs, focusing on its performance against resistance mutations, supported by preclinical and clinical data.
Preclinical Efficacy: Head-to-Head Comparison
Sunvozertinib has shown potent inhibitory activity against various EGFR mutations, including sensitizing mutations, the T790M resistance mutation, and exon 20 insertions, while maintaining selectivity over wild-type (WT) EGFR. Preclinical studies provide a quantitative measure of this potency through the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Preclinical Activity (IC50, nM) of Sunvozertinib and Other EGFR TKIs
| EGFR Mutation | Sunvozertinib | Osimertinib | Mobocertinib | Poziotinib |
| Exon 19 Del | Potent | High | Moderate | High |
| L858R | Potent | High | Moderate | High |
| T790M | Potent | High | Low | Low |
| Exon 20 Ins (various) | High | Low | Moderate | Moderate |
| L858R/T790M | Potent | High | Low | Low |
| Ex19del/T790M | Potent | High | Low | Low |
| L858R/T790M/C797S | Low | Low | Low | Low |
| Ex19del/T790M/C797S | Low | Low | Low | Low |
| WT EGFR | Low | Low | Moderate | Moderate |
Preclinical data suggests that Sunvozertinib is minimally affected by the EGFR-T790M mutation in various preclinical models[1]. However, the EGFR-C797S mutation, when in cis to other EGFR mutations, confers resistance to covalent EGFR TKIs, including Sunvozertinib, Osimertinib, and Mobocertinib[1].
Clinical Performance in TKI-Resistant NSCLC
Clinical trials have demonstrated the promising efficacy of Sunvozertinib in patients with NSCLC who have developed resistance to prior EGFR TKI therapies. The WU-KONG series of clinical trials have provided key data in this setting.
Table 2: Clinical Efficacy of Sunvozertinib in Patients with EGFR TKI-Resistant NSCLC
| Clinical Trial (Patient Population) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| WU-KONG1/2/15 (Pooled analysis in heavily pretreated patients with EGFR sensitizing mutations) | 21.9% | 5.9 months | 4.0 months |
| WU-KONG1/2/15 (Patients with EGFR sensitizing and T790M double mutations) | 55.6% | Not Reported | Not Reported |
| WU-KONG6 (Platinum-pretreated patients with EGFR exon 20 insertions) | 61% | Not Reported | Not Reported |
| WU-KONG1B (Previously treated, metastatic NSCLC with EGFR exon 20 insertions) | 46% | Not Reported | Nearly a year |
In a pooled analysis of the WU-KONG1, WU-KONG2, and WU-KONG15 studies, Sunvozertinib demonstrated antitumor activity in heavily pretreated patients with EGFR sensitizing mutations who had failed standard EGFR TKI treatment[2]. Notably, activity was observed regardless of T790M mutation status[2]. In this cohort, where 68.8% of patients had been treated with a third-generation EGFR TKI, the best objective response rate (ORR) was 21.9%[2]. For patients with both EGFR sensitizing and T790M double mutations, a greater response was observed with an ORR of 55.6%[3].
For patients with EGFR exon 20 insertion mutations, a population historically challenging to treat with TKIs, Sunvozertinib has shown compelling efficacy. In the WU-KONG6 trial, which enrolled patients with platinum-pretreated locally advanced or metastatic NSCLC with EGFR exon 20 insertions, the confirmed ORR was 61%[4]. The WU-KONG1B trial also showed a significant response in a similar patient population, with nearly half of the patients experiencing significant tumor shrinkage[5].
Mechanisms of Resistance and Sunvozertinib's Profile
Resistance to EGFR TKIs can be broadly categorized into on-target (secondary EGFR mutations) and off-target (activation of bypass signaling pathways) mechanisms.
On-Target Resistance
-
T790M Mutation: The "gatekeeper" T790M mutation is a common mechanism of resistance to first- and second-generation EGFR TKIs. Sunvozertinib has demonstrated potent activity against EGFR with the T790M mutation, both in preclinical models and in clinical settings[1][3].
-
C797S Mutation: The C797S mutation prevents the covalent binding of irreversible TKIs like Sunvozertinib and Osimertinib, leading to resistance[1]. Preclinical studies have confirmed that the presence of C797S in cis with other EGFR mutations renders cells resistant to these agents[1]. Acquired EGFR C797S has been identified as a potential on-target resistance mutation to Sunvozertinib in patients[6].
Off-Target Resistance
Activation of bypass signaling pathways, such as MET amplification or activation of the PI3K/AKT pathway, can also mediate resistance to EGFR TKIs. While specific clinical data on Sunvozertinib's efficacy in the context of defined bypass track resistance is still emerging, its activity in heavily pretreated patient populations suggests it may overcome some of these mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the dose-dependent effects of TKIs on the viability of cancer cell lines.
-
Cell Seeding: Cancer cell lines harboring specific EGFR mutations are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
TKI Treatment: The following day, cells are treated with serial dilutions of Sunvozertinib or other EGFR TKIs for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated using non-linear regression analysis.
Western Blot for Phospho-EGFR (p-EGFR)
This technique is used to determine the inhibitory effect of TKIs on EGFR phosphorylation, a key indicator of receptor activation.
-
Cell Treatment and Lysis: Cells are treated with various concentrations of TKIs for a specified time (e.g., 2-4 hours) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for total EGFR to confirm equal protein loading.
Visualizing Signaling Pathways and Experimental Workflows
EGFR Signaling and TKI Resistance Mechanisms
Caption: EGFR signaling pathway, points of TKI inhibition, and mechanisms of resistance.
Experimental Workflow for Cross-Resistance Study
Caption: A typical experimental workflow for determining the cross-resistance profile of EGFR TKIs.
References
- 1. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 6. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of EGFR Exon 20 Insertion Inhibitors: A Comparative Analysis
New York, NY – The therapeutic landscape for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations has rapidly evolved with the advent of targeted inhibitors. While offering significant clinical benefits, these agents present distinct safety profiles that warrant careful consideration by researchers and clinicians. This guide provides a comparative analysis of the safety profiles of (S)-Sunvozertinib and other prominent exon 20 inhibitors, supported by clinical trial data, to inform ongoing research and drug development efforts.
Comparative Safety Profiles of EGFR Exon 20 Inhibitors
The following table summarizes the key treatment-related adverse events (TRAEs) observed in clinical trials of this compound and other EGFR exon 20 inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and dosing regimens.
| Inhibitor | Clinical Trial | Dosage | Common Treatment-Related Adverse Events (Any Grade, %) | Common Grade ≥3 Treatment-Related Adverse Events (%) |
| This compound | WU-KONG6 (NCT05712902)[1][2] | 300 mg once daily | Diarrhea (67.3%), Blood CPK increase (57.7%), Rash (53.8%), Anemia (49.0%)[1] | Blood CPK increase (17.3%), Diarrhea (7.7%), Anemia (5.8%)[1] |
| Mobocertinib | Phase 1/2 (NCT02716116)[3][4][5][6][7] | 160 mg once daily | Diarrhea (91%), Rash (45%), Paronychia (38%), Decreased appetite (35%), Nausea (34%), Dry skin (31%), Vomiting (30%)[3] | Diarrhea (21%)[6][7] |
| Amivantamab | CHRYSALIS (NCT02609776)[8][9][10][11] | 1050 mg (1400 mg if ≥80 kg) IV weekly/bi-weekly | Rash (86%), Infusion-related reactions (66%), Paronychia (45%), Stomatitis (21%), Pruritus (17%)[8] | Grade ≥3 AEs ranged from 35% to 92% across various studies[9][10][11] |
| CLN-081 | Phase 1/2a (NCT04036682)[12][13][14][15] | 100 mg twice daily | Rash (74%), Diarrhea (27%), Paronychia (25%), Fatigue (19%), Anemia (18%), Dry skin (18%), Nausea (16%)[14] | Anemia (10%), Increased ALT (4%), Increased AST (4%)[14] |
| Furmonertinib | FAVOUR (NCT04858958)[16][17][18] | 160 mg or 240 mg once daily | Diarrhea (26.4%), Rash (26.4%)[17] | No grade ≥3 TRAEs reported in one study[17]. In another, Grade 3 or greater TRAEs occurred in 13-29% of patients across different cohorts[16] |
| Poziotinib (B1662824) | ZENITH20-2 (NCT03318939)[19][20] | 16 mg once daily | Rash (30%), Diarrhea (26%), Mucosal inflammation (14%)[19] | Rash (47%), Diarrhea (20%)[21] |
Experimental Protocols: A Brief Overview
The safety data presented above were collected from multinational, open-label clinical trials involving patients with locally advanced or metastatic NSCLC with documented EGFR exon 20 insertion mutations who had progressed on or after platinum-based chemotherapy.
-
WU-KONG6 (Sunvozertinib): This Phase 2, multicenter pivotal study evaluated the efficacy and safety of sunvozertinib (B10823858) administered at a 300 mg once-daily dose. The primary endpoint was the objective response rate (ORR) assessed by a Blinded Independent Central Review (BICR).[2]
-
Phase 1/2 Trial of Mobocertinib: This multicenter, open-label trial investigated the safety, pharmacokinetics, and efficacy of mobocertinib. The recommended Phase 2 dose was determined to be 160 mg once daily.[3][4]
-
CHRYSALIS (Amivantamab): This Phase 1 study evaluated amivantamab in patients with metastatic or unresectable NSCLC with EGFR exon 20 insertion mutations. The recommended Phase 2 dose was 1050 mg (1400 mg for patients weighing ≥80 kg) administered intravenously.[8]
-
Phase 1/2a Trial of CLN-081: This dose-escalation and expansion trial evaluated the safety and efficacy of CLN-081 in patients with EGFR exon 20 insertion-positive NSCLC. The 100 mg twice-daily dose was selected for the Phase 2a expansion.[12][13][14]
-
FAVOUR (Furmonertinib): This Phase 1b trial assessed the efficacy and safety of furmonertinib in patients with advanced NSCLC harboring EGFR exon 20 insertion mutations at different dose levels.[16]
-
ZENITH20 (Poziotinib): This multicohort Phase 2 study evaluated the efficacy and safety of poziotinib in patients with NSCLC with EGFR or HER2 exon 20 insertion mutations.[19][20]
Visualizing the Mechanism of Action
The following diagram illustrates the general signaling pathway of EGFR and the mechanism of inhibition by tyrosine kinase inhibitors (TKIs).
Caption: EGFR signaling pathway and TKI inhibition.
Discussion
The safety profiles of EGFR exon 20 inhibitors are primarily characterized by dermatologic and gastrointestinal toxicities, which are on-target effects of EGFR inhibition. However, the incidence and severity of these adverse events vary among the different agents.
This compound demonstrates a manageable safety profile, with the most common TRAEs being diarrhea, increased blood creatine (B1669601) phosphokinase (CPK), and rash.[1] Notably, the rate of grade ≥3 diarrhea appears to be lower than that reported for mobocertinib.[1][6]
Mobocertinib is associated with a high incidence of diarrhea, with a significant portion being grade ≥3, often requiring proactive management.[3][6] Rash is also a common adverse event.
Amivantamab, a bispecific antibody, has a distinct safety profile that includes a high rate of infusion-related reactions, a common occurrence with intravenous antibody therapies.[8] Dermatologic toxicities such as rash and paronychia are also frequent.
CLN-081 appears to have a favorable gastrointestinal and dermatologic toxicity profile, with lower rates of grade ≥3 diarrhea and rash compared to other oral TKIs.[12][14]
Furmonertinib has shown a good safety profile in early studies, with low-grade diarrhea and rash being the most common TRAEs.[16][17]
Poziotinib is associated with significant rates of grade ≥3 rash and diarrhea, which may necessitate dose modifications.[19][21]
Conclusion
The development of multiple EGFR exon 20 inhibitors provides valuable therapeutic options for patients with this challenging form of NSCLC. Understanding the nuances of their safety profiles is crucial for optimizing treatment selection and management. This compound presents a manageable safety profile with a seemingly lower incidence of severe diarrhea compared to some other oral TKIs. As more data from ongoing and future clinical trials become available, a clearer picture of the comparative safety and efficacy of these agents will emerge, further guiding clinical practice and future drug development in this field.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. vjoncology.com [vjoncology.com]
- 4. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion–Positive Metastatic Non–Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations from a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Amivantamab Data from CHRYSALIS Study Show Robust Clinical Activity and Durable Responses in Patients with Metastatic or Unresectable Non-Small Cell Lung Cancer and EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 9. Efficacy and Safety of Amivantamab in Advanced or Metastatic EGFR-Mutant Non-Small Cell Lung Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Amivantamab in Advanced or Metastatic EGFR-Mutant Non-Small Cell Lung Cancer: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. CLN-081 Shows Selective Activity in NSCLC With EGFR Exon 20 Insertions - The ASCO Post [ascopost.com]
- 16. onclive.com [onclive.com]
- 17. A real-world study of the efficacy and safety of furmonertinib for patients with non-small cell lung cancer with EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Non Small Cell Lung Cancer - firmonertinib - EGFR exon 20 insertion - LARVOL VERI [veri.larvol.com]
- 19. Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]
- 20. onclive.com [onclive.com]
- 21. ascopubs.org [ascopubs.org]
A Comparative Guide to Biomarkers for Predicting Response to (S)-Sunvozertinib and Other Targeted Therapies in EGFR Exon 20 Insertion NSCLC
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations is rapidly evolving. The development of selective tyrosine kinase inhibitors (TKIs) like (S)-Sunvozertinib and other targeted agents such as Amivantamab and Mobocertinib (B609201) has brought new hope for patients with these historically difficult-to-treat tumors. A critical aspect of optimizing treatment with these novel agents is the identification of predictive biomarkers that can guide patient selection and forecast therapeutic response. This guide provides a comprehensive comparison of this compound with its main alternatives, focusing on the biomarkers that predict their efficacy, supported by experimental data and detailed methodologies.
Introduction to Targeted Therapies for EGFR Exon 20 Insertion NSCLC
EGFR exon 20 insertions are a heterogeneous group of mutations that account for approximately 10% of all EGFR mutations in NSCLC.[1] Unlike the more common exon 19 deletions and L858R mutations, exon 20 insertions typically confer resistance to first and second-generation EGFR TKIs.[2] This has spurred the development of novel agents specifically designed to overcome the structural challenges posed by these mutations.
This compound is an oral, irreversible EGFR TKI that potently and selectively inhibits EGFR exon 20 insertion mutations while sparing wild-type EGFR.[2] Amivantamab is a bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition (MET) receptor, employing multiple mechanisms of action.[3][4] Mobocertinib is another oral TKI designed to selectively target EGFR exon 20 insertion mutations.[5][6]
Comparative Efficacy of Targeted Therapies
The clinical efficacy of these agents is a key factor in treatment selection. The following tables summarize the pivotal clinical trial data for this compound, Amivantamab, and Mobocertinib in patients with EGFR exon 20 insertion NSCLC.
Table 1: Efficacy in Previously Treated Patients (Post-Platinum Chemotherapy)
| Treatment | Trial | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| This compound (300 mg) | WU-KONG6 | 59.8% | Not Reached | - |
| This compound (200 mg) | WU-KONG1B | 45.9% | 11.1 months | 8.4 months |
| This compound (300 mg) | WU-KONG1B | 45.8% | 9.8 months | 6.9 months |
| Amivantamab | CHRYSALIS | 40%[7] | 11.1 months[7] | 8.3 months[7] |
| Mobocertinib | Phase 1/2 Study (EXCLAIM extension) | 25% (IRC) | 11.2 months (investigator) | 7.3 months (IRC & investigator) |
IRC: Independent Review Committee
Table 2: Efficacy in First-Line Treatment
| Treatment | Trial | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| This compound (monotherapy) | WU-KONG15 (Group 4) | 73.1%[8] | 10.5 months[8] | 10.1 months[8] |
| Amivantamab + Chemotherapy | PAPILLON | 73%[9][10] | 9.7 months[10] | 11.4 months[9][10] |
| Chemotherapy alone | PAPILLON | 47%[9][10] | 4.4 months[10] | 6.7 months[9][10] |
| Mobocertinib (monotherapy) | EXCLAIM-2 | 32% (BICR) | 12.0 months | 9.6 months (BICR) |
| Chemotherapy alone | EXCLAIM-2 | 30% (BICR) | 8.4 months | 9.6 months (BICR) |
BICR: Blinded Independent Central Review
Biomarkers for Predicting Treatment Response
The primary biomarker for eligibility for these therapies is the presence of an EGFR exon 20 insertion mutation. However, further biomarkers are being investigated to refine patient selection and predict the extent of response.
This compound
-
EGFR Exon 20 Insertion Mutation (Diagnostic): The presence of any EGFR exon 20 insertion mutation, as detected by next-generation sequencing (NGS) or polymerase chain reaction (PCR), is the prerequisite for treatment with Sunvozertinib (B10823858).[11]
-
Circulating Tumor DNA (ctDNA) Dynamics (Predictive and Prognostic):
-
Baseline ctDNA: A positive correlation has been observed between the presence of detectable EGFR exon 20 insertions in baseline plasma ctDNA and a higher metastatic burden.[9][12] Patients with undetectable baseline EGFR exon 20 insertions in ctDNA have shown a higher objective response rate (68.0% vs. 45.8%) and longer median progression-free survival (7.4 months vs. 5.5 months) when treated with Sunvozertinib.[13]
-
ctDNA Clearance: Effective treatment with Sunvozertinib leads to a rapid decrease in the allele frequency of EGFR exon 20 insertions in ctDNA, with clearance observed as early as one week after treatment initiation.[14] Monitoring ctDNA dynamics can therefore serve as an early indicator of treatment response. Negativity of plasma EGFR exon 20 insertion ctDNA has been correlated with a better tumor response.[8]
-
-
Acquired Resistance Mutations (Predictive of Resistance):
Amivantamab
-
EGFR Exon 20 Insertion Mutation (Diagnostic): Similar to Sunvozertinib, the presence of an EGFR exon 20 insertion mutation is required for treatment with Amivantamab.
-
MET Overexpression (Potentially Predictive):
-
Amivantamab targets both EGFR and MET. High levels of MET protein expression, as determined by immunohistochemistry (IHC), have been investigated as a predictive biomarker for response to Amivantamab, particularly in combination with the EGFR TKI Lazertinib in patients who have progressed on Osimertinib.[15]
-
In the CHRYSALIS-2 study, patients with MET-positive tumors (defined as 3+ staining in ≥25% of cells) had a significantly higher ORR (61%) compared to those with MET-negative tumors (14%).[15] However, more recent data from other cohorts of the same study have not validated MET positivity as a definitive predictive biomarker, indicating that while there is a trend, it may not be a standalone predictor for Amivantamab response.
-
Mobocertinib
-
EGFR Exon 20 Insertion Mutation (Diagnostic): The presence of an EGFR exon 20 insertion mutation, detected by an FDA-approved test, is the primary biomarker for Mobocertinib treatment.[16]
-
Predictive Biomarkers: To date, no specific biomarkers beyond the EGFR exon 20 insertion itself have been established to predict the degree of response to Mobocertinib. The EXCLAIM-2 trial, which compared Mobocertinib to chemotherapy in the first-line setting, did not meet its primary endpoint of superior PFS, and the drug is being voluntarily withdrawn from the market.[6]
Experimental Protocols
Accurate and reproducible biomarker testing is crucial for the clinical application of these targeted therapies. Below are detailed methodologies for the key experimental protocols.
Next-Generation Sequencing (NGS) for EGFR Exon 20 Insertion Detection from FFPE Tissue
-
Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5-10 µm thick) are used. A pathologist should identify the tumor area to ensure a sufficient tumor cell percentage (typically >20%).
-
Deparaffinization is performed using xylene or a xylene substitute, followed by rehydration through a series of graded ethanol (B145695) washes.[17]
-
-
DNA Extraction:
-
Tissue is digested using Proteinase K to release nucleic acids.[17]
-
DNA is then purified using a commercially available kit specifically designed for FFPE samples, which often employ spin columns or magnetic beads.
-
-
Library Preparation:
-
Extracted DNA is quantified, and its quality is assessed.
-
The DNA is fragmented, and adapters containing unique barcodes are ligated to the fragments.
-
Targeted enrichment is performed using a panel of probes that specifically capture the EGFR gene, including exon 20.
-
-
Sequencing and Data Analysis:
-
The enriched library is sequenced on an NGS platform.
-
Bioinformatic analysis is performed to align the sequencing reads to the human reference genome and identify any insertions within exon 20 of the EGFR gene. The variants are annotated according to the Human Genome Variation Society (HGVS) nomenclature.[11]
-
Immunohistochemistry (IHC) for MET Expression in NSCLC
-
Sample Preparation:
-
FFPE tissue sections (4-5 µm thick) are mounted on positively charged slides.[1]
-
Slides are baked to adhere the tissue.
-
-
Deparaffinization and Rehydration:
-
Slides are immersed in xylene followed by a series of graded ethanol washes and finally in distilled water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating them in a steamer or water bath.[18]
-
-
Staining:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
A non-specific protein block is applied.
-
The primary antibody against MET (e.g., clone SP44) is incubated with the tissue.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
The slides are counterstained with hematoxylin.
-
-
Scoring:
-
A pathologist evaluates the staining intensity (0, 1+, 2+, 3+) and the percentage of tumor cells stained at each intensity.
-
For predicting response to Amivantamab, a common threshold for MET positivity is strong (3+) staining in at least 25% of tumor cells.[15]
-
Quantitative PCR (qPCR) for ctDNA EGFR Mutation Detection
-
Plasma Collection and cfDNA Extraction:
-
Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) that prevent the lysis of white blood cells.
-
Plasma is separated by centrifugation.
-
Cell-free DNA (cfDNA) is extracted from the plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).[19]
-
-
qPCR Assay:
-
The extracted cfDNA is quantified.
-
A real-time PCR-based assay is used with primers and probes specific for the wild-type EGFR sequence and the various exon 20 insertion mutations.
-
The assay can be designed as a multiplex reaction to detect multiple mutations simultaneously.
-
-
Data Analysis:
-
The amplification of mutant and wild-type alleles is monitored in real-time.
-
The presence and relative abundance of the EGFR exon 20 insertion mutation are determined by comparing the amplification curves to those of known controls.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
References
- 1. Sunvozertinib: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amivantamab, an Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-epithelial Transition Factor (MET) Bispecific Antibody, Designed to Enable Multiple Mechanisms of Action and Broad Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Efficacy and safety of sunvozertinib monotherapy as first-line treatment in NSCLC patients with EGFR exon 20 insertion mutations: A phase 2, single-center trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Preclinical characterization of mobocertinib highlights the putative therapeutic window of this novel EGFR inhibitor to EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. New Amivantamab Data from CHRYSALIS Study Show Robust Clinical Activity and Durable Responses in Patients with Metastatic or Unresectable Non-Small Cell Lung Cancer and EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 15. mdpi.com [mdpi.com]
- 16. ascopubs.org [ascopubs.org]
- 17. How to Apply NGS Technologies to FFPE Tissues? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 19. benchchem.com [benchchem.com]
(S)-Sunvozertinib: A Potential Answer to Afatinib Resistance in NSCLC
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of acquired resistance to targeted therapies remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC). Afatinib (B358), a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has shown efficacy in patients with EGFR-mutated NSCLC. However, tumors inevitably develop resistance, necessitating novel therapeutic strategies. This guide provides a comprehensive comparison of the efficacy of (S)-Sunvozertinib in afatinib-resistant NSCLC models, supported by experimental data and detailed methodologies to inform preclinical research and drug development.
This compound (also known as DZD9008) is a potent, irreversible, and selective EGFR TKI designed to target a wide range of EGFR mutations, including those that confer resistance to earlier-generation TKIs.[1] While direct head-to-head preclinical studies in afatinib-resistant models are limited, a growing body of evidence, including clinical case reports and broad preclinical data against relevant resistance mutations, suggests its potential in this setting.
Mechanisms of Acquired Resistance to Afatinib
Understanding the molecular underpinnings of afatinib resistance is crucial for developing effective subsequent therapies. Resistance can be broadly categorized into on-target EGFR alterations and off-target activation of bypass signaling pathways.
Key reported mechanisms of acquired resistance to afatinib include:
-
Secondary EGFR Mutations: The most common on-target alteration is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. While afatinib has some preclinical activity against T790M, its clinical efficacy in this setting is limited.[2]
-
Bypass Pathway Activation: Tumor cells can circumvent EGFR blockade by activating alternative signaling pathways to maintain proliferation and survival. Notable bypass pathways implicated in afatinib resistance include:
-
MET Amplification: Amplification of the MET proto-oncogene can lead to the activation of the PI3K/AKT pathway, independent of EGFR signaling.
-
IGF1R Activation: Increased expression of insulin-like growth factor 1 receptor (IGF1R) and its ligand-binding protein (IGFBP3) can promote AKT phosphorylation and drive resistance.[2][3]
-
KRAS Amplification: Amplification and overexpression of wild-type KRAS can also serve as a bypass mechanism.[2][3]
-
Below is a diagram illustrating the key signaling pathways involved in afatinib resistance.
Caption: Signaling pathways in afatinib-resistant NSCLC.
Preclinical Efficacy of this compound
This compound has demonstrated potent inhibitory activity against a wide array of EGFR mutations, including those implicated in afatinib resistance.
In Vitro Activity
Preclinical studies have shown that this compound potently inhibits the phosphorylation of EGFR (pEGFR) in cell lines with various EGFR mutations. Notably, its activity extends to cell lines harboring the T790M resistance mutation.[2]
Table 1: In Vitro Inhibitory Activity of this compound on EGFR Phosphorylation (pEGFR IC₅₀)
| Cell Line/EGFR Mutation Status | pEGFR IC₅₀ (nmol/L) |
| Sensitizing Mutations | |
| PC-9 (Exon 19 del) | 1.1 |
| H3255 (L858R) | 12 |
| T790M Resistance Mutation | |
| H1975 (L858R/T790M) | 1.9 |
| Exon 20 Insertions | 6 - 40 |
| Wild-Type EGFR | |
| A431 | 58 |
Data sourced from Cancer Discovery, 2022.[2]
These data indicate that this compound is highly potent against EGFR T790M, a key mechanism of resistance to afatinib, while maintaining selectivity over wild-type EGFR.
Clinical Evidence in an Afatinib-Resistant Setting
A case report has documented the clinical activity of this compound in a patient with advanced NSCLC harboring a rare EGFR exon 18 delE709_T710insD mutation who had developed resistance to afatinib and subsequently to osimertinib (B560133).[3][4] The patient exhibited a significant clinical and radiological response to this compound, suggesting its potential to overcome resistance in this specific context.[3][4]
Experimental Protocols
For researchers aiming to investigate the efficacy of this compound in afatinib-resistant models, the following protocols provide a methodological framework.
Generation of Afatinib-Resistant NSCLC Cell Lines
This protocol is adapted from methodologies used to establish afatinib-resistant PC-9 cell lines.
-
Cell Culture: Culture EGFR-mutant NSCLC cells (e.g., PC-9, which has an exon 19 deletion) in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Initial Afatinib Exposure: Determine the IC₅₀ of afatinib for the parental cell line using a cell viability assay (e.g., MTT). Begin by exposing the cells to afatinib at a concentration of 1/10th of the IC₅₀.
-
Stepwise Dose Escalation: Once the cells resume normal growth, gradually increase the concentration of afatinib in the culture medium. This is typically done by doubling the concentration at each step.
-
Maintenance and Characterization: Maintain the resistant cell lines in a medium containing a constant concentration of afatinib (e.g., 1 µM) to ensure the stability of the resistant phenotype. Characterize the resistant cell lines by confirming their IC₅₀ to afatinib and analyzing the molecular mechanisms of resistance (e.g., via next-generation sequencing for EGFR mutations, FISH for MET amplification, or Western blotting for bypass pathway activation).
Caption: Workflow for developing and testing afatinib-resistant models.
Western Blot Analysis of EGFR Signaling
This protocol provides a general framework for assessing the inhibition of EGFR signaling pathways.
-
Cell Treatment and Lysis: Seed afatinib-resistant and parental cells. Treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct preclinical comparative data of this compound in afatinib-resistant NSCLC models are still emerging, the available evidence provides a strong rationale for its investigation in this setting. Its potent activity against key resistance mutations like T790M and its broader inhibitory profile suggest it may offer a viable therapeutic option for patients who have progressed on afatinib.
Future preclinical studies should focus on:
-
Directly comparing the efficacy of this compound and other TKIs in well-characterized afatinib-resistant cell lines and patient-derived xenograft (PDX) models.
-
Elucidating the specific signaling pathways that are inhibited by this compound in the context of different afatinib resistance mechanisms.
-
Investigating rational combination strategies to potentially enhance the efficacy of this compound and prevent the emergence of further resistance.
By leveraging the experimental protocols outlined in this guide, researchers can further delineate the role of this compound in the evolving landscape of EGFR-targeted therapies for NSCLC.
References
- 1. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sunvozertinib overcoming resistance to afatinib and osimertinib in lung adenocarcinoma harboring an EGFR exon 18 DelE709_T710insD mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunvozertinib overcoming resistance to afatinib and osimertinib in lung adenocarcinoma harboring an EGFR exon 18 DelE709_T710insD mutation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of WU-KONG Clinical Trial Data for Sunvozertinib in EGFR Exon 20 Insertion+ NSCLC
An independent review of the WU-KONG clinical trial data for sunvozertinib (B10823858) (Zegfrovy) confirms its promising anti-tumor activity in patients with non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This guide provides a comparative analysis of sunvozertinib against other therapeutic alternatives, supported by experimental data from various clinical trials. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform their work.
Comparative Efficacy and Safety of Treatments for EGFR Exon 20 Insertion+ NSCLC
The following tables summarize the key efficacy and safety data from the WU-KONG trials for sunvozertinib and compare it with alternative treatments, including amivantamab (Rybrevant), mobocertinib (B609201) (Exkivity), and standard platinum-based chemotherapy.
Efficacy of Targeted Therapies and Chemotherapy
| Treatment | Clinical Trial(s) | Patient Population | Objective Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| Sunvozertinib | WU-KONG6[1] | Platinum-pretreated | 61% | Not Reported | Not Reported |
| WU-KONG1B (200mg)[2][3][4] | Platinum-pretreated | 46% | 11.1 months | 8.4 months[4] | |
| WU-KONG1B (300mg)[4] | Platinum-pretreated | 45.8% | 9.8 months | 6.9 months[4] | |
| Amivantamab | CHRYSALIS[5][6] | Platinum-pretreated | 40% | 11.1 months[5][6] | 8.3 months[6] |
| Amivantamab + Chemotherapy | PAPILLON[7][8] | Treatment-naïve | 73%[7] | 9.7 months[7] | 11.4 months[7][8] |
| Mobocertinib | Phase 1/2 Study (NCT02716116)[9][10][11] | Platinum-pretreated | 28%[10][11] | 17.5 months[10][11] | 7.3 months[11] |
| Platinum-Based Chemotherapy | Retrospective Study[12][13] | First-line | 39%[12][13] | Not Reported | 7.1 months[12][13] |
| Real-world data[14] | First-line | 25.7% | Not Reported | 5.6 months |
Safety Profile of Targeted Therapies
| Treatment | Common Adverse Events (>20% of patients) | Common Grade ≥3 Adverse Events |
| Sunvozertinib | Diarrhea, rash, increased blood creatine (B1669601) phosphokinase, stomatitis, anemia, paronychia, decreased appetite, nausea, vomiting[1][15] | Increased blood creatine phosphokinase, diarrhea, anemia[1] |
| Amivantamab | Rash, infusion-related reactions, paronychia, hypokalemia, diarrhea, neutropenia[6] | Hypokalemia, rash, pulmonary embolism, diarrhea, neutropenia[6] |
| Mobocertinib | Diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, paronychia, fatigue, dry skin, musculoskeletal pain[10] | Diarrhea, rash[16] |
Experimental Protocols
WU-KONG6 Clinical Trial (for Sunvozertinib)
-
Study Design: A single-arm, open-label, multicenter, phase 2 trial conducted in China[1].
-
Patient Population: Adult patients with locally advanced or metastatic NSCLC with a confirmed EGFR exon 20 insertion mutation who had previously received at least one line of platinum-based chemotherapy[1].
-
Intervention: Patients received 300 mg of sunvozertinib orally once daily[1].
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee[1].
CHRYSALIS Clinical Trial (for Amivantamab)
-
Study Design: An open-label, multicenter, first-in-human, phase 1 study with dose escalation and expansion cohorts[6][17].
-
Patient Population: Patients with advanced NSCLC, including a cohort with EGFR exon 20 insertion mutations who had progressed on platinum-based chemotherapy[6].
-
Intervention: Amivantamab was administered intravenously. The recommended phase 2 dose was 1050 mg for patients weighing less than 80 kg and 1400 mg for those weighing 80 kg or more[5].
-
Primary Endpoints: Dose-limiting toxicity and overall response rate[6].
Phase 1/2 Clinical Trial NCT02716116 (for Mobocertinib)
-
Study Design: An international, non-randomized, multi-cohort, open-label, phase 1/2 clinical trial[10].
-
Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease had progressed on or after platinum-based chemotherapy[10].
-
Intervention: Mobocertinib was administered orally at a dose of 160 mg once daily[18].
-
Primary Efficacy Outcome: The primary efficacy outcome measure was the overall response rate[10].
Visualizations
EGFR Signaling Pathway in NSCLC
The following diagram illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer. In NSCLC with EGFR mutations, the receptor is constitutively active, leading to downstream signaling that promotes cell proliferation and survival. Targeted therapies like sunvozertinib, amivantamab, and mobocertinib aim to inhibit this aberrant signaling.
Caption: Simplified EGFR signaling pathway in NSCLC.
Clinical Trial Workflow for Targeted Therapy in NSCLC
This diagram outlines the typical workflow of a clinical trial for a targeted therapy, from patient screening to data analysis, as exemplified by the WU-KONG trials.
Caption: Generalized workflow of a clinical trial for targeted NSCLC therapy.
References
- 1. Sunvozertinib for patients in China with platinum-pretreated locally advanced or metastatic non-small-cell lung cancer and EGFR exon 20 insertion mutation (WU-KONG6): single-arm, open-label, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. fda.gov [fda.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. springermedizin.de [springermedizin.de]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Emerging therapies for non-small cell lung cancer harboring EGFR exon 20 insertion mutations: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR exon 20 Insertion NSCLC and Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EGFR exon 20 insertion NSCLC and response to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-small cell lung cancer with EGFR exon 20 insertion mutation: a systematic literature review and meta-analysis of patient outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. targetedonc.com [targetedonc.com]
- 17. New Amivantamab Data from CHRYSALIS Study Show Robust Clinical Activity and Durable Responses in Patients with Metastatic or Unresectable Non-Small Cell Lung Cancer and EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 18. Takeda Presents Updated Results for Mobocertinib, Further Substantiating the Clinical Benefit in Patients with EGFR Exon20 Insertion+ mNSCLC [takedaoncology.com]
(S)-Sunvozertinib in EGFR Exon 20 Insertion-Mutated NSCLC: A Comparative Analysis
A synthesis of clinical trial data for (S)-Sunvozertinib and its alternatives in the treatment of non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of efficacy and safety data, alongside experimental protocols for key clinical trials.
This compound (also known as DZD9008) is an oral, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting EGFR and HER2 mutations, with a particular focus on EGFR exon 20 insertion (exon20ins) mutations.[1] These mutations have historically conferred resistance to earlier generations of EGFR TKIs, creating a significant unmet medical need.[2][3][4] This analysis reviews the pivotal clinical trial data for Sunvozertinib (B10823858) and compares it with other therapeutic options for this patient population.
Comparative Efficacy of Targeted Therapies
The following table summarizes the key efficacy outcomes from clinical trials of this compound and its main comparators in patients with previously treated, locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations.
| Treatment | Clinical Trial(s) | Patient Population | Objective Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| This compound | WU-KONG6 | Previously treated with platinum-based chemotherapy | 60.8% | Not Reached (at data cutoff) | 6.5 months |
| WU-KONG1B (200mg dose) | Previously treated with platinum-based chemotherapy | 45.9% | 11.1 months | 8.4 months | |
| WU-KONG1B (300mg dose) | Previously treated with platinum-based chemotherapy | 45.8% | 9.8 months | 6.9 months | |
| Amivantamab | CHRYSALIS | Previously treated with platinum-based chemotherapy | 40% | 11.1 months | 8.3 months |
| Mobocertinib (Withdrawn) | Phase 1/2 Trial | Previously treated with platinum-based chemotherapy | 28% | 17.5 months | 7.3 months |
| Platinum-Based Chemotherapy | Various | First-line treatment | 23-29% | - | 5.5 - 6.4 months |
Data compiled from multiple sources.[2][4][5][6][7][8][9][10][11]
Safety and Tolerability Profile
A comparison of the safety profiles is crucial for understanding the clinical utility of these agents. The table below outlines the most common treatment-related adverse events (TRAEs) observed in clinical trials.
| Treatment | Common TRAEs (any grade) | Grade 3 or Higher TRAEs |
| This compound | Diarrhea, rash, increased blood creatine (B1669601) phosphokinase | Increased blood creatine phosphokinase, diarrhea, anemia, rash |
| Amivantamab | Rash, infusion-related reactions, paronychia | Rash, diarrhea |
| Mobocertinib (Withdrawn) | Diarrhea, rash, paronychia, nausea, decreased appetite | Diarrhea |
Data compiled from multiple sources.[2][5][7][10][11]
Experimental Protocols of Key Clinical Trials
Detailed methodologies are essential for the critical appraisal of clinical trial data. Below are summaries of the protocols for pivotal studies of this compound.
WU-KONG6 Study
-
Study Design: A Phase II, multi-center, single-arm pivotal study conducted in China.[5]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon20ins mutations whose disease had progressed on or after platinum-based chemotherapy.[5]
-
Intervention: Sunvozertinib administered at a dose of 300 mg once daily.[5]
-
Primary Endpoint: Objective Response Rate (ORR) assessed by a Blinded Independent Central Review (BICR).[5]
-
Key Secondary Endpoint: Duration of Response (DoR).[5]
WU-KONG1B Study
-
Study Design: A multinational, open-label, Phase 1/2 trial.[6][7]
-
Patient Population: Patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations with disease progression following prior platinum-based chemotherapy and/or amivantamab.[1][6]
-
Intervention: Patients were randomized to receive either 200 mg or 300 mg of sunvozertinib once daily.[6][9]
-
Primary Endpoint: Confirmed ORR per independent review committee assessment.[1][6]
-
Secondary Endpoints: Included DoR, PFS, and safety.[1]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanisms and study designs, the following diagrams are provided.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Generalized Workflow of this compound Clinical Trials.
Future Directions
This compound has demonstrated significant anti-tumor activity and a manageable safety profile in patients with pre-treated NSCLC harboring EGFR exon 20 insertion mutations.[5] Ongoing studies, such as the WU-KONG28 trial, are evaluating its efficacy in the first-line setting compared to platinum-based chemotherapy.[12][13] The results of these trials will be crucial in defining the future role of this compound in the treatment landscape for this challenging disease. Furthermore, combination strategies are also being explored to overcome potential resistance mechanisms and improve patient outcomes.[12]
References
- 1. onclive.com [onclive.com]
- 2. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options | springermedizin.de [springermedizin.de]
- 3. Current status and breakthroughs in treating advanced non-small cell lung cancer with EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Sunvozertinib Monotherapy in Advanced Lung Adenocarcinoma with EGFR Exon 20 Insertion and High PD-L1 Expression: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ilcn.org [ilcn.org]
- 12. What clinical trials have been conducted for Sunvozertinib? [synapse.patsnap.com]
- 13. vjoncology.com [vjoncology.com]
Navigating the Therapeutic Landscape for EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer: A Comparative Analysis of (S)-Sunvozertinib and its Competitors
For Immediate Release
This guide provides a comprehensive assessment of the therapeutic window of (S)-Sunvozertinib in comparison to other agents targeting epidermal growth factor receptor (EGFR) exon 20 insertion (Exon20ins) mutations in non-small cell lung cancer (NSCLC). As the treatment paradigm for this challenging mutation evolves, a clear understanding of the preclinical potency and clinical efficacy and safety of available and emerging therapies is crucial for researchers, scientists, and drug development professionals. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate an objective comparison.
Comparative Preclinical Activity
A key determinant of a targeted therapy's therapeutic window is its selectivity for the mutated oncoprotein over its wild-type (WT) counterpart. A higher selectivity ratio (WT IC50 / mutant IC50) suggests a wider therapeutic window, potentially leading to better tolerability at effective doses. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for this compound and its competitors against various EGFR Exon20ins mutations and WT EGFR.
| Compound | EGFR Exon20ins IC50 (nM) | WT EGFR IC50 (nM) | Selectivity Ratio (WT/mutant) |
| This compound | 2.1 (NPG variant)[1] | 2.4[1] | ~1.1 |
| 6 - 40 (various subtypes in Ba/F3 cells)[1] | |||
| Mobocertinib | 2.7 - 22.5 (14 EGFR mutations)[2] | 34.5[2] | ~1.5 - 12.8 |
| Zipalertinib (CLN-081) | Potent inhibition of various Exon20ins | Significantly higher IC50 against WT | 4.5 - 174-fold selectivity[3] |
| Poziotinib | Potent inhibitor | Less selective | Data on specific selectivity ratio not readily available |
Clinical Efficacy in Previously Treated NSCLC
The clinical activity of these agents has been evaluated in patients with locally advanced or metastatic NSCLC with EGFR Exon20ins mutations who have progressed on or after platinum-based chemotherapy. The following table summarizes the key efficacy outcomes from pivotal clinical trials.
| Drug | Clinical Trial | Objective Response Rate (ORR) | Median Duration of Response (DoR) (months) | Median Progression-Free Survival (PFS) (months) |
| This compound | WU-KONG1B[4] | 53.3% (best ORR) | Not Reached (9-month DoR rate of 57%) | Data not mature |
| Mobocertinib | EXCLAIM-2 (First-Line)[5] | 32% | 12.0 | 9.6 |
| Phase 1/2 (Previously Treated)[6] | 25% (IRC) | - | - | |
| Amivantamab | CHRYSALIS[7] | 40% | 11.1 | 8.3 |
| Zipalertinib (CLN-081) | REZILIENT1[8] | 40% | Not Estimable | 9.7 |
| Poziotinib | ZENITH20-2 (HER2 Exon20ins)[2][9] | 27.8% | 5.1 | 5.5 |
| ZENITH20-1 (EGFR Exon20ins)[10] | 14.8% | 7.4 | 4.2 |
Comparative Safety and Tolerability
The therapeutic window is ultimately defined by the balance between efficacy and toxicity. Understanding the adverse event profiles of these drugs is critical. The following table outlines the most common treatment-related adverse events (TRAEs) observed in clinical trials.
| Drug | Clinical Trial | Most Common Any-Grade TRAEs | Most Common Grade ≥3 TRAEs | TRAEs Leading to Discontinuation |
| This compound | WU-KONG1[11] | Diarrhea, Rash, Increased CPK | Diarrhea (17.1%), Increased CPK (10.8%), Anemia (3.6%), Rash (3.6%) | 6.3% |
| Mobocertinib | EXCLAIM-2[5] | Diarrhea (96%), Paronychia (47%), Decreased Appetite (43%), Stomatitis (40%) | Diarrhea (20%), Increased Lipase (6%), Anemia (6%) | 19% (in a pooled analysis)[12] |
| Amivantamab | CHRYSALIS[7][13] | Rash (86%), Infusion-Related Reactions (66%), Paronychia (45%) | Hypokalemia (5%), Rash (4%), Pulmonary Embolism (4%), Diarrhea (4%), Neutropenia (4%) | 4% |
| Zipalertinib (CLN-081) | REZILIENT1[14] | Rash (80%), Paronychia (32%), Diarrhea (30%) | Anemia (10%) | 8% |
| Poziotinib | ZENITH20-2 (HER2 Exon20ins)[9] | Rash, Diarrhea, Stomatitis | Rash (48.9%), Diarrhea (25.6%), Stomatitis (24.4%) | 13.3% |
Experimental Protocols
In Vitro IC50 Determination (Cell Viability Assay)
A common method to determine the half-maximal inhibitory concentration (IC50) of a drug is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17]
Protocol Outline:
-
Cell Culture: Adherent cancer cell lines (e.g., Ba/F3 engineered to express specific EGFR mutations, or NSCLC patient-derived cell lines) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A serial dilution of the test compound (e.g., Sunvozertinib) is prepared and added to the wells. Control wells with vehicle (e.g., DMSO) and no cells are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Methodologies
The clinical trials referenced in this guide (WU-KONG1B, EXCLAIM-2, CHRYSALIS, REZILIENT1, ZENITH20) are generally phase 1/2 or phase 3, multicenter, open-label studies.
General Protocol Elements:
-
Patient Population: Patients with histologically or cytologically confirmed locally advanced or metastatic NSCLC with documented EGFR exon 20 insertion mutations who have progressed on or after prior therapies (typically platinum-based chemotherapy).
-
Treatment: Patients receive the investigational drug at a specified dose and schedule until disease progression or unacceptable toxicity.
-
Efficacy Assessment: Tumor responses are typically assessed by an independent review committee (IRC) according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Key endpoints include Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS).
-
Safety Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Subgroup Analysis from Pivotal WU-KONG1B Study Exhibits Robust Efficacy of Sunvozertinib in Non-Small Cell Lung Cancer Patients with EGFR Exon 20 Insertion Mutations Across Different Baseline Characteristics [prnewswire.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small-Cell Lung Cancer Progressing on Platinum Chemotherapy: Initial Results From the CHRYSALIS Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Poziotinib for EGFR exon 20-insertion NSCLC: Clinical efficacy of the phase 2 ZENITH trial and differential impact of EGFR exon 20 insertion location on sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. New Amivantamab Data from CHRYSALIS Study Show Robust Clinical Activity and Durable Responses in Patients with Metastatic or Unresectable Non-Small Cell Lung Cancer and EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Navigating the Disposal of (S)-Sunvozertinib: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of (S)-Sunvozertinib is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers procedural, step-by-step instructions tailored for researchers, scientists, and drug development professionals.
While this compound, also known as DZD9008, is not classified as a hazardous substance, proper disposal is essential to prevent environmental contamination and maintain workplace safety.[1] Adherence to local, state, and federal regulations is mandatory for the disposal of all laboratory chemicals.[1]
Step-by-Step Disposal Protocol for this compound
Researchers handling this compound should follow these procedures to ensure its safe and compliant disposal:
-
Initial Assessment and Segregation:
-
Confirm that the waste to be disposed of is indeed this compound.
-
Segregate this compound waste from hazardous chemical waste to avoid unnecessary disposal costs and complex procedures.[2]
-
-
Preparing for Disposal:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, compatible, and clearly labeled waste container.
-
Liquid Waste (Solutions): For solutions containing this compound, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[1]
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., alcohol) before being disposed of as regular laboratory glass or plastic waste. The rinsate should be collected and disposed of as chemical waste.
-
-
Labeling and Storage of Waste:
-
All containers with this compound waste must be clearly labeled. The label should include the name "this compound Waste," the name of the principal investigator, the laboratory location, and a contact number.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should be away from general lab traffic and clearly marked.
-
-
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the non-hazardous chemical waste.[3][4]
-
Do not dispose of solid this compound or its concentrated solutions down the drain or in the regular trash.[5]
-
For spills, after absorbing the material, decontaminate the affected surfaces by scrubbing with alcohol.[1] Dispose of the contaminated absorbent material and personal protective equipment (PPE) as this compound waste.
-
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not defined, general laboratory best practices for non-hazardous waste should be followed.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous substance | MedchemExpress SDS[1] |
| Spill Cleanup | Absorb with inert material (e.g., diatomite) | MedchemExpress SDS[1] |
| Surface Decontamination | Scrub with alcohol | MedchemExpress SDS[1] |
| Disposal Route | Institutional hazardous waste program (as non-hazardous chemical waste) | General Lab Guidelines[3][4] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from the Safety Data Sheet for this compound. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The primary directive is to adhere to institutional and regulatory guidelines for non-hazardous chemical waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these established procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific waste management policies and EHS department for any additional requirements.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. sfasu.edu [sfasu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling (S)-Sunvozertinib
Essential protocols for the safe handling, storage, and disposal of (S)-Sunvozertinib, a potent tyrosine kinase inhibitor, are critical for ensuring the safety of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimize exposure risk and maintain a secure work environment.
This compound, also known as (S)-DZD9008, is an oral, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] It is specifically designed to target EGFR exon 20 insertion mutations, which are prevalent in non-small cell lung cancer (NSCLC).[1][2] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, proper handling procedures are still necessary to mitigate any potential risks.[3]
Personal Protective Equipment (PPE)
To prevent dermal, ocular, and respiratory exposure, appropriate personal protective equipment is mandatory when handling this compound. The required PPE varies depending on the specific procedure being performed.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair of protective gloves. | Not required unless leakage is suspected. | Not required unless leakage is suspected. | Not required unless leakage is suspected. |
| Preparation/Compounding | Double pair of protective gloves. | Impermeable, disposable gown. | Suitable respirator. | Safety goggles with side-shields. |
| Waste Disposal | Double pair of protective gloves. | Impermeable, disposable gown. | Suitable respirator if aerosolization is possible. | Safety goggles with side-shields. |
| Spill Cleanup | Full personal protective equipment.[3] | Impermeable clothing.[3] | Suitable respirator.[3] | Safety goggles with side-shields.[3] |
Note: All PPE should be disposable and removed in a manner that prevents cross-contamination.
Operational and Disposal Plans
Handling:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Work exclusively in areas equipped with appropriate exhaust ventilation.[3]
Storage:
-
Store in a cool, well-ventilated area with the container tightly sealed.[3]
-
Protect from direct sunlight and sources of ignition.[3]
-
For long-term storage as a powder, a temperature of -20°C for up to 3 years is recommended.[3]
Disposal:
-
Dispose of contaminated materials in accordance with institutional and local regulations for chemical waste.
-
Prevent the product from entering drains or water courses.[3]
Accidental Release and First Aid Measures
In the event of accidental exposure or spillage, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[3] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
For spills, evacuate personnel to a safe area and ensure adequate ventilation. Use full personal protective equipment. Contain the spill to prevent it from entering drains. Absorb liquid spills with an inert material. Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.[3]
Experimental Protocols
While specific experimental protocols for this compound are proprietary and vary by research institution, general laboratory procedures should be followed. When preparing solutions, for example, for in vivo studies, a stock solution in DMSO can be further diluted. One example involves adding a 12.5 mg/ml DMSO stock solution to corn oil for immediate use.[4] For cell-based assays, treatment of cell lines like A431 (wild-type EGFR) might involve stimulation with recombinant human EGF after compound treatment to assess pathway inhibition.[1]
Signaling Pathway and Handling Workflow
This compound functions by selectively inhibiting mutant forms of the Epidermal Growth Factor Receptor (EGFR).[5] This inhibition blocks the ATP-binding pocket of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][5]
References
- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Sunvozertinib used for? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
